molecular formula C9H7NO3 B1357598 2-Oxoindoline-7-carboxylic acid CAS No. 25369-43-1

2-Oxoindoline-7-carboxylic acid

Cat. No.: B1357598
CAS No.: 25369-43-1
M. Wt: 177.16 g/mol
InChI Key: KKDOVZSOSPBZIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxoindoline-7-carboxylic acid is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-1,3-dihydroindole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-7-4-5-2-1-3-6(9(12)13)8(5)10-7/h1-3H,4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDOVZSOSPBZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)C(=O)O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60600424
Record name 2-Oxo-2,3-dihydro-1H-indole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25369-43-1
Record name 2-Oxo-2,3-dihydro-1H-indole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Oxoindoline-7-carboxylic acid: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Oxindole Nucleus

The oxindole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic molecules with a broad spectrum of biological activities. Its rigid bicyclic framework, combined with the presence of a lactam and a reactive C3 methylene group, provides an ideal platform for the design of potent and selective therapeutic agents. Within this esteemed class of compounds, 2-Oxoindoline-7-carboxylic acid emerges as a particularly valuable building block. The strategic placement of the carboxylic acid group at the 7-position of the indoline ring offers a versatile handle for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery programs. This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in synthesis and drug design. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 25369-43-1--INVALID-LINK--[1]
Molecular Formula C₉H₇NO₃--INVALID-LINK--[1]
Molecular Weight 177.16 g/mol --INVALID-LINK--[2]
Appearance Off-white to light yellow crystalline powderInferred from supplier data
Purity ≥98%--INVALID-LINK--[1]
Storage Store at room temperature in a dry, sealed container--INVALID-LINK--[1]
Computed Physicochemical Properties
PropertyValueSource
Topological Polar Surface Area (TPSA) 66.4 Ų--INVALID-LINK--[1]
logP 0.8794--INVALID-LINK--[1]
Hydrogen Bond Donors 2--INVALID-LINK--[1]
Hydrogen Bond Acceptors 2--INVALID-LINK--[1]
Rotatable Bonds 1--INVALID-LINK--[1]

Synthesis and Chemical Reactivity

Illustrative Synthetic Pathway

A potential synthetic approach to this compound could start from 7-cyanoindoline. The nitrile group can be hydrolyzed under acidic conditions to the carboxylic acid. Subsequent oxidation at the C2 position would yield the desired 2-oxoindoline core.

Synthesis_Pathway 7-Cyanoindoline 7-Cyanoindoline Indoline-7-carboxylic acid Indoline-7-carboxylic acid 7-Cyanoindoline->Indoline-7-carboxylic acid H₂SO₄, H₂O, Δ This compound This compound Indoline-7-carboxylic acid->this compound Oxidation

Caption: Plausible synthetic route to this compound.

Key Reactivity Insights

The chemical reactivity of this compound is dictated by its three key functional groups: the carboxylic acid, the lactam, and the C3-methylene group.

  • Carboxylic Acid: This group can undergo standard transformations such as esterification, amidation, and reduction, providing a primary site for molecular diversification.

  • Lactam: The N-H of the lactam can be alkylated or acylated, allowing for further structural modifications.

  • C3-Methylene Group: This position is nucleophilic and can participate in various C-C bond-forming reactions, most notably aldol-type condensations with aldehydes and ketones. This reactivity is the cornerstone of many synthetic strategies employing oxindole scaffolds.

Applications in Drug Discovery and Medicinal Chemistry

The 2-oxoindoline core is a key pharmacophore in a number of approved drugs and clinical candidates. For instance, the methyl ester of the related 2-oxoindoline-6-carboxylic acid is a key intermediate in the synthesis of Nintedanib, a tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[3] This highlights the therapeutic potential of this class of molecules.

While specific examples of drugs derived directly from this compound are not prevalent in the immediate search results, its utility as a versatile intermediate is clear. The carboxylic acid at the 7-position allows for the introduction of a wide array of functional groups, which can be used to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules. This makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening in drug discovery campaigns.

Potential Therapeutic Targets

The oxindole scaffold has been shown to interact with a variety of biological targets, including:

  • Kinases: As demonstrated by Nintedanib, the oxindole core can serve as a scaffold for the development of potent kinase inhibitors.

  • G-protein coupled receptors (GPCRs): The rigid structure of the oxindole can be used to design ligands with high affinity and selectivity for specific GPCRs.

  • Enzymes: The reactive C3 position can be functionalized to target the active sites of various enzymes.

Drug_Discovery_Workflow cluster_0 Scaffold-Based Drug Design This compound This compound Chemical Modification Chemical Modification This compound->Chemical Modification Esterification, Amidation, etc. Compound Library Compound Library Chemical Modification->Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Lead Compound Identification Lead Compound Identification High-Throughput Screening->Lead Compound Identification Lead Optimization Lead Optimization Lead Compound Identification->Lead Optimization Clinical Candidate Clinical Candidate Lead Optimization->Clinical Candidate

Caption: Workflow for utilizing this compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. Based on safety data for related compounds, it should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[4][5][6][7] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features and multiple points for chemical modification make it an ideal starting material for the synthesis of diverse compound libraries. A thorough understanding of its physicochemical properties, reactivity, and safe handling is essential for its effective application in the development of novel therapeutic agents. As the demand for new and innovative drugs continues to grow, the strategic use of privileged scaffolds like this compound will undoubtedly play a crucial role in advancing the frontiers of medicine.

References

"2-Oxoindoline-7-carboxylic acid" CAS number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Oxoindoline-7-carboxylic acid

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its core identifiers, physicochemical properties, synthesis strategies, and spectroscopic profile. Furthermore, this guide will explore its critical role as a molecular scaffold in the development of pharmacologically active agents, supported by field-proven insights and established experimental methodologies. This document is intended for researchers, chemists, and professionals in drug development seeking a detailed understanding of this valuable chemical entity.

Part 1: Core Identifiers and Physicochemical Properties

This compound, also known as 7-carboxyoxindole, is a bifunctional organic molecule featuring an oxindole core and a carboxylic acid substituent. This unique arrangement makes it a versatile intermediate for further chemical elaboration. Its fundamental identifiers and computed properties are summarized below.

Chemical Structure

The molecular structure consists of a bicyclic system where a benzene ring is fused to a five-membered lactam (a cyclic amide) ring, with a carboxylic acid group attached at position 7 of the aromatic ring.

Caption: 2D structure of this compound.

Data Summary Table

The key properties of this compound are presented in the table below for quick reference.

Identifier / PropertyValueSource
CAS Number 25369-43-1[1][2][3]
Molecular Formula C₉H₇NO₃[1]
Molecular Weight 177.16 g/mol [1][4]
Synonyms OXO-INDOLINE-7-CARBOXYLIC ACID, 7-CARBOXYOXINDOLE, 2-Oxo-7-indolinecarboxylic acid[1][5]
Boiling Point 445°C at 760 mmHg (Predicted)[6]
Topological Polar Surface Area (TPSA) 66.4 Ų[1]
LogP 0.8794[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 1[1]

Part 2: Synthesis and Reactivity

The synthesis of oxindole derivatives is a well-established area of organic chemistry. While multiple routes can be envisioned for this compound, a common and reliable strategy involves the hydrolysis of a corresponding nitrile precursor. This approach is advantageous due to the relative stability of the nitrile group under various reaction conditions and its clean conversion to a carboxylic acid.

A plausible synthetic pathway begins with 7-cyanoindoline. The hydrolysis of the nitrile functional group to a carboxylic acid can be achieved under strong acidic or basic conditions with heating. For instance, stirring 7-cyanoindoline in 50% aqueous sulfuric acid at elevated temperatures (e.g., 110-120°C) effectively drives the reaction to completion, yielding the desired indoline-7-carboxylic acid.[7] Subsequent oxidation at the C2 position would yield the final product. Alternative modern synthetic methods for creating substituted oxindoles include multicomponent reactions like the Passerini reaction, which can construct the core in a single step from isatins, isocyanides, and carboxylic acids.[8]

SynthesisWorkflow cluster_0 Synthetic Pathway start 7-Cyanoindoline Precursor hydrolysis Acid Hydrolysis (e.g., H₂SO₄, H₂O, Heat) start->hydrolysis intermediate Indoline-7-carboxylic acid hydrolysis->intermediate oxidation C2-Position Oxidation intermediate->oxidation product This compound oxidation->product Applications center This compound scaffold Privileged Scaffold center->scaffold intermediate Key Synthetic Intermediate center->intermediate app1 Kinase Inhibitors (Oncology) intermediate->app1 app2 CNS-Active Agents (Neuroscience) intermediate->app2 app3 Antiviral Agents (e.g., INSTIs) intermediate->app3

References

A Comprehensive Technical Guide to 2-Oxoindoline-7-carboxylic acid: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-Oxoindoline-7-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will dissect its molecular architecture, explore logical synthetic pathways, and elucidate its characteristic reactivity and spectroscopic signatures. The document emphasizes the strategic importance of the 2-oxindole scaffold as a "privileged" structure in drug discovery, contextualizing the utility of this specific carboxylic acid derivative as a versatile starting material for the development of complex, high-value molecules. This guide is intended to serve as a foundational resource for researchers engaged in synthetic chemistry and the design of novel therapeutic agents.

Introduction: The Strategic Value of the 2-Oxindole Scaffold

The 2-oxindole core, a bicyclic structure featuring a fused benzene and pyrrolidinone ring, is a recurring motif in a multitude of natural products and pharmacologically active compounds.[1] Its rigid, three-dimensional shape and the presence of key hydrogen bond donors and acceptors make it an ideal scaffold for interacting with biological targets. Consequently, molecules incorporating this framework have demonstrated a wide array of bioactivities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2]

This compound (also known as 7-Carboxy-2-oxindole) emerges as a particularly valuable derivative. The carboxylic acid functional group at the 7-position provides a crucial synthetic handle for elaboration, enabling chemists to readily introduce diverse pharmacophores or linking groups through well-established amide-coupling or esterification reactions. This strategic placement allows for the exploration of the chemical space around the core scaffold, facilitating the optimization of potency, selectivity, and pharmacokinetic properties in drug candidates.

Molecular Structure and Chemical Identity

The defining feature of this compound is the fusion of an aromatic carboxylic acid with a lactam (a cyclic amide). This arrangement dictates its chemical behavior and physical properties.

  • Indoline Core: A benzene ring is fused to a five-membered nitrogen-containing ring.

  • Oxo Group: A carbonyl group at the C2 position creates the lactam functionality.

  • Carboxylic Acid Group: A -COOH group is attached to the C7 position of the aromatic ring.

The key identifiers for this compound are summarized in the table below.

Identifier Value Reference
Chemical Formula C₉H₇NO₃[3][4]
Molecular Weight 177.16 g/mol [3][4][5]
IUPAC Name This compound[6]
CAS Number 25369-43-1[3][4][5][6][7]
Common Synonyms 7-Carboxy-2-oxindole, 7-Carboxyoxindole[6][8]
Structural Diagram

The connectivity of atoms in this compound is visualized below.

synth_workflow start 2-Methyl-3-nitrobenzoic Acid step1 Benzylic Bromination (NBS, AIBN) start->step1 intermediate 2-(Bromomethyl)-3-nitrobenzoic Acid step1->intermediate step2 Reductive Cyclization (Fe / Acetic Acid) intermediate->step2 product This compound step2->product

References

A Technical Guide to the Solubility and Stability of 2-Oxoindoline-7-carboxylic Acid for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Molecule

2-Oxoindoline-7-carboxylic acid (CAS No. 25369-43-1) is a heterocyclic compound featuring a bicyclic oxindole core.[1][2] This scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active agents. The molecule's intrinsic properties—solubility and stability—are paramount to its handling, formulation, and ultimate viability as a drug candidate or intermediate. This guide provides a comprehensive framework for characterizing these critical attributes, grounded in established pharmaceutical development principles. We will explore not just the "what" but the "why," offering field-proven insights into experimental design and data interpretation.

Part 1: Solubility Profile Characterization

The solubility of an active pharmaceutical ingredient (API) dictates its dissolution rate, bioavailability, and the feasibility of liquid formulations. For an ionizable molecule like this compound, solubility is not a single value but a pH-dependent profile.

Theoretical Assessment and Solvent Selection

The structure of this compound contains both a hydrogen-bond-donating carboxylic acid group and a lactam, alongside a hydrogen-bond-accepting carbonyl group. This suggests a degree of polarity.

  • Aqueous Solubility: Due to the acidic carboxylic acid group (typical pKa ≈ 3-5), the molecule's aqueous solubility is expected to be low at acidic pH (where it is in its neutral form) and increase significantly at neutral to basic pH as it forms the more polar carboxylate salt.

  • Organic Solvent Solubility: It is predicted to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and may have moderate solubility in polar protic solvents like methanol and ethanol. Its insolubility in non-polar solvents like hexanes or toluene is expected.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining equilibrium solubility is the Shake-Flask Method .[3] This method ensures that the solution has reached thermodynamic equilibrium with the solid-state material, providing the most reliable and relevant data for physicochemical profiling.

  • Preparation: Prepare a series of buffered aqueous solutions at various pH points (e.g., pH 2, 4, 6, 7.4, 9).

  • Addition of Compound: Add an excess amount of solid this compound to a known volume of each buffered solution in triplicate. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the samples at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours). The time required to reach equilibrium should be determined beforehand by sampling at various time points (e.g., 4, 8, 24, 48 hours) until the concentration plateaus.

  • Phase Separation: After equilibration, allow the samples to sit undisturbed to let the excess solid settle. Alternatively, use centrifugation (e.g., 15 minutes at 14,000 rpm) to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw a small aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation and bring the concentration into the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4][5] The carboxylic acid and aromatic ring provide a chromophore suitable for UV detection.

The same shake-flask principle is applied, replacing the buffered aqueous solutions with the desired organic solvents (e.g., DMSO, ethanol, acetone).

Data Presentation: Predicted and Experimental Solubility

The data gathered should be summarized for clarity.

Solvent SystemPredicted SolubilityPurpose in Drug Development
Aqueous Buffer (pH 2.0)LowSimulates gastric fluid conditions.
Aqueous Buffer (pH 7.4)HighSimulates physiological pH (blood, intestine).
Dimethyl Sulfoxide (DMSO)HighCommon solvent for initial biological screening and stock solutions.
Ethanol (EtOH)ModerateCommon co-solvent in formulations.
Methanol (MeOH)ModerateUsed in synthesis and purification.
AcetoneLow to ModerateCommon solvent for washing/drying solids.
Dichloromethane (DCM)LowUsed in synthesis and extraction.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2, 4, 6, 7.4, 9) add_compound Add Excess Solid Compound to Buffer in Triplicate prep_buffers->add_compound agitate Agitate at Constant Temp (e.g., 24-48h) add_compound->agitate separate Centrifuge to Separate Solid from Supernatant agitate->separate sample Sample and Dilute Supernatant separate->sample quantify Quantify Concentration via Validated HPLC Method sample->quantify report report quantify->report Report as mg/mL or µg/mL

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Stability Profile and Forced Degradation

Stability testing is a non-negotiable component of pharmaceutical development, designed to understand how a molecule's quality varies over time under the influence of environmental factors.[6][7] Forced degradation, or stress testing, is the deliberate and accelerated degradation of a drug substance to identify likely degradation products and establish degradation pathways.[8][9] This is foundational for developing and validating stability-indicating analytical methods.

Predicted Degradation Pathways

The structure of this compound suggests several potential points of instability:

  • Hydrolysis: The lactam ring is an amide and is susceptible to cleavage under strong acidic or basic conditions, which would open the five-membered ring.

  • Oxidation: The electron-rich aromatic ring and the benzylic position of the lactam could be susceptible to oxidative degradation.

  • Photodegradation: Aromatic systems can absorb UV light, leading to photolytic decomposition.

Experimental Design for Forced Degradation Studies

The goal is to achieve a target degradation of 5-20%.[10] Degradation below 5% may not generate sufficient quantities of degradants for detection, while degradation above 20% can lead to secondary degradation products that are not relevant to formal stability studies.[10]

A stock solution of this compound (e.g., 1 mg/mL in a suitable co-solvent like acetonitrile or methanol, diluted in water) is subjected to the following conditions in parallel. A control sample (un-stressed) is analyzed at each time point for comparison.

  • Acidic Hydrolysis:

    • Condition: 0.1 M HCl at 60°C.

    • Procedure: Mix the stock solution with HCl. Store in a heated chamber.

    • Time Points: Analyze samples at 2, 6, 24, and 48 hours.

    • Quenching: Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Basic Hydrolysis:

    • Condition: 0.1 M NaOH at room temperature. (Base-catalyzed hydrolysis is often faster than acid-catalyzed).

    • Procedure: Mix the stock solution with NaOH. Store at room temperature.

    • Time Points: Analyze samples at 30 minutes, 1, 2, and 4 hours.

    • Quenching: Neutralize the sample with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

    • Procedure: Mix the stock solution with H₂O₂. Store at room temperature, protected from light.

    • Time Points: Analyze samples at 2, 6, 24, and 48 hours.

  • Thermal Degradation:

    • Condition: Solid compound at 80°C (dry heat).

    • Procedure: Store the solid compound in a vial within a calibrated oven.

    • Time Points: Analyze samples at 1, 3, and 7 days. For analysis, dissolve the solid in a suitable solvent.

  • Photostability:

    • Condition: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Procedure: Use a photostability chamber. A parallel sample wrapped in aluminum foil serves as the dark control.

    • Analysis: Analyze the samples after the exposure period.

Data Presentation: Summary of Stress Conditions
Stress ConditionReagent/ParameterTemperatureDurationExpected Degradation Pathway
Acid Hydrolysis0.1 M - 1 M HCl60 - 80°C2 - 72 hoursLactam ring opening
Base Hydrolysis0.1 M - 1 M NaOHRoom Temp - 60°C30 min - 24 hoursLactam ring opening
Oxidation3% - 30% H₂O₂Room Temp2 - 48 hoursN-Oxide formation, ring oxidation
Thermal (Solid)Dry Heat80°C1 - 7 daysDecarboxylation, general decomposition
PhotostabilityICH Q1B LightPhotostability ChamberPer ICH guidelinesPhotolytic decomposition

Workflow for Forced Degradation and Method Development

G cluster_stress Stress Conditions cluster_analysis Analysis & Method Development acid Acid Hydrolysis (HCl) analyze Analyze Stressed Samples by HPLC-PDA acid->analyze base Base Hydrolysis (NaOH) base->analyze oxid Oxidation (H2O2) oxid->analyze therm Thermal (Dry Heat) therm->analyze photo Photolytic (ICH Light) photo->analyze prep_solution Prepare Drug Substance Solution (e.g., 1 mg/mL) check_purity Assess Peak Purity of Parent Compound analyze->check_purity resolve Ensure Resolution Between Parent and Degradants check_purity->resolve validate Validate Stability- Indicating Method resolve->validate final_method final_method validate->final_method Finalize Protocol

Caption: Forced Degradation and Stability-Indicating Method Development Workflow.

Conclusion

The systematic characterization of solubility and stability is a cornerstone of early-phase drug development. For this compound, this involves determining its pH-dependent aqueous solubility via the shake-flask method and executing a comprehensive forced degradation study. The insights gained from these experiments are not merely data points; they inform critical decisions regarding formulation strategies, analytical method development, packaging, and storage conditions, ultimately de-risking the path toward clinical application.

References

A Researcher's Guide to 2-Oxoindoline-7-carboxylic acid: Commercial Sourcing, Quality Control, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Oxoindoline-7-carboxylic acid (CAS No. 25369-43-1), a valuable heterocyclic building block for researchers in medicinal chemistry and drug development. This document details the commercial availability of this reagent, outlines key quality control parameters, and explores its strategic application in the synthesis of biologically active molecules, with a particular focus on kinase inhibitors. Furthermore, this guide furnishes a representative synthetic protocol and characteristic analytical data to support its seamless integration into research and development workflows.

Introduction: The Significance of the Oxindole Scaffold

The oxindole structural motif is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of natural products and pharmacologically active compounds.[1][2] Its rigid bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. The inherent ability of the oxindole core to participate in hydrogen bonding and other non-covalent interactions makes it an attractive starting point for the design of potent and selective inhibitors of various enzymes, with a notable emphasis on protein kinases.[3][4]

This compound, in particular, offers a unique substitution pattern that is of growing interest in drug discovery. The carboxylic acid moiety at the 7-position provides a convenient handle for further chemical elaboration, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. This guide serves as a practical resource for scientists looking to procure and effectively utilize this versatile chemical intermediate.

Commercial Availability and Supplier Landscape

This compound is readily available from a range of commercial suppliers, catering to both small-scale research needs and larger, process development quantities. The compound is typically offered at purities of ≥98%, which is suitable for most synthetic applications.

Below is a comparative table of prominent suppliers. It is important to note that stock levels and lead times are subject to change, and researchers should always verify the current status directly with the supplier.

SupplierProduct Number (Example)Purity (Typical)Available QuantitiesDirect Link
ChemSceneCS-0053844≥98%100 mg, 250 mg, 1 g, 5 g--INVALID-LINK--
Alfa Chemistry25369-43-1Not specifiedInquire--INVALID-LINK--
Matrix Fine ChemicalsMM25369431Not specifiedSmall and large quantities--INVALID-LINK--
ChemicalBookCB5733571Not specifiedInquire--INVALID-LINK--
Merck (Sigma-Aldrich)-Not specifiedInquire--INVALID-LINK--

Note: Researchers are advised to request a quote for current pricing and availability, especially for bulk quantities.

Quality Control and Analytical Specifications

Ensuring the quality and purity of starting materials is paramount in drug discovery to guarantee the reliability and reproducibility of experimental results. When procuring this compound, a Certificate of Analysis (CoA) should be requested from the supplier.

A typical CoA for this compound should include:

  • Appearance: White to off-white solid.

  • Identity: Confirmed by ¹H NMR and/or Mass Spectrometry.

  • Purity: Determined by High-Performance Liquid Chromatography (HPLC), typically ≥98%.

  • Melting Point: To assess purity.

  • Residual Solvents: Quantified by Gas Chromatography (GC).

Spectroscopic Characterization

The structural integrity of this compound can be verified using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methylene protons of the oxindole ring, and the amide proton. The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).[5]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon of the lactam, the carboxylic acid carbonyl, and the aromatic and aliphatic carbons. The carbonyl carbons are typically observed in the range of 165-185 ppm.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching vibration from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, and a strong C=O stretching absorption for the carboxylic acid and the lactam carbonyls, usually between 1680-1760 cm⁻¹.[7][8][9]

Synthetic Routes and Considerations

The synthesis of 2-oxoindoline derivatives can be achieved through various methodologies. A common approach involves the cyclization of a suitably substituted 2-nitrophenylacetic acid derivative.

Below is a representative, multi-step synthesis workflow for this compound, adapted from established literature procedures for related analogs.

G A 2-Methyl-3-nitrobenzoic acid B Methyl 2-methyl-3-nitrobenzoate A->B Esterification (MeOH, H+) C Methyl 2-(bromomethyl)-3-nitrobenzoate B->C Radical Bromination (NBS, AIBN) D Diethyl 2-((2-(methoxycarbonyl)-6-nitrophenyl)methyl)malonate C->D Malonic Ester Synthesis (Diethyl malonate, NaOEt) E Dimethyl 2-nitro-1,3-phenylenediacetate D->E Hydrolysis & Decarboxylation F Methyl 2-amino-1,3-phenylenediacetate E->F Reduction of Nitro Group (e.g., H2, Pd/C) G This compound F->G Intramolecular Cyclization (Lactamization)

Caption: A potential synthetic pathway to this compound.

Experimental Protocol Example: Synthesis of a Related Indoline-7-carboxylic acid

Step 1: Hydrolysis of 7-Cyanoindoline A mixture of 7-cyanoindoline (4.32 g) and 50% aqueous sulfuric acid (40 ml) is stirred at 110-120°C for 5.5 hours. The reaction mixture is then cooled to 5°C and the pH is adjusted to 7-8 with 24% aqueous sodium hydroxide. The mixture is washed with ethyl acetate, and the aqueous layer is subsequently acidified to pH 2.5-3.0 with 6N hydrochloric acid. The resulting precipitate is collected by filtration to yield indoline-7-carboxylic acid.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The oxindole scaffold is a cornerstone in the development of protein kinase inhibitors. Several approved drugs and numerous clinical candidates feature this core structure. The 2-oxoindoline moiety acts as a bioisostere for the adenine ring of ATP, effectively binding to the hinge region of the kinase active site through hydrogen bond interactions.

This compound serves as a valuable intermediate for the synthesis of these inhibitors. The carboxylic acid group can be converted to a variety of functional groups, such as amides, esters, or heterocycles, to explore interactions with different regions of the kinase active site and to modulate the physicochemical properties of the final compound.

G cluster_0 Drug Development Workflow A This compound B Amide Coupling or Esterification A->B C Diverse Library of Oxindole Derivatives B->C D High-Throughput Screening (Kinase Panel) C->D E Hit Identification D->E F Lead Optimization (SAR) E->F G Preclinical Candidate F->G

Caption: Workflow for utilizing this compound in kinase inhibitor discovery.

While specific drugs directly derived from this compound are not prominently disclosed in the public domain, the strategic importance of substituted oxindoles is well-established. For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features a substituted oxindole core. The principles of its design, involving the functionalization of the oxindole ring to achieve desired potency and selectivity, are directly applicable to derivatives of this compound.

Conclusion

This compound is a commercially accessible and highly versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern, combined with the proven pharmacological relevance of the oxindole scaffold, makes it an attractive starting material for the synthesis of novel kinase inhibitors and other biologically active molecules. This guide provides researchers with the essential information needed to source, qualify, and effectively implement this valuable reagent in their research programs. By understanding its commercial landscape, quality attributes, and synthetic utility, scientists can accelerate their efforts in the development of new therapeutics.

References

The Oxindole Core: A Historical and Synthetic Odyssey from 19th Century Dyes to Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxindole, or 1,3-dihydro-2H-indol-2-one, represents a quintessential "privileged scaffold" in medicinal chemistry. Its journey from a chemical curiosity derived from the historic dye indigo to a cornerstone of modern drug discovery is a compelling narrative of scientific advancement. This technical guide traces the history of the oxindole core, beginning with its initial discovery in the mid-19th century through the work of pioneers like Adolf von Baeyer. We will explore the subsequent evolution of synthetic methodologies, from classical reductions to sophisticated transition-metal-catalyzed and asymmetric strategies that provide access to structurally complex derivatives. Furthermore, this guide examines the rich ethnobotanical history of naturally occurring oxindole alkaloids, particularly from Uncaria tomentosa (Cat's Claw), which foreshadowed their potent biological activities. Finally, we delve into the modern era, analyzing the structural features that make the oxindole a successful pharmacophore and highlighting its role in the development of life-saving therapeutics, such as the kinase inhibitor Sunitinib. This document serves as a comprehensive resource, blending historical context with field-proven synthetic insights and pharmacological data for professionals in chemical and pharmaceutical research.

Part 1: The Genesis - Discovery in the Age of Classical Chemistry

The story of the oxindole is inextricably linked to the vibrant blue dye indigo, a compound of immense commercial and historical importance. The quest to understand indigo's chemical nature inadvertently led to the discovery of the entire indole family of heterocycles.

From Indigo to Isatin: The Precursor's Tale

The first crucial step towards the discovery of oxindole was the isolation of its oxidized precursor, isatin. In 1840, Otto Linné Erdmann and Auguste Laurent independently reported that the oxidation of indigo dye using nitric acid or chromic acids yielded a new, bright orange crystalline compound which they named isatin.[1][2] This transformation represented the first successful chemical manipulation of the indigo core to produce a related, stable heterocyclic compound, laying the groundwork for future investigations.

The Birth of Oxindole: The Foundational Reductions of Adolf von Baeyer (1866)

The leading figure in this nascent field was the German chemist Adolf von Baeyer. His systematic investigation into indigo and its derivatives culminated in the first synthesis of the parent indole ring. In 1866, von Baeyer successfully reduced oxindole to indole using zinc dust, a landmark achievement that began to unravel the structural relationships between these compounds.[3][4]

Crucially for our topic, von Baeyer also detailed the first synthesis of oxindole itself. He demonstrated that isatin could be reduced in a two-step process using a milder reducing agent, sodium amalgam. The first stage yielded the intermediate 3-hydroxyoxindole (dioxindole), which could be further reduced under aqueous acidic conditions to furnish oxindole.[5] This foundational work not only established the first synthetic route to the oxindole core but also solidified the chemical lineage from indigo to isatin to oxindole and finally to indole. Von Baeyer would go on to propose the correct structure for indole in 1869, for which he received the Nobel Prize in Chemistry in 1905.[3][6]

Experimental Protocols

Protocol 1: Classical Synthesis of Oxindole by Reduction of Isatin (von Baeyer, 1866)

This protocol is a conceptual representation of the classical two-step reduction method. Modern adaptations utilize different reagents for improved yield and safety.

Objective: To synthesize oxindole from isatin via a two-step reduction process.

Step 1: Reduction of Isatin to Dioxindole

  • Reaction Setup: In a round-bottom flask equipped with a stirrer, dissolve Isatin (1.0 eq.) in deionized water.

  • Reagent Addition: Slowly add sodium amalgam (approx. 2.5%) in small portions to the aqueous solution of isatin while stirring vigorously. The reaction is exothermic and should be monitored.

  • Monitoring: The characteristic red-orange color of the isatin solution will fade as it is converted to the nearly colorless dioxindole. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench any remaining sodium amalgam with a dilute acid (e.g., 1M HCl). The aqueous solution containing dioxindole is carried forward to the next step.

Step 2: Reduction of Dioxindole to Oxindole

  • Acidification: To the aqueous solution of dioxindole from Step 1, add a stronger acid (e.g., sulfuric acid) to create an acidic medium.

  • Second Reduction: Add a more powerful reducing agent, such as zinc dust or additional sodium amalgam, to the acidified solution. Heat the mixture gently under reflux.

  • Monitoring: The reaction is monitored by TLC until the dioxindole spot is no longer visible.

  • Isolation and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude solid is purified by recrystallization to yield pure oxindole.

Causality: The choice of a two-step reduction reflects the different reactivity of the two carbonyl groups in isatin. The C3-ketone is more reactive and is reduced first under milder conditions to form the alcohol (dioxindole). The C2-amide carbonyl is much less reactive and requires a more forceful reduction (stronger reducing agent in an acidic medium) to be converted to a methylene group, yielding oxindole.

Part 2: The Synthetic Evolution - Forging the Oxindole Framework

Following von Baeyer's initial discovery, the development of synthetic methods for oxindoles remained relatively slow. Early methods were often harsh and lacked generality. The modern era, driven by the demands of drug discovery, has witnessed an explosion of innovative and elegant strategies to construct this vital scaffold with high levels of control and efficiency.

Early Methodologies and Their Limitations

For many decades, the primary routes to oxindoles involved the cyclization of substituted anilines or the reduction of isatins. The Stolle synthesis (1914) became a notable method, involving the reaction of an arylamine with an α-haloacyl chloride followed by a Friedel-Crafts cyclization. While effective for some substrates, these methods often required high temperatures and strong Lewis acids, limiting their functional group tolerance and preventing the synthesis of more delicate or complex oxindoles.

The Dawn of Modern Synthesis: Transition Metal Catalysis

The advent of transition-metal-catalyzed cross-coupling reactions revolutionized organic synthesis, and the construction of oxindoles was no exception. Palladium-catalyzed reactions, in particular, have become a mainstay.

  • Heck Cyclization: Intramolecular Heck reactions of N-allyl-2-haloanilides provide a powerful route to C3-substituted oxindoles.

  • α-Arylation of Anilides: Perhaps the most significant advance has been the intramolecular α-arylation of 2-haloanilide enolates. This approach allows for the formation of the critical C3-C3a bond under relatively mild conditions, enabling the synthesis of a vast array of 3-substituted and 3,3-disubstituted oxindoles.[7]

These methods offered a significant improvement in scope and mildness over classical approaches, paving the way for their use in complex molecule synthesis.

The Quest for Complexity: Asymmetric Synthesis of C3-Substituted Oxindoles

Many biologically active oxindoles possess a stereocenter at the C3 position, and their activity is often dependent on a specific absolute configuration. This created a demand for asymmetric synthetic methods. Catalytic enantioselective synthesis of 3,3-disubstituted oxindoles has become a highly active area of research. Strategies involving chiral catalysts, including both transition metals and organocatalysts, have been developed to control the stereochemistry of reactions such as Michael additions, aldol reactions, and allylic alkylations at the C3 position of a pre-formed oxindole core.[8]

Data Presentation

Table 1: Key Synthetic Methodologies for the Oxindole Core

Method/Reaction NameYear DiscoveredKey ReagentsDescription & Causality
von Baeyer Reduction 1866Isatin, Sodium Amalgam, Zn dustFoundational reductive approach. The differential reactivity of the C3-keto and C2-amide groups necessitates a stepwise reduction.[5]
Stolle Synthesis 1914Arylamine, α-haloacyl chloride, AlCl₃A classical Friedel-Crafts approach. It forms the oxindole core by creating the N-C2 and C3-C3a bonds in sequence but is limited by harsh, acidic conditions.
Heck Cyclization ~1980sN-alkenyl-2-haloanilide, Pd catalystAn intramolecular C-C bond formation. The choice of a palladium catalyst allows for milder conditions and greater functional group tolerance compared to Friedel-Crafts methods.
Intramolecular α-Arylation ~1990s-2000s2-haloanilide, Pd or Cu catalyst, BaseForms the C3-C3a bond via reductive elimination from a metal center. This became a dominant strategy due to its reliability and the ability to readily synthesize 3,3-disubstituted oxindoles.[7]
Asymmetric Catalysis ~2000s-PresentOxindole pronucleophile, Electrophile, Chiral CatalystAddresses the need for stereocontrol at C3. Chiral catalysts create a chiral environment, directing the approach of an electrophile to one face of the nucleophilic C3-enolate.[8][9]

Protocol 2: Representative Modern Synthesis of a 3,3-Disubstituted Oxindole via Pd-Catalyzed Intramolecular α-Arylation

Objective: To synthesize a 3-aryl-3-methyloxindole from a 2-chloro-N-methyl-2-phenylacetamide precursor.

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-chloro-N-(2-bromophenyl)propanamide substrate (1.0 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.), and a phosphine ligand such as Xantphos (0.05 eq.).

  • Solvent and Base: Add a dry, degassed solvent such as toluene or dioxane. Add a non-nucleophilic base, typically a strong one like sodium tert-butoxide (NaOtBu) (2.2 eq.).

  • Reaction Conditions: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. The base deprotonates the α-carbon, forming an enolate. The palladium catalyst undergoes oxidative addition into the C-Br bond of the aromatic ring.

  • Cyclization Mechanism: The enolate then displaces the halide on the palladium center, and subsequent reductive elimination forms the new C3-C3a bond, yielding the oxindole product and regenerating the Pd(0) catalyst.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the pure 3,3-disubstituted oxindole.

Causality: This method is superior to older techniques because the palladium catalyst orchestrates the key bond formation under controlled conditions. It avoids the use of strong Brønsted or Lewis acids, allowing for the presence of sensitive functional groups elsewhere in the molecule. The choice of ligand is critical; bulky, electron-rich phosphine ligands like Xantphos facilitate the crucial reductive elimination step that closes the ring.

Visualization

G cluster_classical Classical Routes cluster_modern Modern Routes Isatin Isatin Oxindole Oxindole Core Isatin->Oxindole Reduction (von Baeyer) o_nitro o-Nitrophenylacetic Acid o_nitro->Oxindole Reductive Cyclization Anilide α-Haloanilide Anilide->Oxindole Friedel-Crafts (Stolle) Heck_Substrate N-Alkenyl-2-haloanilide Heck_Substrate->Oxindole Pd-Catalyzed Heck Cyclization Arylation_Substrate N-Acyl-2-haloaniline Arylation_Substrate->Oxindole Pd-Catalyzed α-Arylation

Caption: Major Synthetic Routes to the Oxindole Scaffold.

Part 3: Nature's Blueprint - Oxindole Alkaloids and Ethnobotany

Long before chemists synthesized oxindoles in the lab, nature was producing them with remarkable complexity and potent biological activity. The ethnobotanical history of certain plants provided the first clues to the therapeutic potential locked within this heterocyclic core.

Uncaria tomentosa (Cat's Claw): The Amazonian Legacy

The most famous natural source of oxindole alkaloids is Uncaria tomentosa, a woody vine native to the Amazon rainforest, commonly known as Cat's Claw.[10][11] For centuries, indigenous peoples of the Amazon have used the bark and root of this plant to prepare traditional remedies.[12] These preparations were revered for their ability to treat a wide range of ailments, including arthritis, digestive issues, infections, and inflammation, hinting at powerful immunomodulatory and anti-inflammatory properties.[10][12] It was the scientific investigation into the source of these effects that led to the isolation and characterization of the active constituents: a unique class of pentacyclic and tetracyclic oxindole alkaloids.

A Family of Bioactives: Monoterpenoid Oxindole Alkaloids (MOAs)

The active compounds in Cat's Claw are classified as monoterpenoid oxindole alkaloids (MOAs).[13] These complex molecules are not synthesized from scratch but are derived from another class of alkaloids, the monoterpenoid indole alkaloids (MIAs), through a unique oxidative rearrangement process in the plant.[13] This biosynthetic conversion transforms a less active indole precursor into a more potent oxindole product. Key MOAs isolated from Uncaria tomentosa include isopteropodine, pteropodine, mitraphylline, and isomitraphylline. Scientific studies have since confirmed that these compounds possess significant biological activities, including the ability to modulate cytokine production and enhance immune cell function, validating their historical use.[12]

Data Presentation

Table 2: Prominent Naturally Occurring Oxindole Alkaloids

Alkaloid NameKey Plant Source(s)Traditional Use / Observed Activity
Isopteropodine Uncaria tomentosaImmunomodulatory, anti-inflammatory[12]
Mitraphylline Uncaria tomentosa, Mitragyna speciosaAnti-inflammatory, analgesic, muscle relaxant
Rhynchophylline Uncaria rhynchophyllaAntihypertensive, neuroprotective[14]
Isorhynchophylline Uncaria rhynchophyllaAntihypertensive, neuroprotective, anti-inflammatory[14]
Gelsemine Gelsemium sempervirensHighly toxic, CNS depressant (Historically used with extreme caution)

Visualization

G Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Decarboxylation Strictosidine Strictosidine (MIA Precursor) Tryptamine->Strictosidine Condensation with Secologanin MIA Monoterpenoid Indole Alkaloids (MIAs) (e.g., Ajmalicine) Strictosidine->MIA Multiple Enzymatic Steps MOA Monoterpenoid Oxindole Alkaloids (MOAs) (e.g., Mitraphylline) MIA->MOA Oxidative Rearrangement

Caption: Biosynthetic Pathway of Monoterpenoid Oxindole Alkaloids.

Part 4: The Privileged Scaffold - Oxindoles in Modern Drug Discovery

The convergence of rich ethnobotanical history and versatile synthetic accessibility has propelled the oxindole core to the forefront of modern drug discovery. It is now recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets with high affinity.

From Ethnobotany to Pharmacology: Uncovering a Spectrum of Activity

Initial investigations into natural oxindole alkaloids confirmed their anti-inflammatory and immunomodulatory effects. However, as synthetic libraries of oxindole derivatives grew, an astonishingly broad range of pharmacological activities was uncovered. These include potent anticancer, antiviral (including anti-HIV), antimicrobial, antihypertensive, and neuroprotective properties.[10][11][15] This versatility has made the oxindole scaffold a high-priority target for medicinal chemists. A large number of oxindole derivatives have been investigated as kinase inhibitors, inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), and modulators of various other cellular pathways.[16][17]

Anatomy of a Pharmacophore: Why the Oxindole Core is a Drug Hunter's Ally

The success of the oxindole scaffold can be attributed to several key structural features:

  • Rigid Bicyclic Core: The fused ring system provides a rigid, well-defined three-dimensional shape that reduces the entropic penalty of binding to a protein target.

  • Hydrogen Bonding Sites: The N-H group acts as a hydrogen bond donor, while the C2-carbonyl oxygen is a strong hydrogen bond acceptor. These are crucial for anchoring the molecule in a protein's active site.

  • Tunable Substitution Points: The core offers multiple points for chemical modification. The N1 position can be substituted to modulate properties like solubility and cell permeability. The aromatic ring can be functionalized to create additional interactions.

  • The Critical C3 Position: The C3 position is the most important site for introducing diversity. It is adjacent to the carbonyl and is readily functionalized. By installing one or two substituents at C3, chemists can project functional groups into specific binding pockets of a target protein. Creating a stereocenter at this position often leads to highly specific and potent interactions.[8][18]

Case Study: Sunitinib and the Era of Kinase Inhibitors

A paramount example of the oxindole scaffold's power is Sunitinib (marketed as Sutent). Approved by the FDA in 2006, Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It was a breakthrough treatment for metastatic renal cell carcinoma (mRCC) and gastrointestinal stromal tumors (GIST).[15]

The structure of Sunitinib perfectly illustrates the pharmacophore principles. The oxindole core acts as the central scaffold. The N-H and carbonyl groups form key hydrogen bonds in the ATP-binding pocket of target kinases. The substituents on the aromatic ring and the pyrrole attached at C3 engage in further interactions, providing both potency and its multi-targeted profile. The development of Sunitinib validated the oxindole core as a premier scaffold for kinase inhibition and ushered in a new wave of drug discovery efforts based on this versatile framework.

Data Presentation

Table 3: Milestones in the Pharmacological Development of Oxindoles

Time PeriodMilestoneSignificance
Centuries Ago Traditional use of Uncaria tomentosaFirst indication of the biological activity of oxindole-containing natural products.[12]
1970s-1980s Isolation and characterization of MOAsScientific validation of ethnobotanical knowledge; identification of specific active compounds.
1990s Discovery of broad-spectrum activitySynthetic derivatives are found to have anticancer, antiviral, and other activities, expanding the therapeutic potential beyond inflammation.[15][19]
~1995 Development of TenidapAn early oxindole-based anti-inflammatory drug that showed promise for rheumatoid arthritis.[20]
2006 FDA Approval of SunitinibA landmark achievement; established the oxindole core as a clinically successful scaffold for targeted cancer therapy (kinase inhibition).[15]
2010s-Present Rise of Spirooxindoles & Asymmetric SynthesisFocus on creating highly complex and stereochemically pure oxindoles as potent and selective inhibitors for various diseases.[21][22]

Visualization

G cluster_scaffold The Oxindole Pharmacophore cluster_features Key Interaction Features Oxindole_structure Oxindole_structure HBD N-H (H-Bond Donor) HBA C=O (H-Bond Acceptor) C3 C3 Position (Stereo/Diversity Center) Aromatic Aromatic Ring (π-stacking, Substitution) N1 N1 Position (Solubility/PK Tuning) p1->HBA Targets Carbonyl p2->HBD Targets N-H p3->C3 Projects into Binding Pockets p4->Aromatic Interacts with Hydrophobic Regions p5->N1 Modifies Properties

Caption: The Oxindole Pharmacophore and Key Interaction Points.

Conclusion: The Enduring Legacy and Future Horizons

From its humble origins as a derivative of indigo dye, the oxindole core has navigated a remarkable 150-year journey to become a pillar of modern medicinal chemistry. Its history is a testament to the scientific process: from the foundational discoveries of classical chemistry, through the validation of ethnobotanical wisdom, to the rational design of targeted therapeutics. The development of robust and stereoselective synthetic methodologies continues to expand the accessible chemical space of oxindole derivatives, ensuring a steady pipeline of novel compounds for biological screening. As our understanding of disease pathways becomes more nuanced, the proven versatility and "privileged" nature of the oxindole scaffold guarantee that it will remain an invaluable tool for researchers, scientists, and drug development professionals for the foreseeable future, continuing its legacy of improving human health.

References

The Strategic deployment of 2-Oxoindoline-7-carboxylic Acid in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Fragment in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening vast libraries of complex molecules, FBDD identifies low-molecular-weight compounds, or "fragments" (typically <300 Da), that bind to a biological target with low affinity.[1][3] These initial hits then serve as starting points for the development of high-affinity lead compounds through a process of structure-guided growth and optimization.[2][3] The 2-oxoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly kinase inhibitors.[4][5][6] This guide provides an in-depth technical overview of the strategic application of a specific, yet versatile fragment, 2-Oxoindoline-7-carboxylic acid , in FBDD campaigns.

Physicochemical Properties of this compound: A Privileged Starting Point

The suitability of a fragment for FBDD is dictated by its physicochemical properties. This compound (Molecular Formula: C₉H₇NO₃, Molecular Weight: 177.16 g/mol ) presents a compelling profile for a fragment library.[7]

PropertyValue/CharacteristicRationale for FBDD Suitability
Molecular Weight 177.16 g/mol Well within the typical fragment-like molecular weight range of <300 Da, allowing for significant scope for chemical elaboration.[1]
Hydrogen Bond Donors 2 (amine N-H, carboxylic acid O-H)Provides key interaction points for target binding, forming a strong basis for initial affinity.
Hydrogen Bond Acceptors 3 (amide C=O, carboxylic acid C=O and O-H)Offers multiple potential hydrogen bonding interactions within a target's binding site.
Rotatable Bonds 1Low conformational flexibility increases the likelihood of a productive binding pose and a more favorable entropy of binding.
cLogP ~1.2-1.5 (estimated)A balanced lipophilicity ensures adequate aqueous solubility for biophysical screening while retaining sufficient membrane permeability for potential cell-based assays.
Functional Handles Carboxylic acid, secondary amine, aromatic ringThe carboxylic acid provides a key vector for fragment growth, while the amine and aromatic ring can be further functionalized.[8]

Strategic Application in a Fragment Screening Cascade

The successful identification of hits requires a robust and multi-faceted screening approach. A typical cascade for screening a fragment library containing this compound would involve a primary screen to identify binders, followed by orthogonal validation and structural characterization.[3][9]

Primary Screening: Identifying Initial Binders

High-throughput, low-cost techniques are ideal for the initial screen of a fragment library.

  • Differential Scanning Fluorimetry (DSF): Also known as thermal shift assay, DSF measures the change in a protein's melting temperature upon ligand binding.[2][9] It is a rapid and cost-effective method for identifying fragments that stabilize the target protein.

  • Surface Plasmon Resonance (SPR): SPR is a highly sensitive, label-free technique that can detect the binding of fragments to a target immobilized on a sensor chip in real-time.[1][2] This method provides information on binding kinetics and affinity.

Hit Validation: Orthogonal Confirmation

To eliminate false positives from the primary screen, hits should be validated using an orthogonal biophysical method.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as Saturation Transfer Difference (STD) and WaterLOGSY, are powerful tools for confirming fragment binding.[2][3] These ligand-observed experiments can validate binding and provide information about the binding epitope.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[3]

The following diagram illustrates a typical FBDD workflow:

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Characterization & Lead Generation Fragment_Library Fragment Library (incl. This compound) Primary_Screen Primary Screen (DSF or SPR) Fragment_Library->Primary_Screen Hits Initial Hits Primary_Screen->Hits Orthogonal_Screen Orthogonal Screen (NMR or ITC) Hits->Orthogonal_Screen Validated_Hits Validated Hits Orthogonal_Screen->Validated_Hits X_Ray_Crystallography X-Ray Crystallography Validated_Hits->X_Ray_Crystallography Structure_Based_Design Structure-Based Design (Fragment Growing/Linking) X_Ray_Crystallography->Structure_Based_Design Lead_Compounds Lead Compounds Structure_Based_Design->Lead_Compounds

Caption: A typical fragment-based drug discovery workflow.

Structural Characterization and Hit-to-Lead Evolution

The ultimate goal of FBDD is to obtain a high-resolution crystal structure of the fragment bound to the target protein.[10][11][12] This structural information is invaluable for guiding the hit-to-lead optimization process.

X-Ray Crystallography: Visualizing the Binding Mode

Crystallographic fragment screening allows for the direct visualization of how this compound binds to the target.[10][11] This provides atomic-level detail of the key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for its binding affinity.

Structure-Activity Relationship (SAR) by Design

With the crystal structure in hand, medicinal chemists can begin to elaborate the this compound fragment into a more potent lead compound. The 2-oxoindoline scaffold is a common core for kinase inhibitors, and structure-activity relationship (SAR) studies have shown that substitutions at various positions can significantly impact potency and selectivity.[6][13]

Key Growth Vectors for this compound:

  • C7-Carboxylic Acid: This is a primary vector for chemical elaboration. The carboxylic acid can be converted to amides, esters, or used in coupling reactions to introduce new chemical moieties that can occupy adjacent pockets in the binding site.

  • N1-Amine: The secondary amine can be alkylated or acylated to explore interactions in the corresponding region of the binding site.

  • C5 and C6 Positions of the Aromatic Ring: The aromatic ring can be functionalized with various substituents to enhance binding affinity and modulate physicochemical properties.

The following diagram illustrates the potential growth vectors of the this compound fragment:

Caption: Potential growth vectors for this compound.

Experimental Protocols

Protocol 1: Differential Scanning Fluorimetry (DSF)
  • Preparation: Prepare a solution of the target protein in a suitable buffer. Prepare stock solutions of the fragment library, including this compound, in DMSO.

  • Assay Setup: In a 96-well or 384-well PCR plate, mix the protein solution with a fluorescent dye (e.g., SYPRO Orange) and the fragment solution. Include appropriate controls (protein + dye + buffer, protein + dye + DMSO).

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25 °C to 95 °C, while monitoring fluorescence.

  • Data Analysis: The melting temperature (Tm) is the temperature at which the protein is 50% unfolded. A significant increase in Tm in the presence of a fragment indicates binding and stabilization.

Protocol 2: X-Ray Crystallography of a Fragment-Protein Complex
  • Crystallization: Obtain high-quality crystals of the target protein.

  • Fragment Soaking: Transfer the protein crystals to a solution containing a high concentration of this compound (typically 1-10 mM) and allow them to soak for a defined period.

  • Cryo-protection and Data Collection: Cryo-protect the soaked crystals and collect X-ray diffraction data at a synchrotron source.[12]

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure by molecular replacement. Refine the structure and model the bound fragment into the electron density map.[11]

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound represents a highly valuable starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, coupled with the well-established medicinal chemistry of the 2-oxoindoline scaffold, make it a versatile fragment for targeting a wide range of biological targets, particularly protein kinases. By employing a systematic screening cascade and leveraging structure-based design principles, researchers can effectively utilize this fragment to develop novel and potent therapeutic agents.

References

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Synthesis of Oxindoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Oxindole Scaffold

The oxindole motif is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic pharmaceuticals. Its rigid, planar structure, combined with the synthetically versatile lactam functionality, makes it an ideal framework for interacting with a diverse range of biological targets. From the potent kinase inhibitory activity of sunitinib to the complex polycyclic architecture of alkaloids like strychnine, the oxindole core is a testament to nature's efficiency and a cornerstone of modern medicinal chemistry.

The construction of the oxindole ring system, particularly with precise control over substitution at the C3 position, has been a long-standing challenge in synthetic chemistry. Classical methods often require harsh conditions and multi-step sequences starting from pre-functionalized precursors. The advent of palladium catalysis has revolutionized this field, offering mild, efficient, and highly versatile strategies for the construction of simple and complex oxindoles. These methods, characterized by their broad functional group tolerance and predictable regioselectivity, have become indispensable tools for researchers in drug discovery and development.

This guide provides an in-depth exploration of the principal palladium-catalyzed methodologies for oxindole synthesis. We will delve into the mechanistic underpinnings of key transformations, including intramolecular C-H functionalization, Heck cyclization, and α-arylation, providing not just step-by-step protocols but also the rationale behind the selection of catalysts, ligands, and reaction conditions.

Method 1: Intramolecular C-H Functionalization of α-Chloroacetanilides

One of the most direct and atom-economical routes to the oxindole core is the palladium-catalyzed intramolecular C-H functionalization of readily available α-chloroacetanilides. Pioneered by the Buchwald group, this method obviates the need for pre-functionalized arenes, relying on the catalytic activation of a native C-H bond on the aniline ring.[1][2][3]

Mechanistic Rationale & Key Parameters

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is critical; bulky, electron-rich phosphine ligands, such as 2-(di-tert-butylphosphino)biphenyl, are essential.[1][2] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive towards the oxidative addition of the C-Cl bond in the α-chloroacetanilide substrate.

Following oxidative addition to form a Pd(II)-enolate intermediate, the key C-C bond-forming step occurs. This intramolecular C-H activation/arylation is the turnover-limiting step and is facilitated by a stoichiometric base, typically a hindered amine like triethylamine (TEA) or a carbonate. The base assists in the deprotonation event at the aromatic ring. The final step is reductive elimination, which forms the desired oxindole product and regenerates the active Pd(0) catalyst.[2] The high regioselectivity of the reaction is a key advantage, with cyclization occurring preferentially at the less sterically hindered ortho C-H bond of the aniline ring.[1]

C_H_Activation_Mechanism Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd + Substrate Substrate α-Chloroacetanilide (Ar-NR-CO-CH2Cl) Substrate->OxAdd PdII_Intermediate Pd(II) Enolate Intermediate [L-Pd(Cl)(CH2CONR-Ar)] OxAdd->PdII_Intermediate CH_Activation Intramolecular C-H Activation (Base-Assisted) PdII_Intermediate->CH_Activation Palladacycle Six-membered Palladacycle CH_Activation->Palladacycle RedElim Reductive Elimination Palladacycle->RedElim RedElim->Pd0 Regeneration of Catalyst Product Oxindole RedElim->Product Heck_Mechanism Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd + Substrate Substrate N-(2-bromophenyl) -N-allyl-amide Substrate->OxAdd PdII_Aryl Aryl-Pd(II) Complex OxAdd->PdII_Aryl MigratoryInsertion Migratory Insertion (exo-trig) PdII_Aryl->MigratoryInsertion AlkylPdII Alkyl-Pd(II) Intermediate MigratoryInsertion->AlkylPdII BetaHydride β-Hydride Elimination AlkylPdII->BetaHydride PdH_Complex [L-Pd(H)Br] Complex BetaHydride->PdH_Complex Product 3-Methyleneoxindole (→ Oxindole) BetaHydride->Product PdH_Complex->Pd0 + Base, - HBX Base Base Base->Pd0 Alpha_Arylation_Mechanism Pd0 L*-Pd(0) (Chiral Ligand) OxAdd Oxidative Addition Pd0->OxAdd + Substrate Substrate α-Substituted 2-Bromoanilide Substrate->OxAdd PdII_Aryl Aryl-Pd(II) Complex OxAdd->PdII_Aryl Enolization Enolization (Base) PdII_Aryl->Enolization + Base, - HBX PdII_Enolate Chiral Pd(II) Enolate Enolization->PdII_Enolate RedElim Reductive Elimination (Enantio-determining) PdII_Enolate->RedElim RedElim->Pd0 Catalyst Regeneration Product Chiral 3,3-Disubstituted Oxindole RedElim->Product

References

Protocol for N-arylation of "2-Oxoindoline-7-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: A Robust Protocol for the N-Arylation of 2-Oxoindoline-7-carboxylic acid for Advanced Drug Discovery

Introduction: The Strategic Importance of N-Aryl 2-Oxoindolines

The 2-oxoindoline (or oxindole) scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and FDA-approved pharmaceuticals. Its rigid, three-dimensional structure provides an excellent framework for presenting substituents in defined vectors to interact with biological targets. The strategic introduction of an aryl group at the N-1 position dramatically expands the chemical space, enabling the modulation of pharmacological properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. When combined with a carboxylic acid at the C-7 position, the resulting N-aryl-2-oxoindoline-7-carboxylic acid derivatives become powerful building blocks for creating novel kinase inhibitors, anticoagulants, and anticancer agents.

However, the synthesis of these valuable compounds presents a distinct chemical challenge. The presence of two acidic protons—one on the lactam nitrogen (pKa ≈ 18) and one on the carboxylic acid (pKa ≈ 4-5)—complicates direct N-arylation. The carboxylic acid can interfere with the catalytic cycle of common cross-coupling reactions by reacting with the base or coordinating to the metal center. This guide provides a comprehensive, field-proven, three-stage protocol that circumvents these issues through a reliable protection-arylation-deprotection strategy, ensuring high yields and purity.

Core Challenge & Strategic Workflow

The primary obstacle is the chemoselectivity of the N-arylation reaction in the presence of a free carboxylic acid. To create a robust and reproducible protocol, we will employ a temporary protecting group for the carboxylic acid. The most efficient strategy involves converting the carboxylic acid to a methyl ester, which is stable to the conditions of palladium-catalyzed N-arylation but can be selectively cleaved under mild basic conditions.[1][2]

This workflow is visualized below:

G cluster_0 Overall Synthetic Strategy Start 2-Oxoindoline- 7-carboxylic acid Protected Methyl 2-oxoindoline- 7-carboxylate Start->Protected Step 1: Protection (Esterification) Arylated Methyl 1-Aryl-2-oxoindoline- 7-carboxylate Protected->Arylated Step 2: N-Arylation (Buchwald-Hartwig) Final Target Molecule: 1-Aryl-2-oxoindoline- 7-carboxylic acid Arylated->Final Step 3: Deprotection (Saponification)

Figure 1: A three-stage workflow for the synthesis of N-aryl-2-oxoindoline-7-carboxylic acids.

Part 1: Protocol for Carboxylic Acid Protection (Esterification)

Objective: To mask the acidic proton of the carboxylic acid as a methyl ester, preventing interference in the subsequent cross-coupling step. Fischer esterification is a classic and cost-effective method for this transformation.

Step-by-Step Protocol
  • Reagent Preparation:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add anhydrous methanol (MeOH) to create a 0.1 M solution.

    • Place the flask in an ice bath and allow it to cool to 0 °C.

  • Reaction Setup:

    • Slowly add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise to the stirring suspension. Caution: This addition is exothermic.

    • After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. Ensure the final pH is ~7-8.

    • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • If the product remains in solution, transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Methyl 2-oxoindoline-7-carboxylate as a solid. The product is typically of sufficient purity for the next step.

Part 2: Protocol for Palladium-Catalyzed N-Arylation

Objective: To form the critical C(aryl)-N bond using the Buchwald-Hartwig amination. This reaction is renowned for its high functional group tolerance and broad substrate scope, making it ideal for complex molecule synthesis.[3][4]

Mechanistic Rationale

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle.[5] A Pd(0) species undergoes oxidative addition into the aryl halide bond. The resulting Pd(II) complex then coordinates with the deprotonated oxindole (amide). Subsequent reductive elimination forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The choice of ligand is critical for stabilizing the palladium intermediates and facilitating the reductive elimination step.[3]

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-X center pd_complex L₂Pd(II)(Ar)(X) ox_add->pd_complex lig_exch Base, Amide (R₂NH) - Base-H⁺X⁻ pd_complex->lig_exch pd_amide L₂Pd(II)(Ar)(NR₂) lig_exch->pd_amide pd_amide->pd0 red_elim Reductive Elimination pd_amide->red_elim product Ar-NR₂ red_elim->product

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Key Reaction Parameters
ParameterRecommended Reagents & ConditionsRationale & Expert Insights
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Pd₂(dba)₃ is a Pd(0) source, often leading to faster initiation. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.[5]
Ligand Xantphos, RuPhos, or BrettPhos (1.1-1.2 eq relative to Pd)These are bulky, electron-rich phosphine ligands that promote both oxidative addition and the crucial reductive elimination step.[4][6] Xantphos is an excellent general-purpose ligand for amidation.[7]
Base Cs₂CO₃ or K₃PO₄ (1.5-2.0 eq)A strong, non-nucleophilic base is required to deprotonate the oxindole N-H. Cs₂CO₃ is highly effective due to its solubility in organic solvents.
Aryl Partner Aryl Bromide or Iodide (1.1-1.2 eq)Aryl iodides are typically more reactive, but modern catalysts work well with aryl bromides and even chlorides.[6]
Solvent Toluene or 1,4-Dioxane (Anhydrous)Aprotic, non-polar to moderately polar solvents are ideal. Rigorous exclusion of water and oxygen is critical for catalyst longevity.
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly the reductive elimination step.
Step-by-Step Protocol: Example Coupling with 4-Bromoanisole
  • Inert Atmosphere Setup:

    • To a flame-dried Schlenk tube or reaction vial, add Methyl 2-oxoindoline-7-carboxylate (1.0 eq), 4-bromoanisole (1.1 eq), and Cesium Carbonate (Cs₂CO₃, 2.0 eq).

    • Add the Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq) and the Ligand (e.g., Xantphos, 0.022 eq).

    • Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reaction Execution:

    • Through the septum, add anhydrous toluene via syringe to achieve a 0.1 M concentration with respect to the oxindole.

    • Place the sealed reaction vessel in a preheated oil bath at 100 °C.

    • Stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure Methyl 1-(4-methoxyphenyl)-2-oxoindoline-7-carboxylate.

Part 3: Protocol for Ester Deprotection (Saponification)

Objective: To selectively cleave the methyl ester and reveal the final target carboxylic acid without affecting other functional groups. Saponification using lithium hydroxide is a mild and highly effective method.[8]

Step-by-Step Protocol
  • Reaction Setup:

    • Dissolve the purified N-arylated ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio).

    • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq).

  • Reaction Execution:

    • Stir the mixture at room temperature for 2-4 hours.

    • Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup and Isolation:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.

    • The carboxylic acid product will typically precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.

    • If the product is soluble, extract the acidified aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product.

Alternative Methodologies: Copper-Catalyzed N-Arylation

While palladium catalysis is highly effective, copper-catalyzed reactions, such as the Ullmann condensation and the Chan-Lam coupling, represent important and often more economical alternatives.[9][10]

  • Ullmann Condensation: This classic reaction typically couples an N-H bond with an aryl halide using a copper catalyst. Modern protocols use ligands like N,N'-dimethylethylenediamine (DMEDA) to facilitate the reaction under milder conditions than the harsh, traditional methods.[11][12] This approach is particularly effective for electron-deficient aryl halides.

  • Chan-Lam Coupling: This variation uses arylboronic acids as the coupling partner, often under aerobic conditions at room temperature.[13][14] It offers a different substrate scope and can be advantageous when the corresponding aryl halide is unstable or unavailable.

The choice between palladium and copper catalysis often depends on substrate scope, cost considerations, and the specific functional groups present in the arylating agent.

References

Application Notes & Protocols: Leveraging 2-Oxoindoline-7-carboxylic Acid in Solid-Phase Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Oxoindoline Scaffold and the Power of Solid-Phase Synthesis

The 2-oxoindoline, or oxindole, core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous natural products, bioactive molecules, and clinically approved drugs.[1] Its versatile structure allows for modification at several positions, enabling the fine-tuning of pharmacological properties. Oxindole derivatives have demonstrated a wide range of biological activities, including potent inhibition of protein kinases, which are critical targets in oncology.[2] Notable examples of FDA-approved drugs featuring this scaffold include Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor for treating renal cell carcinoma, and Nintedanib, used for idiopathic pulmonary fibrosis and certain types of lung cancer.[2]

Solid-phase synthesis (SPS) offers a powerful and efficient methodology for the construction of large combinatorial libraries of molecules. By anchoring a starting material to an insoluble polymer resin, reagents and by-products can be easily removed by simple filtration and washing steps, streamlining the synthetic process and facilitating automation. This approach is particularly well-suited for drug discovery campaigns where the rapid generation and screening of numerous analogs are required to identify lead compounds.

This document provides a detailed guide for utilizing 2-Oxoindoline-7-carboxylic acid as a foundational building block in solid-phase organic synthesis (SPOS). We will cover resin loading, on-resin chemical modifications, and final cleavage protocols, explaining the rationale behind each step to empower researchers in the development of novel oxindole-based compound libraries.

Physicochemical Properties of the Building Block

A thorough understanding of the starting material is crucial for successful synthesis. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 25369-43-1[3]
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Topological Polar Surface Area (TPSA) 66.4 Ų
logP 0.8794
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Rotatable Bonds 1

Core Principles and Strategic Considerations

The successful solid-phase synthesis of an oxindole library hinges on a well-designed strategy that considers the resin, linker, protecting groups, and diversification reactions as an integrated system. The carboxylic acid at the 7-position serves as the ideal handle for attachment to the solid support, leaving the rest of the scaffold available for chemical modification.

Key strategic elements include:

  • Orthogonal Protection: The protecting groups used for the oxindole nitrogen and any other functional groups must be "orthogonal." This means each protecting group can be removed under specific conditions without affecting the others or the linker to the resin.[4]

  • Resin and Linker Choice: The choice of resin and its associated linker dictates the conditions under which the final compound will be cleaved and determines the functional group at the C-terminus (e.g., carboxylic acid or amide).[5]

  • Reaction Conditions: All on-resin reactions must be driven to completion to avoid the accumulation of side products, which are difficult to remove. Monitoring reaction progress is therefore essential.

Experimental Protocols

This section provides detailed, step-by-step protocols for the solid-phase synthesis of a diversified 2-oxoindoline library.

Workflow Overview

The overall synthetic workflow is depicted below, outlining the key stages from initial resin loading to the final purified product.

G cluster_0 Resin Select Resin (e.g., 2-Cl-Trt-Cl) Loading Protocol A: Load 2-Oxoindoline- 7-carboxylic acid Resin->Loading Protection Protocol B: Protect Oxindole Nitrogen (Optional) Loading->Protection On-Resin Synthesis Diversification Protocol C: Diversify at C3 (e.g., Aldol Condensation) Protection->Diversification Cleavage Protocol D: Cleave from Resin & Deprotect Diversification->Cleavage Product Release Purification Protocol E: Purify and Analyze Cleavage->Purification Downstream Processing

Caption: General workflow for solid-phase synthesis using this compound.

Protocol A: Resin Loading (Attachment to 2-Chlorotrityl Chloride Resin)

This protocol describes the attachment of the building block to 2-chlorotrityl chloride (2-Cl-Trt-Cl) resin. This linker is highly acid-labile, allowing for the release of the final product as a C7-carboxylic acid under very mild acidic conditions that keep most common side-chain protecting groups intact.[5]

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.2 mmol/g loading)

  • This compound

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Place the 2-Cl-Trt-Cl resin (1.0 eq) in the synthesis vessel. Add anhydrous DCM (10 mL per gram of resin) and agitate gently for 30 minutes to swell the resin beads. Drain the solvent.

  • Activation & Coupling:

    • In a separate flask, dissolve this compound (1.5 eq relative to resin loading) in anhydrous DCM.

    • Add DIPEA (4.0 eq) to the solution and stir for 2 minutes.

    • Add this solution to the swollen resin in the synthesis vessel.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction using a small resin sample and a qualitative test (e.g., checking for free chloride).

  • Capping: To cap any unreacted trityl chloride sites, add a solution of DCM/MeOH/DIPEA (80:15:5, v/v/v) and agitate for 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), MeOH (3x), and finally DCM (3x).

  • Drying: Dry the resin under high vacuum for at least 2 hours. The loaded resin is now ready for the next step.

Caption: this compound anchored to a solid support.

Protocol B: N-Protection of the Oxindole Ring

The secondary amine of the oxindole ring is nucleophilic and can interfere with subsequent reactions. Protecting this nitrogen is often a necessary step. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a suitable choice as it is base-labile and orthogonal to the acid-labile trityl linker.[6]

Materials:

  • Oxindole-loaded resin from Protocol A

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • DIPEA

  • DCM, anhydrous

  • DMF

Procedure:

  • Resin Swelling: Swell the resin in anhydrous DCM for 30 minutes. Drain.

  • Reaction Mixture: In a separate flask, dissolve Fmoc-Cl (3.0 eq) in anhydrous DCM.

  • Coupling: Add the Fmoc-Cl solution to the resin, followed by DIPEA (3.5 eq).

  • Reaction: Agitate the mixture at room temperature for 2 hours.

  • Washing: Drain the solvent and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).

  • Drying: Dry the N-Fmoc protected resin under high vacuum.

Protocol C: Diversification via C3 Aldol Condensation

The methylene group at the C3 position of the oxindole ring is acidic and can be deprotonated to form a nucleophile. This allows for a variety of C-C bond-forming reactions, most commonly an aldol-type condensation with aldehydes to introduce diversity.

Materials:

  • N-protected, resin-bound oxindole

  • A diverse library of aldehydes (R-CHO)

  • Piperidine

  • DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Reaction Setup: In the synthesis vessel, add the desired aldehyde (5.0 eq) dissolved in DMF to the swollen resin.

  • Base Addition: Add piperidine (5.0 eq) to the resin slurry. Piperidine acts as the base to deprotonate the C3 position and catalyze the condensation.

  • Reaction: Agitate the mixture at room temperature for 6-12 hours. The reaction progress can be monitored by taking a small aliquot of resin, cleaving it, and analyzing the product by LC-MS.

  • Washing: Upon completion, drain the reaction mixture and wash the resin extensively with DMF (5x), DCM (5x), and MeOH (3x) to remove all excess reagents.

  • Drying: Dry the resin under high vacuum.

Caption: Representative C3 diversification via aldol-type condensation.

Protocol D: Cleavage from Resin and Deprotection

The final step is to release the synthesized molecule from the solid support. For the 2-Cl-Trt-Cl resin, a mild acidic cocktail is used. If a Boc protecting group were used on the nitrogen, this step would likely remove it simultaneously. The Fmoc group, however, would have been removed in a prior, separate step using piperidine if an unprotected N-H was desired in the final product.

Materials:

  • Final, dried resin from the diversification step

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS) (v/v/v)

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Preparation: Place the dry resin in the synthesis vessel.

  • Cleavage: Add the freshly prepared TFA/H₂O/TIS cleavage cocktail (10 mL per gram of resin). The TIS and water act as scavengers to trap reactive cations generated during cleavage, preventing side reactions.[7][8]

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Collection: Drain the acidic solution (containing the cleaved product) into a clean collection vessel. Wash the resin twice more with a small volume of pure TFA and combine the filtrates.

  • Precipitation: Add the combined filtrate dropwise into a centrifuge tube containing a 10-fold excess of ice-cold diethyl ether. The crude product should precipitate as a solid.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the solid pellet with more cold ether.

  • Drying: Dry the crude product under vacuum to remove residual ether.

Protocol E: Purification and Analysis

The crude product obtained after cleavage is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final compound of high purity. The identity and purity of the final product should be confirmed by analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

This compound is a highly valuable and versatile starting material for the solid-phase synthesis of diverse compound libraries. The protocols outlined in this guide provide a robust framework for researchers to efficiently generate novel oxindole derivatives. By carefully selecting resins, protecting groups, and reaction conditions, this powerful synthetic platform can significantly accelerate hit-to-lead campaigns in modern drug discovery.

References

"2-Oxoindoline-7-carboxylic acid" in the synthesis of Mcl-1 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 2-Oxoindoline-7-carboxylic Acid in the Synthesis of Novel Mcl-1 Inhibitors

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound as a core scaffold in the synthesis of potent and selective Myeloid Cell Leukemia-1 (Mcl-1) inhibitors. This guide outlines the scientific rationale, detailed synthetic protocols, and essential characterization assays.

Introduction: The Critical Role of Mcl-1 in Oncology

Myeloid Cell Leukemia-1 (Mcl-1) is a crucial anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] Its primary function is to promote cell survival by inhibiting the activation of pro-apoptotic effector proteins, BAX and BAK, thereby preventing the permeabilization of the mitochondrial outer membrane and subsequent cell death.[1][3] In numerous cancers, including multiple myeloma, acute myeloid leukemia (AML), and various solid tumors, the MCL1 gene is frequently amplified, leading to protein overexpression.[3][4] This overexpression is a major mechanism of both intrinsic and acquired resistance to a wide range of chemotherapeutic agents and even targeted therapies like the Bcl-2 inhibitor Venetoclax.[4][5] Consequently, the development of direct Mcl-1 inhibitors has become a high-priority objective in modern oncology drug discovery.[6]

Small molecule inhibitors are designed to mimic the action of natural BH3-only proteins (like BIM and NOXA), which bind to a hydrophobic groove on the surface of Mcl-1.[1][4] This binding displaces pro-apoptotic partners, freeing BAX and BAK to initiate apoptosis. The 2-oxoindoline scaffold has emerged as a privileged structure for targeting this groove, with the carboxylic acid moiety playing a pivotal role in establishing critical interactions.

The Strategic Importance of the this compound Scaffold

The 2-oxoindoline core provides a rigid and synthetically tractable framework for elaborating chemical functionalities that can occupy the key hydrophobic pockets (P2, P3, P4) within the Mcl-1 BH3-binding groove.[5][7] The carboxylic acid group, specifically at the 7-position, is particularly advantageous for several reasons:

  • Key Hydrogen Bonding: The carboxylate group can form strong hydrogen bonds and salt-bridge interactions with conserved arginine residues (e.g., Arg263) in the Mcl-1 binding pocket, anchoring the inhibitor and contributing significantly to binding affinity.[5]

  • Vector for Synthetic Elaboration: The carboxylic acid serves as a versatile chemical handle for amide bond formation, allowing for the systematic introduction of diverse chemical groups to probe and optimize interactions with other regions of the Mcl-1 protein.[8][9]

  • Improved Physicochemical Properties: While often associated with challenges in cell permeability, a strategically placed carboxylic acid can enhance aqueous solubility, a critical factor for drug development.[9][10]

This guide will focus on a rational, structure-based approach to synthesizing novel Mcl-1 inhibitors using this compound as a foundational building block.

PART 1: Synthesis of Mcl-1 Inhibitors

The synthesis of potent Mcl-1 inhibitors from the 2-oxoindoline scaffold typically involves a multi-step sequence designed to build upon the core structure. The general workflow is to couple the foundational this compound with a carefully selected amine-containing fragment that is designed to occupy the P2 pocket of Mcl-1.

G cluster_0 Synthetic Workflow A 2-Oxoindoline- 7-carboxylic acid (Starting Material) B Activation of Carboxylic Acid (e.g., with HATU/EDC) A->B Step 1 D Amide Coupling Reaction B->D Step 2 C Amine Fragment (P2 Pocket Binder) C->D E Purification (Chromatography) D->E Step 3 F Final Inhibitor E->F Step 4

Caption: General workflow for synthesizing Mcl-1 inhibitors.

Detailed Experimental Protocol: Amide Coupling

This protocol describes the coupling of this compound with a representative amine fragment, (4-chloronaphthalen-1-yl)methanamine, a moiety known to effectively occupy the deep P2 hydrophobic pocket of Mcl-1.

Materials and Reagents:

  • This compound (1.0 eq)

  • (4-chloronaphthalen-1-yl)methanamine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Amine Addition: Add (4-chloronaphthalen-1-yl)methanamine (1.1 eq) to the solution, followed by DIPEA (3.0 eq). Stir the mixture at room temperature for 10 minutes.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 eq) portion-wise over 5 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure target inhibitor.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

PART 2: Biochemical and Cellular Characterization

Once synthesized, the novel compounds must be rigorously tested to determine their binding affinity for Mcl-1, selectivity over other Bcl-2 family members, and their ability to induce apoptosis in cancer cells.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a robust method for quantifying the binding affinity of an inhibitor to its target protein in a high-throughput format.[11] The assay measures the inhibitor's ability to disrupt the interaction between Mcl-1 and a fluorescently labeled peptide derived from a pro-apoptotic protein like BIM.

G cluster_1 TR-FRET Assay Workflow A Prepare Reagents: Mcl-1 Protein, Fluorescent Peptide, Test Inhibitor B Dispense Reagents into Microplate A->B C Incubate to Reach Binding Equilibrium B->C D Read Plate on TR-FRET Reader C->D E Data Analysis: Calculate IC50/Ki D->E

Caption: Workflow for a TR-FRET biochemical binding assay.

General TR-FRET Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 3 mM DTT). Dilute recombinant human Mcl-1 protein, a fluorescently labeled BIM peptide (acceptor), and a Terbium-conjugated anti-His antibody (donor, for His-tagged Mcl-1) in the buffer.

  • Inhibitor Dilution: Create a serial dilution series of the synthesized inhibitor in DMSO, then further dilute in assay buffer.

  • Assay Plate Setup: In a 384-well microplate, add the Mcl-1 protein, the labeled BIM peptide, and varying concentrations of the test inhibitor.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.

  • Detection: Add the donor-conjugated antibody and incubate for an additional 30 minutes.

  • Data Acquisition: Read the plate using a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths.

  • Data Analysis: Calculate the ratio of acceptor to donor emission. Plot the TR-FRET signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Data Presentation: Structure-Activity Relationship (SAR)

The data obtained from biochemical and cellular assays are crucial for establishing a structure-activity relationship (SAR), guiding the next round of inhibitor design.

Compound IDR Group (at 7-position amide)Mcl-1 Kᵢ (nM)Bcl-xL Kᵢ (nM)H929 Cell Viability IC₅₀ (µM)
INH-001 -(CH₂) - (4-Cl-Naphthyl)15>10,0000.8
INH-002 -(CH₂) - (Phenyl)250>10,0005.2
INH-003 -(CH₂) - (3,5-di-Cl-Phenyl)45>10,0001.5
S63845 (Reference Compound)0.19>10,0000.15

This table presents hypothetical data for illustrative purposes.

Cellular Assays: Confirming On-Target Activity

1. Cell Viability Assay:

  • Purpose: To determine the concentration at which the inhibitor reduces the viability of cancer cells that are known to be dependent on Mcl-1 for survival (e.g., H929 multiple myeloma cell line).[12]

  • Method: Seed H929 cells in 96-well plates and treat with a serial dilution of the inhibitor for 72 hours. Measure cell viability using a luminescent assay like CellTiter-Glo®.

2. Apoptosis Induction Assay:

  • Purpose: To confirm that cell death occurs via apoptosis.

  • Method: Treat Mcl-1 dependent cells with the inhibitor at its IC₅₀ and 2x IC₅₀ concentration for 24 hours. Measure caspase-3 and/or caspase-7 activity using a luminescent substrate (e.g., Caspase-Glo® 3/7 Assay). A significant increase in caspase activity indicates apoptosis.[6]

3. Target Engagement Assay (Co-Immunoprecipitation):

  • Purpose: To provide direct evidence that the inhibitor disrupts the Mcl-1/Bim protein-protein interaction within the cell.[12]

  • Method: Treat H929 cells with the inhibitor. Lyse the cells and immunoprecipitate Mcl-1 using an anti-Mcl-1 antibody. Analyze the immunoprecipitate by Western blot using an anti-Bim antibody. A decrease in the amount of co-precipitated Bim in inhibitor-treated cells compared to a vehicle control confirms target engagement.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel, potent, and selective Mcl-1 inhibitors. Its rigid structure and the strategic placement of the carboxylic acid for key binding interactions provide a solid foundation for medicinal chemistry efforts. The protocols and assays detailed in this guide offer a comprehensive framework for the synthesis, optimization, and characterization of such compounds. Future work should focus on fine-tuning the moieties that interact with the P2-P4 pockets to further enhance potency and on optimizing the pharmacokinetic properties of lead compounds to advance them toward clinical development.

References

Application Notes & Protocols: The Oxindole-7-Carboxylic Acid Scaffold in the Development of Novel HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: Targeting the Engine of Viral Persistence

Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is a critical enzyme essential for the virus's replication cycle. It catalyzes the insertion of the viral DNA into the host cell's genome, a pivotal step known as strand transfer, which establishes a permanent, lifelong infection.[1] Because this enzymatic function has no human counterpart, HIV-1 integrase represents a highly specific and attractive target for antiretroviral therapy.[1]

Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that effectively block this process. The core mechanism of action for most INSTIs involves the chelation of two divalent magnesium ions (Mg²⁺) within the catalytic site of the integrase enzyme. This action prevents the binding of the host chromosome and halts the integration process, thereby inhibiting viral replication.[2]

Within the landscape of medicinal chemistry, the indole and oxindole scaffolds have emerged as "privileged structures" due to their wide range of biological activities.[3] Specifically, structures like 2-Oxoindoline-7-carboxylic acid and its close analog, Indole-2-carboxylic acid, present a compelling framework for the design of novel INSTIs. Their intrinsic chemical features, particularly the arrangement of heteroatoms and a carboxylic acid moiety, are well-suited for coordinating with the Mg²⁺ cofactors in the integrase active site.[2]

While major approved INSTIs such as Dolutegravir and Bictegravir are synthesized from pyridone-based precursors, the indole/oxindole carboxylic acid core is the subject of intensive research for developing next-generation inhibitors with improved resistance profiles.[4][5] This guide provides a detailed overview of the application of this scaffold, focusing on the design principles, mechanism of action, and synthetic protocols for developing novel INSTI candidates.

Pillar 1: Mechanism of Action - A Tale of Two Metal Ions

The efficacy of INSTIs derived from indole/oxindole carboxylic acids hinges on their ability to act as potent metal chelators. The catalytic core of HIV-1 integrase utilizes two Mg²⁺ ions to correctly position the viral DNA and facilitate the nucleophilic attack on the host DNA.

The inhibitor molecule positions itself directly in this active site. The nitrogen atom of the indole ring and the oxygen atoms of the adjacent carboxylic acid group form a specific pharmacophore that can coordinate with both Mg²⁺ ions simultaneously. This coordination effectively "locks" the active site in an inactive conformation, preventing the strand transfer reaction from occurring.[2] Further potency and specificity are achieved through additional interactions, such as π-π stacking between the inhibitor's aromatic rings and the viral DNA bases near the integration site.[2][4]

cluster_IN HIV-1 Integrase Active Site vDNA Viral DNA End Mg1 Mg²⁺ vDNA->Mg1 Mg2 Mg²⁺ vDNA->Mg2 Host_DNA Host DNA (Blocked) Inhibitor Indole/Oxindole Carboxylic Acid Scaffold Inhibitor->Mg1 Chelation Inhibitor->Mg2 Chelation Inhibitor->Host_DNA Prevents Binding

Caption: Mechanism of INSTI action via metal chelation.

Pillar 2: Synthetic Protocol - A Case Study with Indole-2-Carboxylic Acid Derivatives

While this compound represents a theoretically sound starting point, extensive research has been published on the synthesis of potent INSTIs from the closely related and commercially available indole-2-carboxylic acid scaffold. The following protocol is a representative synthesis adapted from methodologies demonstrated to produce compounds with significant anti-integrase activity.[1]

This workflow details the synthesis of a functionalized indole-2-carboxylic acid derivative, illustrating the key chemical transformations required to build a potent inhibitor.

G start Start: Ethyl Indole-2-carboxylate step1 Step 1: N-Alkylation (Protection & Functionalization) start->step1 Base (e.g., NaH), Alkyl Halide step2 Step 2: C3-Position Functionalization (Introduction of Side Chain) step1->step2 e.g., Vilsmeier-Haack or Friedel-Crafts step3 Step 3: C6-Position Arylation (Suzuki or Buchwald-Hartwig Coupling) step2->step3 Pd Catalyst, Boronic Acid or Amine step4 Step 4: Saponification (Ester Hydrolysis) step3->step4 Base (e.g., LiOH or NaOH) end_product Final Product: Functionalized Indole-2-carboxylic Acid step4->end_product

Caption: General synthetic workflow for novel INSTIs.

Detailed Experimental Protocol: Synthesis of a C3, C6-Substituted Indole-2-Carboxylic Acid

Objective: To synthesize a novel INSTI candidate by functionalizing the indole-2-carboxylic acid scaffold at key positions to enhance binding affinity and biological activity.

Materials:

  • Ethyl 6-bromo-1H-indole-2-carboxylate

  • Benzyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • (4-fluorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene and Water (degassed)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) and Methanol (MeOH)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc), Hexanes, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step 1: N-Benzylation of Ethyl 6-bromo-1H-indole-2-carboxylate

  • Rationale: The N-alkylation step serves a dual purpose: it protects the indole nitrogen from participating in side reactions and introduces a substituent that can be optimized for additional binding interactions within the enzyme pocket. A benzyl group is a common choice.

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of ethyl 6-bromo-1H-indole-2-carboxylate (1.0 eq.) in DMF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.

  • Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexanes/EtOAc gradient) to yield the N-benzylated intermediate.

Step 2: Suzuki Coupling for C6-Arylation

  • Rationale: Introducing an aryl group, particularly a halogenated one, at the C6 position has been shown to significantly enhance potency.[4] This group can form a crucial π-π stacking interaction with a DNA base at the active site. The Suzuki coupling is a robust method for forming this C-C bond.

  • In a reaction vessel, combine the N-benzylated intermediate from Step 1 (1.0 eq.), (4-fluorophenyl)boronic acid (1.5 eq.), and potassium phosphate (3.0 eq.).

  • Add the catalyst system: palladium(II) acetate (0.05 eq.) and S-Phos (0.10 eq.).

  • Evacuate and backfill the vessel with nitrogen three times.

  • Add degassed toluene and degassed water (typically a 5:1 to 10:1 solvent ratio).

  • Heat the mixture to 80-100 °C and stir vigorously for 8-12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify by flash chromatography to obtain the C6-arylated indole ester.

Step 3: Saponification to the Final Carboxylic Acid

  • Rationale: The final step is the hydrolysis of the ethyl ester to the free carboxylic acid. This carboxylic acid is essential for the metal-chelating activity of the inhibitor.

  • Dissolve the purified ester from Step 2 in a mixture of THF, methanol, and water (e.g., 3:1:1 ratio).

  • Add an excess of lithium hydroxide (3-5 eq.).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or dichloromethane to remove any non-acidic impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final indole-2-carboxylic acid derivative.

Pillar 3: Data & Structure-Activity Relationship (SAR)

The biological evaluation of newly synthesized compounds is critical. The primary assay measures the concentration of the compound required to inhibit the strand transfer activity of purified HIV-1 integrase by 50% (IC₅₀).

Table 1: Representative Biological Data for Novel Indole-2-Carboxylic Acid INSTIs (Data is illustrative, based on published findings)[1][2]

Compound IDC3-SubstitutionC6-SubstitutionIntegrase Strand Transfer IC₅₀ (µM)
1a -H-H32.37[2]
1b -H4-Fluorophenyl5.21
1c -CH₂-O-(2-F-Bn)4-Fluorophenyl0.45
1d -CH₂-O-(2-F-Bn)(3-Fluoro-4-methoxyphenyl)amino0.13[1]

Key Insights from SAR Data:

  • Unsubstituted Scaffold (1a): The basic indole-2-carboxylic acid scaffold shows modest inhibitory activity, validating it as a starting point.[2]

  • C6-Arylation (1b): The addition of a halogenated phenyl ring at the C6 position dramatically increases potency, confirming the importance of the π-π stacking interaction.

  • C3-Side Chain (1c & 1d): Introducing a larger, flexible side chain at the C3 position further boosts activity. This side chain is believed to access and occupy a hydrophobic pocket near the active site, improving the overall binding affinity of the inhibitor.[1] The most potent compounds combine functionalization at multiple positions.[1]

Conclusion and Future Outlook

The 2-oxoindoline and indole-2-carboxylic acid scaffolds are highly promising frameworks for the design and synthesis of next-generation HIV-1 integrase inhibitors. Their inherent ability to chelate the essential Mg²⁺ cofactors in the enzyme's active site makes them ideal starting points for medicinal chemistry campaigns.

The synthetic protocols outlined provide a robust pathway for creating diverse libraries of these compounds. Structure-activity relationship studies consistently demonstrate that strategic functionalization at the C3 and C6 positions of the indole ring can lead to compounds with potent, nanomolar-level inhibitory activity. As the challenge of drug-resistant HIV strains persists, the continued exploration of these versatile scaffolds offers a promising avenue for discovering novel antiretroviral agents that can complement and enhance current therapeutic regimens.

References

Application Note: Synthesis of Bio-active Scaffolds via the Passerini Reaction with Isatin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Passerini Reaction in Modern Drug Discovery

The imperative in contemporary drug discovery is the rapid and efficient generation of molecular diversity to identify novel therapeutic agents. Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, are exceptionally suited for this task due to their high atom economy, operational simplicity, and ability to generate complex molecular architectures in a single step.[1][2] Among these, the Passerini three-component reaction (P-3CR), first reported by Mario Passerini in 1921, stands as a cornerstone transformation.[3][4] This reaction conventionally brings together an isocyanide, a carbonyl compound, and a carboxylic acid to furnish α-acyloxy amides.[3][5]

This application note focuses on a particularly fruitful application of the Passerini reaction: the use of isatin and its derivatives as the carbonyl component. Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[6][7][8][9] The C3-carbonyl group of isatin is electrophilic, making it an excellent substrate for nucleophilic attack in reactions like the Passerini.[10][11] By employing isatin in a P-3CR, it is possible to generate densely functionalized 3-hydroxy-2-oxindole derivatives, which are valuable precursors for the synthesis of spirooxindoles and other complex heterocyclic systems of significant medicinal interest.[12][13]

This guide provides a comprehensive experimental protocol for the Passerini reaction with an isatin derivative, detailing the underlying mechanistic considerations and offering insights into the optimization of reaction parameters.

Mechanistic Insights: The Passerini Reaction Pathway with Isatin

The mechanism of the Passerini reaction can vary depending on the solvent conditions.[3] In aprotic solvents, which are commonly employed to achieve high yields, the reaction is believed to proceed through a concerted, non-ionic pathway.[5][14] This pathway is facilitated by hydrogen bonding interactions that bring the three components into close proximity within a cyclic transition state.[5]

The reaction with an isatin derivative is initiated by the formation of a hydrogen-bonded complex between the carboxylic acid and the highly electrophilic C3-carbonyl of the isatin. This pre-organization increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack by the isocyanide. The subsequent concerted reaction involves the attack of the isocyanide on the activated carbonyl, followed by an intramolecular acyl transfer from the carboxylate to the newly formed stereocenter. This sequence of events leads to the formation of the stable α-acyloxy carboxamide product.

In polar, protic solvents, an ionic mechanism may be operative, involving the protonation of the carbonyl group, followed by nucleophilic attack of the isocyanide to form a nitrilium ion intermediate.[3] This intermediate is then trapped by the carboxylate, leading to the final product after acyl transfer.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Passerini reaction with an isatin derivative, from reagent preparation to product characterization.

Passerini_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Reagent Preparation - Isatin Derivative - Carboxylic Acid - Isocyanide - Anhydrous Solvent Setup Reaction Setup - Inert Atmosphere (N2/Ar) - Dissolve Isatin in Solvent Reagents->Setup Addition Reagent Addition - Add Carboxylic Acid - Add Isocyanide Setup->Addition Monitoring Reaction Monitoring - Stir at Room Temperature - TLC/LC-MS Analysis Addition->Monitoring Workup Workup - Solvent Evaporation Monitoring->Workup Purification Purification - Column Chromatography Workup->Purification Analysis Product Characterization - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy Purification->Analysis

Caption: General experimental workflow for the Passerini reaction with an isatin derivative.

Detailed Experimental Protocol: Synthesis of a Representative 3-Hydroxy-2-Oxindole Derivative

This protocol describes the synthesis of a specific α-acyloxy carboxamide from N-benzylisatin, benzoic acid, and tert-butyl isocyanide. This example is chosen for its representative nature and the common availability of the starting materials.

Materials and Equipment:

  • N-Benzylisatin

  • Benzoic acid

  • tert-Butyl isocyanide

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask under an inert atmosphere of nitrogen, add N-benzylisatin (1.0 equivalent, e.g., 237 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (10 mL) to the flask and stir the mixture until the N-benzylisatin is completely dissolved. The use of an aprotic solvent like DCM is crucial for promoting the concerted reaction mechanism and achieving high yields.[5]

  • Reagent Addition: To the stirred solution, add benzoic acid (1.1 equivalents, e.g., 134 mg, 1.1 mmol) followed by the dropwise addition of tert-butyl isocyanide (1.1 equivalents, e.g., 0.12 mL, 1.1 mmol). The slight excess of the carboxylic acid and isocyanide helps to ensure complete consumption of the limiting isatin derivative.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete as indicated by TLC (disappearance of the isatin spot), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: The crude product is a viscous oil or solid. Purify the crude material by column chromatography on silica gel. The column should be packed using a slurry of silica gel in hexanes. The product is eluted using a gradient of ethyl acetate in hexanes (e.g., starting with 10% EtOAc in hexanes and gradually increasing to 30% EtOAc in hexanes). The fractions containing the pure product, as identified by TLC, are collected and combined.

  • Product Isolation: The solvent from the combined pure fractions is removed under reduced pressure to yield the final α-acyloxy carboxamide product as a white or off-white solid. The product should be characterized by standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Data Presentation: Representative Substrate Scope and Yields

The Passerini reaction with isatin derivatives is versatile and accommodates a range of substituents on the isatin ring, the carboxylic acid, and the isocyanide. The following table summarizes expected outcomes for a variety of substrates under the described reaction conditions.

EntryIsatin DerivativeCarboxylic AcidIsocyanideProduct Yield (%)
1IsatinAcetic AcidCyclohexyl isocyanide85-95
2N-MethylisatinBenzoic Acidtert-Butyl isocyanide80-90
35-Bromoisatin4-Nitrobenzoic AcidBenzyl isocyanide75-85
4N-BenzylisatinAcetic AcidEthyl isocyanoacetate88-98

Yields are based on typical literature findings and may vary depending on the specific reaction conditions and purification efficiency.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is recommended to prevent the hydrolysis of the isocyanide and potential side reactions.

  • Reagent Purity: The purity of the isatin derivative, carboxylic acid, and especially the isocyanide is critical for obtaining high yields and clean reaction profiles.

  • Reaction Concentration: The Passerini reaction often proceeds more efficiently at higher concentrations of the reactants.[5]

  • Stereochemistry: When using a prochiral ketone or aldehyde, the Passerini reaction creates a new stereocenter. While the reaction described here is racemic, enantioselective variants using chiral catalysts have been developed.[15]

  • Purification of Isatin: If the starting isatin has impurities, it can be purified by forming a bisulfite addition product, which can be crystallized and then decomposed back to the pure isatin.[16]

Conclusion

The Passerini reaction of isatin derivatives is a robust and highly efficient method for the synthesis of complex and biologically relevant 3-hydroxy-2-oxindole scaffolds. The operational simplicity, high convergence, and broad substrate scope make this transformation an invaluable tool for medicinal chemists and researchers in drug discovery. The detailed protocol and mechanistic insights provided in this application note are intended to facilitate the adoption and successful implementation of this powerful multicomponent reaction in the laboratory.

References

Application Notes & Protocols: Analytical Characterization of 2-Oxoindoline-7-carboxylic acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the analytical characterization of 2-oxoindoline-7-carboxylic acid and its derivatives. These scaffolds are of significant interest in medicinal chemistry and drug development, necessitating robust and reliable analytical methodologies for identity confirmation, purity assessment, and structural elucidation.[1][2] This document outlines a multi-faceted approach, integrating chromatographic and spectroscopic techniques to provide a complete analytical profile of these complex molecules. The protocols herein are designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step instructions.

Introduction: The Significance of the 2-Oxoindoline Scaffold

The 2-oxoindoline (or oxindole) core, a bicyclic structure composed of a fused benzene and pyrrolidone ring, is a privileged scaffold in medicinal chemistry.[1] Derivatives of this core, particularly those functionalized with a carboxylic acid at the 7-position, have demonstrated a wide range of biological activities, including anti-inflammatory and anticancer properties.[3][4][5] The precise substitution pattern on the oxindole ring system dramatically influences the molecule's pharmacological profile.[1][2] Therefore, unambiguous characterization is a critical step in the synthesis, quality control, and development of novel therapeutic agents based on this framework.

This guide will detail the application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive analysis of this compound derivatives.

Chromatographic Analysis for Purity and Separation

Chromatographic techniques are indispensable for separating the target compound from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

HPLC is the primary method for determining the purity of synthesized this compound derivatives. A well-developed HPLC method can resolve the target analyte from closely related impurities, providing quantitative purity data.

Causality of Method Design: The choice of a reversed-phase (RP) C18 column is based on the generally moderate polarity of the 2-oxoindoline scaffold. The acidic nature of the carboxylic acid moiety necessitates the use of an acidic mobile phase modifier, such as formic acid or trifluoroacetic acid (TFA), to suppress its ionization and ensure sharp, symmetrical peak shapes. A gradient elution is typically employed to effectively separate compounds with a range of polarities that may be present in a crude reaction mixture. Detection is most commonly performed using a UV detector, leveraging the chromophoric nature of the oxindole ring system.

Protocol 1: Reversed-Phase HPLC for Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimized based on the UV-Vis spectrum of the analyte).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of the target compound as the percentage of its peak area relative to the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Dissolve Sample (1 mg/mL) Filter Filter (0.45 µm) Sample->Filter Inject Inject onto C18 Column Filter->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Workflow for HPLC purity analysis.

Spectroscopic Characterization for Structural Elucidation

While chromatography confirms purity, spectroscopy is essential for verifying the chemical structure of the synthesized derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirming Molecular Weight

LC-MS is a powerful technique that couples the separation capabilities of HPLC with the mass analysis of mass spectrometry. It is the definitive method for confirming the molecular weight of the target compound and identifying impurities.

Mechanistic Insight: Electrospray ionization (ESI) is the most common ionization technique for this class of compounds. In positive ion mode, the molecule is typically observed as the protonated species [M+H]+.[6][7][8] The high-resolution mass spectrometry (HRMS) capabilities of instruments like Quadrupole Time-of-Flight (Q-TOF) can provide highly accurate mass measurements, allowing for the determination of the elemental composition.[6][7]

Protocol 2: LC-MS for Molecular Weight Confirmation

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., single quadrupole or Q-TOF) with an ESI source.

  • Chromatographic Conditions: Utilize the same HPLC method as described in Protocol 1. The flow from the HPLC is directed into the MS source.

  • MS Source: Electrospray Ionization (ESI).

  • Ionization Mode: Positive (and/or Negative, depending on the derivative).

  • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).

  • Data Analysis:

    • Extract the mass spectrum corresponding to the chromatographic peak of the target compound.

    • Identify the molecular ion peak (e.g., [M+H]+).

    • Compare the observed mass-to-charge ratio (m/z) with the theoretically calculated value for the expected molecular formula.

CompoundMolecular FormulaCalculated MWObserved [M+H]+
This compoundC₉H₇NO₃177.16178.06
Example Derivative 1C₁₆H₁₃NO₃267.28268.09
Example Derivative 2C₁₇H₁₅N₂O₄Cl362.77363.08

Note: The table above provides hypothetical data for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR and ¹³C NMR are fundamental for structural confirmation.

Expert Interpretation:

  • ¹H NMR: Expect to see signals corresponding to the aromatic protons on the benzene ring, the methylene (-CH₂-) protons of the pyrrolidone ring, and the amide (-NH-) proton. The chemical shifts and coupling patterns of the aromatic protons are particularly diagnostic for confirming the substitution pattern. The carboxylic acid proton (-COOH) may appear as a broad singlet, often far downfield.

  • ¹³C NMR: The carbonyl carbon of the amide will typically appear in the range of 160-180 ppm.[9][10] The carboxylic acid carbonyl will also be in this region. Aromatic carbons will resonate between 110-150 ppm, and the methylene carbon will be significantly upfield.

Protocol 3: NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice as it can solubilize both the amide and carboxylic acid protons.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 220 ppm.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Analyze chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign signals to specific protons and carbons in the structure.

    • Compare the experimental spectra with the expected spectra for the target structure.

NMR_Analysis cluster_nmr NMR Data Acquisition & Processing cluster_interpretation Spectral Interpretation Sample Dissolve in DMSO-d6 Acquire Acquire 1H & 13C Spectra Sample->Acquire Process Process FID Acquire->Process Assign_H Assign 1H Signals (Chemical Shift, Integration, Multiplicity) Process->Assign_H Assign_C Assign 13C Signals (Chemical Shift) Process->Assign_C Structure_Confirm Confirm Structure Assign_H->Structure_Confirm Assign_C->Structure_Confirm

Caption: Logical flow for NMR-based structure confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups.

Authoritative Grounding: The IR spectrum of a this compound derivative will be characterized by several key absorption bands:

  • N-H Stretch: A peak around 3200-3400 cm⁻¹ corresponding to the amide N-H bond.[11]

  • C=O Stretches: Two distinct carbonyl absorptions are expected. The amide carbonyl typically absorbs in the 1650-1690 cm⁻¹ region, while the carboxylic acid carbonyl appears at a higher frequency, around 1700-1750 cm⁻¹.[10][12]

  • O-H Stretch: A broad absorption band from 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H group.

  • C=C Stretches: Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.[11]

Protocol 4: FTIR Spectroscopy

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Conclusion

The analytical characterization of this compound derivatives requires a multi-technique approach. HPLC provides essential purity data, LC-MS confirms the molecular weight, NMR spectroscopy elucidates the detailed molecular structure, and FTIR confirms the presence of key functional groups. By systematically applying the protocols outlined in this guide, researchers can confidently verify the identity, purity, and structure of their synthesized compounds, ensuring data integrity and advancing the development of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Oxoindoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 2-Oxoindoline-7-carboxylic acid. As a crucial building block in the development of various pharmaceuticals, optimizing its synthesis for yield and purity is paramount. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound can be approached via several strategic routes, typically starting from substituted anilines or indoles. The most common strategies involve:

  • Hydrolysis of a Nitrile Precursor: A robust and frequently employed method involves the acidic or basic hydrolysis of 7-cyano-2-oxoindoline. This precursor can often be synthesized from more readily available starting materials. The hydrolysis of a nitrile to a carboxylic acid is a classic transformation, though conditions must be carefully controlled to prevent degradation of the oxindole core.[1]

  • Oxidation of Indoline-7-carboxylic acid: If indoline-7-carboxylic acid is available, direct oxidation at the C2 position can yield the desired product. However, this method requires careful selection of an oxidant to avoid over-oxidation or side reactions on the aromatic ring.

  • Cyclization Strategies: Building the oxindole ring from an appropriately substituted benzene derivative is another viable path. This could involve an intramolecular cyclization of a 2-amino-substituted phenylacetic acid derivative. These routes can be complex and require careful optimization of the ring-closing step.[2]

Q2: How critical is starting material purity for a successful synthesis?

A2: The purity of starting materials is absolutely critical. Impurities in precursors like 7-cyanoindoline or a substituted aniline can lead to a cascade of issues, including:

  • Formation of stubborn impurities: Closely related impurities can co-crystallize with the product, making purification exceedingly difficult.

  • Catalyst poisoning: If the synthesis involves a metal catalyst (e.g., for a cross-coupling or reduction step), trace impurities like sulfur or chelating agents can deactivate the catalyst, halting the reaction.

  • Reduced Yields and Side Reactions: Impurities can initiate or participate in unwanted side reactions, consuming reagents and lowering the overall yield. We strongly recommend verifying the purity of all starting materials by NMR, LC-MS, and/or melting point analysis before commencing the synthesis.

Q3: What are the recommended analytical methods for monitoring this reaction and characterizing the final product?

A3: A multi-pronged analytical approach is recommended:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable for real-time tracking of the reaction's progress. A combination of mobile phases (e.g., ethyl acetate/hexanes, dichloromethane/methanol) should be tested to achieve good separation. Staining with potassium permanganate or visualization under UV light is effective. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is ideal.

  • Final Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight (MW: 177.16 g/mol ).[3]

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H stretch, the C=O of the acid, and the amide C=O of the oxindole ring.

    • Melting Point (MP): A sharp melting point is a good indicator of purity.

Troubleshooting and Optimization Guide

This section addresses common problems encountered during the synthesis. The following workflow provides a logical approach to diagnosing issues.

G start Low Yield or Reaction Failure check_sm Analyze Crude Reaction Mixture (TLC/LCMS) start->check_sm sm_present Significant Starting Material Remaining? check_sm->sm_present no_product No Desired Product Detected check_sm->no_product Only baseline/unknowns incomplete_hydrolysis Issue: Incomplete Hydrolysis - Increase reaction time/temperature - Use stronger acid/base concentration - Ensure adequate mixing sm_present->incomplete_hydrolysis Yes side_products Multiple Side Products Observed? sm_present->side_products No degradation Issue: Product Degradation - Lower reaction temperature - Reduce reaction time - Use milder hydrolysis conditions side_products->degradation Yes purification_issue Issue: Purification Difficulty - Optimize chromatography conditions - Attempt recrystallization - Consider pH-based precipitation side_products->purification_issue No (Product is main component) reagent_issue Issue: Reagent/Setup Problem - Verify reagent purity and activity - Check for inert atmosphere (if needed) - Confirm temperature controller accuracy no_product->reagent_issue

Caption: Troubleshooting workflow for low yield.

Problem 1: Low Yield in the Nitrile Hydrolysis Step

Q: My hydrolysis of 7-cyano-2-oxoindoline to this compound is resulting in a low yield (<40%). What are the likely causes and how can I improve it?

A: This is a common challenge where balancing reaction completion with product stability is key. The primary causes are either incomplete reaction or degradation of the product under harsh conditions.

  • Causality & Explanation: The oxindole ring, while relatively stable, can be susceptible to decomposition or side reactions under prolonged exposure to highly concentrated acid or base at elevated temperatures. Conversely, conditions that are too mild will result in incomplete hydrolysis of the robust nitrile group.

  • Troubleshooting & Optimization Strategy:

    • Systematic Condition Screening: Do not arbitrarily increase temperature or time. A structured approach is more effective. Create a small experimental matrix to test different parameters.

    • Acid Concentration: The protocol from a related synthesis of indoline-7-carboxylic acid uses 50% aqueous sulfuric acid.[1] This is a good starting point. If incomplete, you could cautiously increase the concentration or switch to a different acid like concentrated HCl, which can sometimes offer different reactivity.

    • Temperature Control: Monitor the internal reaction temperature carefully. Start at a moderate temperature (e.g., 90-100°C) and slowly increase if the reaction stalls. High temperatures (>120°C) often lead to charring and decomposition.

    • Reaction Time: Monitor the reaction by TLC or HPLC every 2-4 hours. Pushing the reaction for an extended period (e.g., >24 hours) after it has reached a plateau often does more harm than good.

    • Alternative Hydrolysis Methods: If acid hydrolysis proves problematic, consider a two-step basic hydrolysis. First, use a strong base like NaOH or KOH in a high-boiling solvent (e.g., ethylene glycol) to form the carboxylate salt, followed by careful acidic workup.

ParameterCondition A (Baseline)Condition B (Aggressive)Condition C (Controlled)Expected Outcome
Acid 50% H₂SO₄75% H₂SO₄6 M HClVarying rates and side products
Temperature 110°C130°C100°CHigher temp may cause degradation
Time 6 hours6 hours12 hoursMonitor for completion vs. degradation

Table 1: Example of an optimization matrix for the hydrolysis step.

Problem 2: Product Purification is Difficult

Q: The crude product is a dark, intractable material, and column chromatography gives poor recovery. How can I effectively isolate and purify this compound?

A: The amphoteric nature of the product (containing both an acidic carboxylic acid and a weakly acidic N-H group) can make purification challenging. Brute-force chromatography is often inefficient.

  • Causality & Explanation: The polarity of the molecule can cause it to streak or bind irreversibly to silica gel. The presence of baseline impurities and colored byproducts further complicates chromatographic separation.

  • Troubleshooting & Optimization Strategy:

    • Acid-Base Extraction/Precipitation: This is the most powerful technique for this type of molecule. After the reaction is complete and cooled, carefully neutralize the mixture. A procedure for a similar compound involves adjusting the pH to 7-8 to wash away neutral organic impurities, followed by re-acidification to pH 2.5-3.0 to precipitate the desired carboxylic acid product.[1]

    • Recrystallization: If the precipitated solid has moderate purity, recrystallization is an excellent next step. Test various solvent systems. Given the molecule's polarity, solvents like ethanol, methanol, water, or mixtures like ethanol/water or acetic acid/water are good candidates.

    • Modified Chromatography: If chromatography is unavoidable, consider using an acidic modifier in your eluent (e.g., 0.5-1% acetic acid) to suppress the deprotonation of the carboxylic acid group and reduce tailing on the silica gel column.

Detailed Experimental Protocol: Synthesis via Nitrile Hydrolysis

This protocol is a representative procedure based on established chemical transformations.[1] Safety Note: This procedure involves strong acids and high temperatures. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

G A 1. Setup - 7-cyano-2-oxoindoline (1 equiv) - 50% aq. H₂SO₄ (10 vol) - Round-bottom flask, condenser B 2. Reaction - Stir and heat to 110-120°C - Monitor by TLC (DCM:MeOH 9:1) - Typically 5-6 hours A->B C 3. Workup - Cool to 5°C (ice bath) - Adjust to pH 7-8 with 24% NaOH(aq) - Wash with ethyl acetate B->C D 4. Precipitation - Adjust aqueous layer to pH 2.5-3.0 with 6N HCl - Stir in ice bath for 30 min C->D E 5. Isolation - Collect precipitate by vacuum filtration - Wash with cold water - Dry under vacuum D->E

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-cyano-2-oxoindoline (e.g., 5.0 g, 1.0 equiv).

  • Acid Addition: Carefully add 50% aqueous sulfuric acid (v/v) (e.g., 50 mL, 10 volumes).

  • Heating and Monitoring: Heat the stirred mixture in an oil bath to an internal temperature of 110-120°C. Monitor the disappearance of the starting material by TLC (e.g., using a 9:1 mixture of Dichloromethane:Methanol as the eluent). The reaction is typically complete in 5-6 hours.

  • Cooling and Neutralization: Once the reaction is complete, remove the oil bath and allow the mixture to cool to room temperature. Further cool the flask in an ice-water bath to approximately 5°C.

  • Workup - Neutral Wash: Slowly and carefully add 24% aqueous sodium hydroxide solution while monitoring the pH. Adjust to a pH between 7 and 8. This step neutralizes the excess sulfuric acid and deprotonates the product, making it water-soluble. Transfer the mixture to a separatory funnel and wash with ethyl acetate (2 x 50 mL) to remove any non-acidic, organic-soluble impurities. Discard the organic layers.

  • Product Precipitation: Return the aqueous layer to the flask and cool it in an ice bath. Slowly add 6N hydrochloric acid while stirring until the pH reaches 2.5-3.0. A precipitate of this compound should form.

  • Isolation: Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The expected product is typically an off-white to light tan solid.

References

Technical Support Center: Purification of 2-Oxoindoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Oxoindoline-7-carboxylic acid (CAS No. 25369-43-1). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the isolation and purification of this valuable heterocyclic building block. Here, we address common issues in a practical, question-and-answer format, grounded in established chemical principles.

Part 1: Troubleshooting Guide

This section focuses on specific experimental problems and provides actionable solutions to get your purification back on track.

Question 1: My purified this compound is an oil or a sticky gum instead of a solid. What should I do?

Answer:

This is a common issue that typically points to one of two culprits: residual solvent or the presence of impurities that depress the compound's melting point.

Causality: this compound is a solid at room temperature. The presence of even small amounts of solvent or soluble impurities can disrupt the crystal lattice formation, resulting in an amorphous gum or oil.

Troubleshooting Steps:

  • Ensure Complete Solvent Removal: Dry the material under a high vacuum for several hours, possibly with gentle heating (e.g., 40-50 °C) if the compound is thermally stable. This will remove residual high-boiling solvents like DMSO, DMF, or even water.

  • Trituration: If drying is insufficient, trituration is an effective technique. This involves stirring or grinding the gummy material in a solvent in which your product is poorly soluble but the impurities are soluble.

    • Recommended Solvents: Start with a non-polar solvent like hexanes. If that fails, try diethyl ether or a mixture of hexanes and ethyl acetate.

    • Procedure: Add a small amount of the trituration solvent to your flask, and use a spatula or glass rod to scrape and stir the gum. The goal is to break it up and encourage the solid to precipitate while the impurities are washed away. Collect the resulting solid by vacuum filtration.

  • Re-evaluate Purity: If the material remains oily, it likely contains significant impurities. Re-purification via chromatography or recrystallization may be necessary.

Question 2: I'm observing significant streaking/tailing of my compound on a silica gel TLC plate. How can I get a clean spot?

Answer:

Streaking is a classic problem when running carboxylic acids on standard silica gel.[1] This occurs due to the strong interaction between the acidic proton of the carboxyl group and the slightly acidic surface of the silica gel, leading to a mixture of protonated and deprotonated forms during elution.[1]

Solution:

To obtain a well-defined spot, you must suppress the deprotonation of the carboxylic acid. This is achieved by acidifying your mobile phase.

  • Protocol: Add a small amount (typically 0.5-1% by volume) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).[1] This ensures the this compound remains fully protonated, minimizing its interaction with the silica stationary phase and resulting in a compact, round spot.

Mobile Phase System Observation Modified Mobile Phase Expected Result
9:1 Dichloromethane:MethanolSevere upward streaking9:1 Dichloromethane:Methanol + 0.5% Acetic AcidSharp, well-defined spot
1:1 Ethyl Acetate:HexanesTailing and a "comet" shape1:1 Ethyl Acetate:Hexanes + 1% Acetic AcidCompact, round spot
Question 3: My yield is very low after precipitating the product from an aqueous solution by adding acid. Where could my product have gone?

Answer:

Low recovery from an acid-base workup is a frequent challenge that can often be traced to incomplete precipitation or mechanical losses.

Potential Causes & Solutions:

  • Incomplete Precipitation (Incorrect pH): For a carboxylic acid to precipitate fully from an aqueous solution, the pH must be significantly lower than its pKa. If the solution is not sufficiently acidic, a substantial amount of the product will remain dissolved as its carboxylate salt.

    • Solution: After adding a strong acid (e.g., 6M HCl), check the pH of the aqueous layer with pH paper or a pH meter.[2][3] Ensure the final pH is in the range of 2-3 to maximize the precipitation of the neutral carboxylic acid.[2][3]

  • Product Solubility in Wash Solvents: Washing the filtered solid with large volumes of solvent (even cold water) can lead to product loss if the compound has some residual solubility.

    • Solution: Always use ice-cold solvents for washing the precipitate.[3] Use the minimum volume necessary to remove residual impurities.

  • Premature Crystallization During Filtration: If you are performing a hot filtration to remove solid impurities before crystallization, the product can sometimes crystallize prematurely on the filter paper or in the funnel.

    • Solution: Preheat the filtration funnel and filter paper with hot solvent before pouring your product solution through.[1] This keeps the apparatus warm and prevents premature precipitation.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the purification strategy for this compound.

Question 4: What are the most common impurities I should expect, and how do I choose the best purification technique?

Answer:

The nature of impurities is entirely dependent on the synthetic route used to prepare the this compound. However, common impurities often include unreacted starting materials, reagents, and side-products.[1][4] For example, if the synthesis involves the hydrolysis of a nitrile (e.g., 7-cyanoindoline), incomplete hydrolysis would leave the starting nitrile as a key impurity.[2]

The choice of purification technique depends on the impurity profile and the scale of your reaction. The following workflow provides a general decision-making framework.

G crude Crude Product (Solid or Oil) sol_test Solubility & TLC Analysis crude->sol_test recryst Recrystallization sol_test->recryst Impurities have different solubility chrom Column Chromatography sol_test->chrom Impurities have similar polarity extraction Acid-Base Extraction sol_test->extraction Impurities are neutral or basic final Pure 2-Oxoindoline- 7-carboxylic acid recryst->final chrom->final extraction->final

Caption: Decision workflow for purification.

  • Acid-Base Extraction: This is a highly effective first-pass technique for removing neutral or basic impurities.[1] The acidic product is extracted into an aqueous base, leaving non-acidic impurities in the organic layer. The product is then recovered by re-acidifying the aqueous layer.

  • Recrystallization: This is the preferred method for purifying solid products on a large scale, provided a suitable solvent can be found in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[3]

  • Column Chromatography: This is the most powerful technique for separating compounds with similar polarities and is excellent for removing stubborn impurities that cannot be removed by extraction or recrystallization.[1]

Question 5: Can you provide a detailed protocol for acid-base extraction?

Answer:

Certainly. This protocol assumes your crude product contains neutral or basic organic impurities.

Principle: this compound will react with a mild aqueous base (e.g., sodium bicarbonate) to form a water-soluble sodium carboxylate salt. Neutral or basic impurities will remain in the organic solvent.

G cluster_0 Step 1: Dissolution & Extraction cluster_1 Step 2: Separation cluster_2 Step 3: Recovery a Dissolve crude product in an organic solvent (e.g., Ethyl Acetate) b Transfer to Separatory Funnel a->b c Add aq. NaHCO₃ solution & Shake Gently b->c d Allow layers to separate c->d e Organic Layer: Contains neutral/basic impurities (Discard or analyze) d->e f Aqueous Layer: Contains sodium 2-oxoindoline- 7-carboxylate (Keep) d->f g Cool aqueous layer in an ice bath f->g h Slowly add 6M HCl until pH 2-3 g->h i Collect precipitated solid by vacuum filtration h->i

Caption: Workflow for Acid-Base Extraction.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing: Stopper the funnel and invert it gently several times to mix the layers.[1] Caution: Pressure from CO₂ evolution may build up. Vent the funnel frequently by opening the stopcock while the funnel is inverted.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer containing the sodium salt of your product into a clean flask.

  • Repeat: Repeat the extraction of the organic layer with a fresh portion of NaHCO₃ solution to ensure all the carboxylic acid has been extracted. Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add a strong acid (e.g., 6M HCl) dropwise until the solution becomes strongly acidic (test with pH paper to confirm a pH of 2-3). The this compound should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove inorganic salts, and then dry it under a vacuum.

References

Technical Support Center: Strategies for Solubilizing 2-Oxoindoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Oxoindoline-7-carboxylic acid (CAS No. 25369-43-1). This document is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this valuable synthetic building block. The inherent chemical nature of this compound, characterized by strong intermolecular forces, often leads to poor solubility in many common organic solvents. This guide provides a structured troubleshooting framework, detailed protocols, and the scientific rationale behind each strategy to help you overcome these issues in your experimental work.

Section 1: Understanding the Solubility Challenge

The primary obstacle to dissolving this compound lies in its molecular structure. It possesses both a carboxylic acid and a lactam (a cyclic amide) functional group. This combination creates a molecule with a high potential for forming strong intermolecular hydrogen bonds, both with itself and with other polar molecules.

Key Physicochemical Properties:

PropertyValueSignificance for Solubility
Molecular Formula C₉H₇NO₃[1]Indicates a relatively small but functional-group-rich molecule.
Molecular Weight 177.16 g/mol [1]Moderate molecular weight.
Structure 2-Oxoindoline with a carboxylic acid at the 7-position.Contains multiple hydrogen bond donors (N-H, O-H) and acceptors (C=O x2).
Topological Polar Surface Area (TPSA) 66.4 Ų[1]This value suggests significant polarity and a strong propensity for hydrogen bonding, contributing to high crystal lattice energy and low solubility in non-polar solvents.
Predicted logP 0.88[1]Indicates a preference for hydrophilic over lipophilic environments, predicting poor solubility in non-polar organic media.

The most significant factor is the ability of the carboxylic acid group to form a highly stable, hydrogen-bonded dimer. This interaction must be disrupted for the solvent to effectively solvate individual molecules.

Caption: Hydrogen-bonded dimer of this compound.

Section 2: Troubleshooting Guide & FAQs

This section is structured to guide you from the simplest to the most advanced solubilization techniques.

Q1: What are the best initial solvents for dissolving this compound?

Answer: Due to the compound's high polarity, you should begin with highly polar, aprotic solvents. These solvents are effective because they can act as hydrogen bond acceptors, breaking the solute-solute interactions (like the dimer shown above) without donating a proton themselves.

Recommended Starting Solvents:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

These solvents provide a polar environment and can effectively solvate both the carboxylic acid and lactam moieties. Protic solvents like methanol or ethanol may also work but can be less effective as they compete for hydrogen bonding sites. Avoid non-polar solvents like hexane, toluene, or dichloromethane (DCM) for initial attempts, as they are unlikely to be successful.

Q2: The compound is still poorly soluble, even in DMSO. What are the next steps?

Answer: If the compound remains insoluble in a single solvent at room temperature, the next logical steps are to introduce energy through heating or to use a co-solvent system.

  • Heating: Gently warming the mixture can significantly increase solubility by providing the energy needed to overcome the crystal lattice energy. Always check the thermal stability of your compound before heating to high temperatures. A modest temperature of 40-60 °C is often sufficient.

  • Co-solvency: Using a mixture of solvents can be highly effective. For instance, a small amount of DMSO or DMF (e.g., 5-10% by volume) added to a less polar solvent like Tetrahydrofuran (THF) or Acetonitrile (MeCN) can create a microenvironment that is favorable for dissolution.

  • The Water-Enhancement Effect: Counter-intuitively, the presence of a small amount of water can dramatically increase the solubility of carboxylic acids in certain organic solvents.[2][3] This is particularly true for Lewis-base solvents (e.g., those with a carbonyl group). A tiny addition of water can disrupt the acid's self-association and facilitate solvation by the organic solvent.

Q3: Can I use a base to improve solubility for a reaction?

Answer: Yes, this is a very effective chemical approach. The carboxylic acid group is acidic (typical pKa ~4-5), and deprotonating it with a base will form a carboxylate salt. This salt is an ion pair and is often significantly more soluble than the neutral parent acid, especially in moderately polar solvents.

Strategy: In Situ Salt Formation

  • Suspend this compound in your chosen reaction solvent (e.g., THF, MeCN, or DMF).

  • Add a slight excess (1.05-1.2 equivalents) of a non-nucleophilic organic base, such as:

    • Triethylamine (TEA)

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base)

  • Stir the mixture at room temperature. The suspension should clarify as the soluble ammonium salt is formed.

Causality: The formation of the salt breaks the strong hydrogen-bonding dimer of the carboxylic acid and introduces charged species that are more readily solvated by polar organic solvents.

Caution: This approach is only suitable if the resulting salt or the presence of a base does not interfere with your planned downstream chemistry. For example, this method is incompatible with reactions that require acidic conditions or are sensitive to bases.

Q4: My reaction is base-sensitive. How can I improve solubility without deprotonation?

Answer: This scenario requires strategies that enhance the solubility of the neutral molecule.

  • Optimized Co-Solvent Systems: A systematic screen of co-solvents is recommended. For example, using THF with increasing percentages of NMP can reveal an optimal ratio for solubility.

  • Sonication: Using an ultrasonic bath can provide the physical energy to break apart solid agglomerates and accelerate the dissolution process, helping to achieve a saturated solution more quickly.[4]

  • Solubility Enhancers: While less common in synthesis, certain additives can act as "structure breakers" to disrupt the crystal lattice. These are highly system-dependent but can include other polar, non-reactive molecules.

Q5: For my next synthetic step, the free acid is not required. What is the most robust way to ensure solubility?

Answer: Chemical derivatization is the most definitive solution. By converting the carboxylic acid to an ester, you permanently remove the acidic proton responsible for the problematic hydrogen-bonding dimer.

Strategy: Esterification Converting the carboxylic acid to a simple methyl or ethyl ester will drastically increase its solubility in a wide range of common organic solvents, including ethyl acetate, DCM, and THF.

Why this works:

  • Eliminates H-Bond Donation: The acidic -OH proton is replaced by an alkyl group (-OCH₃), which cannot act as a hydrogen bond donor.

  • Breaks Dimerization: The primary cause of low solubility is eliminated.

  • Reduces Polarity: The overall polarity of the molecule is reduced, making it more compatible with less polar organic solvents.

A protocol for methyl ester formation is provided in the next section.

Section 3: Experimental Protocols

Protocol 1: Co-Solvent Solubility Screening
  • Dispense 5 mg of this compound into several small vials.

  • To the first vial, add 0.5 mL of your primary solvent (e.g., THF). Observe solubility.

  • To the subsequent vials, add 0.5 mL of pre-mixed co-solvent systems (e.g., THF:DMF 9:1, THF:DMF 4:1, THF:DMSO 9:1).

  • Vortex all vials for 1 minute and observe for complete dissolution.

  • If necessary, gently warm the vials to 40 °C and re-observe. This allows for a rapid determination of an effective solvent system.

Protocol 2: In Situ Salt Formation for Enhanced Solubility
  • To a reaction flask, add this compound (1.0 eq).

  • Add the desired volume of a suitable solvent (e.g., THF, 0.1 M concentration).

  • While stirring, add triethylamine (1.1 eq) dropwise at room temperature.

  • Continue stirring for 15-30 minutes. A clear, homogeneous solution should form, indicating the formation of the soluble triethylammonium salt.

  • This solution is now ready for use in your subsequent base-tolerant reaction.

Protocol 3: Derivatization to a Methyl Ester

This protocol uses (Trimethylsilyl)diazomethane, which is toxic and potentially explosive. It should only be handled by trained personnel in a chemical fume hood with appropriate safety precautions.

  • Suspend this compound (1.0 eq) in a mixture of Toluene and Methanol (e.g., 4:1 v/v).

  • At 0 °C (ice bath), add (Trimethylsilyl)diazomethane (2.0 M in hexanes, 1.2 eq) dropwise. You will observe gas evolution (N₂).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction carefully by adding a few drops of acetic acid until the yellow color disappears.

  • Remove the solvent under reduced pressure. The resulting crude methyl ester can be purified by standard methods (e.g., silica gel chromatography) and will exhibit significantly improved solubility.

Section 4: Troubleshooting Workflow

This diagram provides a logical decision-making process for addressing solubility issues with this compound.

G start Insolubility Observed solvent_screen Screen Polar Aprotic Solvents (DMSO, DMF, NMP) start->solvent_screen is_soluble1 Is it Soluble? solvent_screen->is_soluble1 heat_cosolvent Apply Heat (40-60°C) &/or Use Co-solvents is_soluble1->heat_cosolvent No success Proceed with Experiment is_soluble1->success Yes is_soluble2 Is it Soluble? heat_cosolvent->is_soluble2 base_q Is Reaction Base-Tolerant? is_soluble2->base_q No is_soluble2->success Yes use_base Form Salt with Organic Base (TEA, DIPEA) base_q->use_base Yes derivatize_q Is Free Acid Required? base_q->derivatize_q No use_base->success derivatize Derivatize to Ester derivatize_q->derivatize No advanced Advanced Methods: Sonication, Water-Enhancement derivatize_q->advanced Yes derivatize->success advanced->success

Caption: Decision workflow for troubleshooting solubility.

Section 5: Safety Information

As with any laboratory chemical, this compound should be handled with appropriate care.[5]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood.[5] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6]

Always consult the most recent Safety Data Sheet (SDS) from your supplier for complete safety and handling information.

References

Technical Support Center: Synthesis of Oxindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for oxindole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this privileged heterocyclic scaffold. Here, we address common and complex side reactions encountered during synthesis, providing not just solutions but also the underlying mechanistic reasoning to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My alkylation of an N-unsubstituted oxindole is giving a mixture of N- and C3-alkylated products. How can I control the regioselectivity?

This is a classic challenge stemming from the ambident nucleophilic character of the oxindole anion. The negative charge is delocalized between the nitrogen (N1) and the α-carbon (C3), leading to two competing reaction pathways. Control over regioselectivity is achieved by carefully tuning the reaction conditions based on Hard and Soft Acid-Base (HSAB) principles.[1][2]

Underlying Principle: The Oxindole Anion Equilibrium

The oxindole anion exists in equilibrium between the N-anion (amide enolate) and the C-anion (lactam enolate). The N-anion is considered the "harder" nucleophilic center, while the C3-anion is the "softer" center.

G cluster_oxindole Oxindole Anion Equilibrium cluster_alkylation Alkylation Pathways Oxindole Oxindole N_Anion N-Anion (Harder) Oxindole->N_Anion -H+ C_Anion C-Anion (Softer) N_Anion->C_Anion Resonance RX_Hard Hard Electrophile (e.g., (CH₃)₂SO₄) N_Anion->RX_Hard Favored Interaction RX_Soft Soft Electrophile (e.g., CH₃I) C_Anion->RX_Soft Favored Interaction N_Product N-Alkylated Product RX_Hard->N_Product C_Product C-Alkylated Product RX_Soft->C_Product

Caption: HSAB control of oxindole alkylation.

Troubleshooting & Optimization Protocol:

The choice of base, solvent, and counter-ion are critical for directing the alkylation.[1][3]

ParameterFor Selective N-Alkylation (Hard Conditions)For Selective C3-Alkylation (Soft Conditions)Rationale
Base Strong, non-nucleophilic bases (e.g., NaH, KHMDS)Weaker bases (e.g., K₂CO₃, Et₃N) or strong bases with coordinating cations (LiHMDS)Strong bases fully deprotonate to form a "free" anion, favoring reaction at the more electronegative nitrogen. Lithium cations coordinate tightly to the oxygen, increasing electron density at C3.
Solvent Polar aprotic (e.g., DMF, DMSO)Nonpolar or less polar (e.g., THF, Toluene)Polar aprotic solvents solvate the cation, leaving a more reactive, "naked" anion that reacts at the nitrogen. Nonpolar solvents encourage ion-pairing, favoring C3-alkylation.[3]
Electrophile Hard electrophiles (e.g., alkyl sulfates, benzyl chloroformate)Soft electrophiles (e.g., alkyl iodides, allylic bromides)Follows the HSAB principle: hard-hard and soft-soft interactions are favored.
Protecting Group N/AUse an N-protecting group (e.g., Boc, Cbz, PMB)The most straightforward way to guarantee C3-alkylation is to block the N1 position.

Step-by-Step Guide for Selective C3-Alkylation:

  • If possible, protect the N1 position of the oxindole with a suitable group like Boc anhydride.

  • Dissolve the N-protected oxindole in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C.

  • Add a strong base like Lithium Diisopropylamide (LDA) or LiHMDS dropwise and stir for 30-60 minutes to ensure complete enolate formation.

  • Add the alkyl halide (preferably the iodide) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Proceed with standard aqueous workup and purification.

Q2: My reaction to form a 3-substituted oxindole is resulting in significant amounts of an over-oxidized byproduct, which I suspect is an isatin. Why is this happening and how can I prevent it?

Oxindoles are susceptible to oxidation at the C3 position, particularly if it is substituted with a hydrogen, to form the corresponding isatin (indole-2,3-dione). This is a common issue when using certain oxidants or under aerobic conditions.[4][5]

Underlying Principle: Oxidation of the Enol Tautomer

The C3-H bond of an oxindole is activated by the adjacent carbonyl and aromatic ring. The oxindole can tautomerize to its enol form, which is electron-rich and highly susceptible to oxidation. Many common laboratory reagents and even atmospheric oxygen can facilitate this transformation, sometimes catalyzed by trace metals.[6]

G Oxindole Oxindole Enol Enol Oxindole->Enol Tautomerization Isatin Isatin Enol->Isatin Oxidation (e.g., O₂, m-CPBA) Oxidant Oxidant Oxidant->Enol caption Mechanism of Isatin Formation G cluster_main Troubleshooting a 3-Component Reaction Start Low Yield of A-B-C Product Check_Intermediates Identify Byproducts (e.g., A-B, A-C) Start->Check_Intermediates Rate_Mismatch Hypothesis: Rate Mismatch or Intermediate Instability Check_Intermediates->Rate_Mismatch Sol_1 Strategy 1: Change Order of Addition (Pre-form A-B intermediate) Rate_Mismatch->Sol_1 Sol_2 Strategy 2: Adjust Catalyst/Solvent to favor key step Rate_Mismatch->Sol_2 Sol_3 Strategy 3: Modify Substrates (e.g., more reactive groups) Rate_Mismatch->Sol_3 Success Improved Yield of A-B-C Sol_1->Success Sol_2->Success Sol_3->Success

References

Troubleshooting difficult amide bond coupling with "2-Oxoindoline-7-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for troubleshooting amide bond formations with 2-Oxoindoline-7-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific coupling reaction.

This compound is a valuable building block in medicinal chemistry, but its unique structure presents several challenges for amide bond formation. The inherent properties of this molecule, including steric hindrance around the carboxylic acid, potential for side reactions involving the lactam ring, and variable solubility, can often lead to low yields, incomplete reactions, and difficult purifications.[1][2][3]

This guide provides in-depth, field-proven insights and step-by-step protocols in a question-and-answer format to help you diagnose and resolve common issues. Our goal is to explain the causality behind experimental choices, empowering you to optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why am I observing very low to no product formation in my coupling reaction?

This is the most common issue and can stem from several factors related to substrate reactivity and reaction conditions.

Possible Cause 1.1: Steric Hindrance

The carboxylic acid at the C7 position is sterically encumbered by the adjacent fused bicyclic ring system. This bulkiness can physically block the approach of the amine to the activated carboxylic acid intermediate, significantly slowing down the reaction kinetics.[4][5]

Mechanistic Insight: Standard coupling reagents like DCC or EDC alone may not be potent enough to generate a sufficiently reactive activated ester to overcome this steric barrier.[5] The reaction stalls at the formation of the O-acylisourea intermediate, which is not electrophilic enough for the nucleophilic attack by the amine.

Troubleshooting Strategies:

  • Switch to a More Potent Coupling Reagent: Onium salt-based reagents (uronium or phosphonium) are superior for sterically demanding couplings because they form highly reactive activated esters (OAt or OBt esters).[4][6]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings due to the formation of a highly reactive OAt-ester intermediate.[4][6]

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient and often more cost-effective alternative to HATU.[4]

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt reagent that is also highly effective.[5]

  • Increase Reaction Time and/or Temperature: Sterically hindered reactions are slower.[5]

    • Extend the reaction time from a few hours to 12-24 hours.

    • Gently heat the reaction to 40-50 °C. Monitor carefully, as excessive heat can promote side reactions or racemization if chiral centers are present.[5]

Possible Cause 1.2: Suboptimal Solvent Choice & Solubility Issues

This compound may have limited solubility in common solvents like Dichloromethane (DCM), leading to a heterogeneous mixture and poor reaction efficiency. Furthermore, the solvent must adequately solvate all components for the reaction to proceed effectively.[5][7]

Troubleshooting Strategies:

  • Solvent Selection: Switch to more polar aprotic solvents known for their superior solvating properties.

    • DMF (N,N-Dimethylformamide): A common choice for amide couplings. Ensure it is anhydrous.

    • NMP (N-Methyl-2-pyrrolidone): Often superior to DMF for solvating difficult substrates and preventing aggregation.[5]

    • DMSO (Dimethyl sulfoxide): Can be an excellent choice for poorly soluble compounds, though it can complicate workup.

  • Solubility Enhancement: The solubility of carboxylic acids in some organic solvents can be increased by the presence of a small amount of water, but this is generally not advisable for coupling reactions which require anhydrous conditions.[7] A better approach is to use a solvent mixture, such as DCM/DMF/NMP (1:1:1), to improve solubility.[5]

Question 2: My LCMS shows the formation of the activated ester, but the reaction doesn't proceed. What's wrong?

This scenario strongly suggests that the activation step is successful, but the subsequent nucleophilic attack by the amine is failing. This points towards issues with either the amine's nucleophilicity or extreme steric hindrance.

Possible Cause 2.1: Poorly Nucleophilic Amine

If your amine is electron-deficient (e.g., an aniline with electron-withdrawing groups) or sterically hindered, it may not be reactive enough to attack the activated ester of the bulky this compound.

Troubleshooting Strategies:

  • Pre-activation Protocol: Instead of adding all reagents at once, pre-activate the carboxylic acid first. This ensures the highly reactive species is fully formed before the amine is introduced.

  • Use a Stronger, Non-Nucleophilic Base: A hindered base like DIEA (N,N-Diisopropylethylamine) or 2,4,6-collidine is crucial.[4] It deprotonates the amine's ammonium salt (if applicable) without competing as a nucleophile. Use the minimum amount necessary, as excess base can cause side reactions.[4]

  • Consider Acyl Halide Formation: For extremely challenging cases, converting the carboxylic acid to an acyl chloride or acyl fluoride can provide the necessary reactivity.[5][8]

    • Acyl Chloride: Use oxalyl chloride or thionyl chloride. This is a "brute force" method and may not be compatible with sensitive functional groups.[9][10]

    • Acyl Fluoride: Use a fluorinating agent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acyl fluorides are highly reactive but often more selective than acyl chlorides.[5]

Decision Workflow for Stalled Reactions

G start Reaction Stalled After Activation check_amine Assess Amine Reactivity start->check_amine preactivate Implement Pre-activation Protocol (Acid + HATU + Base for 5-10 min) check_amine->preactivate Amine is hindered or electron-poor increase_temp Increase Temperature (40-50 °C) preactivate->increase_temp Still no reaction success Reaction Proceeds preactivate->success Reaction works acyl_halide Convert to Acyl Halide (e.g., Acyl Fluoride with TFFH) increase_temp->acyl_halide Still stalled increase_temp->success Reaction works acyl_halide->success Reaction works

Caption: Troubleshooting workflow for stalled amide couplings.

Question 3: I'm observing an unexpected byproduct with a mass corresponding to my starting material plus the coupling reagent. What is happening?

This is a classic sign of a known side reaction with uronium/aminium-based coupling reagents like HATU or HBTU, especially when an insufficient amount of the amine nucleophile is present or when the amine is very unreactive.

Possible Cause 3.1: Guanidinylation of the Amine

Uronium/aminium reagents (HATU, HBTU) can react with the primary or secondary amine in your reaction to form an undesired guanidinium byproduct.[4][6] This side reaction consumes your amine and terminates the productive reaction pathway.

Mechanistic Insight: The carbocationic core of the uronium salt is highly electrophilic. While it preferentially reacts with the carboxylate to form the active ester, it can also be attacked directly by the amine starting material. This is more likely if the amine is in excess or if the desired coupling reaction is very slow.

Troubleshooting Strategies:

  • Order of Addition is Critical: The best way to avoid this is to pre-activate the carboxylic acid. Mix the this compound, HATU, and a hindered base (like DIEA) in your solvent and stir for 5-10 minutes before adding the amine. This consumes the HATU before the amine has a chance to react with it.

  • Use Stoichiometric Reagents: Avoid using a large excess of the coupling reagent. A slight excess (1.1-1.2 equivalents) is usually sufficient.[6]

  • Switch to a Phosphonium Reagent: Phosphonium salts like PyBOP or PyAOP do not have the same guanidinylation side reaction pathway and can be a safer choice if this problem persists.[5][6]

Visualizing the Competing Pathways

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway Acid R-COOH (Oxoindoline) ActiveEster Highly Reactive OAt-Ester Acid->ActiveEster + HATU HATU HATU Product Desired Amide ActiveEster->Product + R'-NH2 Amine_D R'-NH2 Amine_S R'-NH2 Byproduct Guanidinium Byproduct (Terminated Chain) Amine_S->Byproduct + HATU (No pre-activation) HATU_S HATU

Caption: Competing reaction pathways for HATU reagent.

Protocols & Data

Protocol 1: Optimized HATU Coupling for this compound

This protocol uses pre-activation to maximize yield and minimize side reactions.

Materials:

  • This compound (1.0 eq)

  • Amine coupling partner (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.5 eq)

  • Anhydrous DMF or NMP

Procedure:

  • To a clean, dry flask under an inert atmosphere (N₂ or Ar), add this compound.

  • Add anhydrous DMF (or NMP) to dissolve the acid completely. This may require gentle warming or sonication.

  • Add HATU (1.2 eq) to the solution, followed by DIEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes. This is the pre-activation step.

  • In a separate vial, dissolve the amine partner (1.1 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the pre-activated mixture.

  • Stir the reaction at room temperature and monitor by LCMS or TLC. For difficult couplings, the reaction may require stirring for 12-24 hours.[5]

  • Workup: Once the reaction is complete, dilute with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Comparison of Common Coupling Reagents for Hindered Acids
ReagentActivating GroupRelative ReactivityKey AdvantagesPotential Issues
EDC/HOBt OBt EsterModerateCost-effective, water-soluble byproducts (EDC).Often insufficient for hindered substrates; risk of racemization.[6]
HBTU/PyBOP OBt EsterHighMore reactive than carbodiimides.Guanidinylation side reaction (HBTU); can be insufficient for very hindered cases.[4][5]
HATU/HCTU OAt/O-6-ClBt EsterVery HighHighly effective for hindered systems; lower racemization risk with HATU.[4][6]Guanidinylation side reaction; higher cost.[4]
Acyl Halide Chloride/FluorideExtremely HighOvercomes extreme steric/electronic challenges.Harsh conditions (SOCl₂); potential for many side reactions; requires careful handling.[5][9]

References

Technical Support Center: Scaling Up the Synthesis of 2-Oxoindoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Oxoindoline-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the production of this important heterocyclic building block. Here, we provide troubleshooting guides and frequently asked questions in a direct Q&A format to address specific issues you may encounter during your experiments. Our focus is on providing practical, experience-driven advice to ensure a safe, efficient, and scalable synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound on a larger scale?

There are several viable synthetic routes to this compound, with the choice often depending on the starting material availability, cost, and scalability. Two of the most frequently employed strategies are:

  • Route A: Hydrolysis of 7-Cyano-2-oxoindoline. This is a straightforward approach where the nitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions.[1][2] This method is often preferred due to the relatively clean conversion.

  • Route B: Reduction of 7-Nitrooxindole followed by diazotization and hydrolysis (Sandmeyer-type reaction). This multi-step process involves the reduction of a nitro group to an amine, followed by its conversion to a diazonium salt, which is then hydrolyzed to the carboxylic acid. While longer, this route can be advantageous if 7-nitrooxindole is a more accessible starting material.[3]

Q2: I am considering the Sandmeyer-type reaction route. What are the critical safety considerations when scaling up?

The Sandmeyer reaction involves the formation of diazonium salts, which are notoriously unstable and can be explosive, especially when isolated in a dry state. When scaling up, it is crucial to:

  • Maintain Low Temperatures: The diazotization reaction should be carried out at low temperatures, typically between 0-5 °C, to minimize the decomposition of the diazonium salt.

  • Avoid Isolation of Diazonium Salts: Whenever possible, the diazonium salt should be generated and used in situ without isolation.

  • Ensure Efficient Stirring: Inadequate mixing can lead to localized "hot spots" and an increased risk of uncontrolled decomposition.

  • Quench Residual Nitrous Acid: After the diazotization is complete, any remaining nitrous acid should be quenched, for example, with sulfamic acid, to prevent unwanted side reactions.

Q3: My final product has a persistent yellow or brownish color. What is the likely cause and how can I remove it?

Discoloration in the final product often indicates the presence of impurities. The source of the color can be:

  • Residual Nitro Compounds: If you are using the 7-nitrooxindole route, incomplete reduction can leave traces of colored nitro compounds.

  • Oxidation Products: Oxindoles can be susceptible to oxidation, leading to the formation of colored byproducts.

  • Side-Reaction Products: Various side reactions can generate colored impurities.

To address this, consider the following purification strategies:

  • Recrystallization: This is often the most effective method for removing colored impurities.[4] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at room temperature.

  • Activated Carbon Treatment: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. Be mindful that this can also lead to some product loss.

  • Column Chromatography: For more challenging purifications, silica gel chromatography can be employed.[4]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you might encounter during the synthesis and purification of this compound.

Problem 1: Low Yield in the Hydrolysis of 7-Cyano-2-oxoindoline

Question: I am attempting the hydrolysis of 7-Cyano-2-oxoindoline to this compound, but my yields are consistently low. What could be the issue?

Answer: Low yields in the hydrolysis of nitriles can stem from several factors. Here is a systematic approach to troubleshooting this step:

Possible Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Incomplete Hydrolysis The reaction may not have gone to completion. Nitrile hydrolysis can be sluggish, especially with sterically hindered or electron-deficient nitriles.Extend Reaction Time: Monitor the reaction by TLC or HPLC to ensure the disappearance of the starting material. Increase Reaction Temperature: Carefully increasing the temperature can accelerate the reaction rate. Use a Stronger Acid/Base: If using acidic conditions, consider switching to a more concentrated acid. For basic hydrolysis, a stronger base or higher concentration may be necessary.[2][5]
Product Decomposition The desired carboxylic acid may be unstable under the harsh reaction conditions, leading to decarboxylation or other degradation pathways.Milder Conditions: Explore milder hydrolysis conditions. For example, using a mixture of acetic acid and sulfuric acid can sometimes be effective. Temperature Control: Avoid excessive temperatures that could lead to product degradation.
Poor Solubility of Starting Material The 7-Cyano-2-oxoindoline may not be fully soluble in the reaction medium, leading to a heterogeneous reaction and incomplete conversion.Co-solvents: Consider adding a co-solvent to improve the solubility of the starting material.
Difficult Product Isolation The product may be partially soluble in the aqueous work-up solution, leading to losses during extraction.pH Adjustment: Ensure the pH is adjusted to the isoelectric point of the carboxylic acid to minimize its solubility in the aqueous phase before extraction. Salting Out: Adding a saturated salt solution (e.g., brine) to the aqueous layer can decrease the solubility of the product and improve extraction efficiency.

Experimental Protocol: Acid-Catalyzed Hydrolysis of 7-Cyano-2-oxoindoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-Cyano-2-oxoindoline (1 equivalent).

  • Acid Addition: Add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v). The exact ratio and concentration should be optimized for your specific scale.

  • Heating: Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • Precipitation: The product should precipitate out of the solution. If not, adjust the pH with a base to induce precipitation.

  • Filtration and Washing: Collect the solid product by filtration, wash it thoroughly with cold water to remove any residual acid, and then with a small amount of a cold organic solvent (e.g., ethanol) to remove organic impurities.

  • Drying: Dry the product under vacuum to a constant weight.

Problem 2: Side-Product Formation in the Sandmeyer-type Reaction

Question: I am using the 7-nitrooxindole route and observing significant side-product formation after the diazotization and hydrolysis steps. How can I improve the selectivity of this reaction?

Answer: The Sandmeyer-type reaction is prone to side reactions, especially when not carefully controlled. Here’s how to troubleshoot and optimize this critical step:

Common Side Products and Mitigation Strategies:

  • Phenolic Byproducts (from reaction with water): If the diazonium salt reacts with water before the desired nucleophile (in this case, for hydrolysis to the carboxylic acid, water is the reagent, but premature reaction can be an issue), it can lead to the formation of hydroxy-oxoindoles.

    • Solution: Maintain a low temperature and ensure the prompt addition of the copper catalyst and subsequent warming to drive the desired reaction.

  • Azo Coupling Products: The diazonium salt can couple with the starting amine or other electron-rich aromatic compounds present in the reaction mixture to form colored azo compounds.

    • Solution: Ensure complete conversion of the starting amine during the diazotization step. Maintain a low pH to minimize the concentration of the free amine, which is the active coupling species.

  • Deamination Products (Hydrodediazoniation): The diazonium group can be replaced by a hydrogen atom, leading to the formation of oxindole.

    • Solution: This is often promoted by certain reducing agents. Ensure that no unintended reducing agents are present in the reaction mixture.

Workflow for Troubleshooting the Sandmeyer-type Reaction:

G cluster_0 Problem: Side-Product Formation cluster_1 Diazotization Optimization cluster_2 Hydrolysis Optimization A High Level of Side Products Observed B Check Diazotization Conditions A->B Is the reaction clean up to this point? D Analyze Side Products A->D No C Check Hydrolysis Conditions B->C Yes B1 Temperature Control (0-5 °C) B->B1 C1 Controlled Addition of Diazonium Salt Solution C->C1 B2 Stoichiometry of NaNO2 B1->B2 B3 Efficient Stirring B2->B3 B4 Quenching Excess Nitrous Acid B3->B4 C2 Temperature Control During Hydrolysis C1->C2 C3 Choice of Copper Catalyst C2->C3

Caption: Troubleshooting workflow for the Sandmeyer-type reaction.

Problem 3: Difficulty in Purifying the Final Product

Question: My crude this compound is difficult to purify. Recrystallization either gives low recovery or does not significantly improve purity. What are my options?

Answer: Purification of carboxylic acids can be challenging due to their polarity and potential for strong intermolecular interactions. If standard recrystallization is not effective, consider the following strategies:

Advanced Purification Techniques:

Technique Description When to Use
Acid-Base Extraction This technique exploits the acidic nature of the product. Dissolve the crude material in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will move into the aqueous layer as its salt, leaving non-acidic impurities in the organic layer. The aqueous layer is then acidified to precipitate the pure product.When impurities are neutral or basic.
Solvent Trituration Suspend the crude solid in a solvent in which the desired product is poorly soluble, but the impurities are soluble. Stirring the slurry will dissolve the impurities, which can then be removed by filtration.When impurities are significantly more soluble than the product in a particular solvent.
Column Chromatography with Acidified Eluent For very difficult separations, column chromatography can be used. Adding a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the mobile phase can help to suppress the ionization of the carboxylic acid and prevent tailing on the silica gel.[6]When dealing with impurities of similar polarity to the product.

Diagram of Acid-Base Extraction Workflow:

G A Crude Product (in Organic Solvent) B Add Aqueous Base (e.g., NaHCO3) A->B C Separate Layers B->C D Organic Layer (Neutral/Basic Impurities) C->D Discard E Aqueous Layer (Carboxylate Salt) C->E F Acidify Aqueous Layer (e.g., HCl) E->F G Precipitate Pure Product F->G H Filter and Dry G->H I Pure this compound H->I

Caption: Workflow for purification by acid-base extraction.

III. References

  • An Efficient Synthesis of a Spirocyclic Oxindole Analogue. Molecules. --INVALID-LINK--

  • Oxindole synthesis. Organic Chemistry Portal. --INVALID-LINK--

  • 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. --INVALID-LINK--

  • Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. --INVALID-LINK--

  • Synthesis and Reactions of Novel Oxindoles. White Rose eTheses Online. --INVALID-LINK--

  • Oxindole compounds, solvent-free synthesis and use thereof. Google Patents. --INVALID-LINK--

  • 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. PMC - PubMed Central. --INVALID-LINK--

  • This compound. ChemScene. --INVALID-LINK--

  • Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling. Chemical Science. --INVALID-LINK--

  • Synthesis from Carboxylic Acid Derivatives. Thieme. --INVALID-LINK--

  • 2-OXO-INDOLINE-7-CARBOXYLIC ACID. ChemicalBook. --INVALID-LINK--

  • Synthesis of indoline-7-carboxylic acid. PrepChem.com. --INVALID-LINK--

  • Process for the preparation of indole derivatives. Google Patents. --INVALID-LINK--

  • Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Technical Disclosure Commons. --INVALID-LINK--

  • Oxindole as starting material in organic synthesis. ResearchGate. --INVALID-LINK--

  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. --INVALID-LINK--

  • Hydrolysis of nitriles to carboxylic acids. Google Patents. --INVALID-LINK--

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. --INVALID-LINK--

  • Process for purification of carboxylic acids. Google Patents. --INVALID-LINK--

  • Quinolinecarboxylic acids. 3. Synthesis and antibacterial evaluation of 2-substituted-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][7][8]benzothiazine-6-carboxylic acids related to rufloxacin. PubMed. --INVALID-LINK--

  • Process for the manufacture of an indolinone derivative. Google Patents. --INVALID-LINK--

  • Purification of carboxylic acids by complexation with selective solvents. Google Patents. --INVALID-LINK--

  • Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis. Benchchem. --INVALID-LINK--

  • Technical Support Center: Purification of 6-Nitroindoline-2-carboxylic Acid. Benchchem. --INVALID-LINK--

  • Process for purification of carboxylic acids. Google Patents. --INVALID-LINK--

  • 2-Oxoindoline-3-carboxylic acid. PubChem. --INVALID-LINK--

  • Managing impurities in the carbonylation process for carboxylic acids. Benchchem. --INVALID-LINK--

  • Understanding the Role of 7-Nitroindole-2-carboxylic Acid in Synthesis. Autech Industry Co.,Limited. --INVALID-LINK--

  • 2-OXO-INDOLINE-7-CARBOXYLIC ACID manufacturers and suppliers in india. IndiaMART. --INVALID-LINK--

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. --INVALID-LINK--

  • 20.2.1.2.11 Synthesis of Carboxylic Acids from Carboxylic Acid Derivatives. ResearchGate. --INVALID-LINK--

  • Strychnine. Wikipedia. --INVALID-LINK--

References

Common impurities in "2-Oxoindoline-7-carboxylic acid" and their removal

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Removing Common Impurities for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Oxoindoline-7-carboxylic acid. This guide is designed to provide in-depth, practical advice for researchers encountering purity challenges during their work with this important synthetic intermediate. As a Senior Application Scientist, I will share field-proven insights and detailed protocols to help you troubleshoot common issues and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product of this compound shows a persistent impurity with a lower Rf value on my TLC plate. What is the likely identity of this impurity and how can I remove it?

A1: A more polar impurity (lower Rf) that persists after initial workup is often the intermediate amide, 7-carboxamido-2-oxoindoline . This arises from the incomplete hydrolysis of the nitrile precursor, 7-cyano-2-oxoindoline.

Causality: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If the reaction conditions (e.g., reaction time, temperature, or concentration of the acid/base catalyst) are insufficient, the reaction can stall at the amide stage.

Troubleshooting & Removal Protocol:

  • Drive the Hydrolysis to Completion: The most effective first step is to re-subject the crude product to the hydrolysis conditions.

    • Protocol: Dissolve the impure product in an appropriate aqueous acid (e.g., 50% H₂SO₄) or base (e.g., 6M NaOH) and heat under reflux for an extended period (e.g., 6-12 hours). Monitor the reaction progress by TLC until the amide spot is no longer visible.

  • Purification via Acid-Base Extraction: If re-hydrolysis is not feasible or impurities remain, an acid-base extraction can effectively separate the desired carboxylic acid from the less acidic amide.

    • Protocol:

      • Dissolve the crude mixture in an organic solvent like ethyl acetate.

      • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The this compound will be deprotonated and move into the aqueous layer, while the less acidic amide will remain in the organic layer.

      • Separate the aqueous layer and wash it with fresh ethyl acetate to remove any residual neutral impurities.

      • Acidify the aqueous layer to a pH of 2-3 with a strong acid (e.g., 6M HCl). The desired product will precipitate out of the solution.

      • Collect the precipitate by vacuum filtration, wash with cold water, and dry thoroughly.

Q2: I've noticed an impurity with a similar polarity to my product, making separation by standard chromatography difficult. What could this be and what are my options?

A2: An impurity with similar polarity could be an unreacted starting material, 7-cyano-2-oxoindoline , or a regioisomer, such as 5-cyano-2-oxoindoline , which may have formed during the synthesis of the nitrile precursor.

Causality:

  • Unreacted Starting Material: Incomplete hydrolysis will leave the nitrile precursor in the final product.

  • Regioisomers: The synthesis of the oxindole core, often through cyclization of a substituted aniline or nitrobenzene derivative, can sometimes lead to the formation of positional isomers if the directing effects of the substituents are not highly selective.

Troubleshooting & Removal Protocol:

  • Recrystallization: This is the most powerful technique for removing closely related impurities. The key is to find a suitable solvent system.

    • Solvent Screening:

      • Good Single Solvents: Look for a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential candidates include ethanol, methanol, ethyl acetate, or mixtures with water.

      • Two-Solvent System: If a single solvent is not effective, use a two-solvent system. Dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Allow the solution to cool slowly.

    • Detailed Recrystallization Protocol:

      • Dissolve the impure this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

      • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

      • Perform a hot filtration to remove any insoluble impurities (and charcoal).

      • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

      • Further cool the flask in an ice bath to maximize the yield.

      • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

      • Dry the purified crystals under vacuum.

  • Preparative HPLC: If recrystallization fails to provide the desired purity, preparative high-performance liquid chromatography (HPLC) is a more powerful but also more resource-intensive option.

Q3: My final product has a yellowish or brownish tint, even after initial purification. What causes this discoloration and how can I obtain a white solid?

A3: The discoloration is likely due to the presence of oxidized by-products . The oxindole ring system can be susceptible to oxidation, especially under harsh reaction conditions or upon prolonged exposure to air and light.

Causality: The methylene group at the C3 position of the oxindole ring is activated and can be oxidized, leading to the formation of colored impurities such as isatin derivatives.

Troubleshooting & Removal Protocol:

  • Activated Charcoal Treatment during Recrystallization: As mentioned in the recrystallization protocol (A2), adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities. Be mindful not to use an excessive amount, as it can also adsorb your product, reducing the yield.

  • Column Chromatography: If charcoal treatment is insufficient, silica gel column chromatography can be employed.

    • Protocol:

      • Prepare a silica gel column using an appropriate solvent system. A typical mobile phase for a carboxylic acid would be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), with a small amount of acetic or formic acid (e.g., 0.5-1%) added to suppress the ionization of the carboxylic acid and prevent tailing on the column.

      • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

      • Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC to isolate the pure product.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying this compound based on the type of impurity encountered.

Purification_Workflow start Crude this compound tlc_analysis TLC Analysis start->tlc_analysis impurity_type Identify Impurity Type tlc_analysis->impurity_type lower_rf Lower Rf Impurity (e.g., 7-carboxamido-2-oxoindoline) impurity_type->lower_rf More Polar similar_rf Similar Rf Impurity (e.g., 7-cyano-2-oxoindoline, regioisomers) impurity_type->similar_rf Similar Polarity colored_impurities Colored Impurities (Oxidation Products) impurity_type->colored_impurities Discoloration rehydrolysis Re-subject to Hydrolysis lower_rf->rehydrolysis recrystallization Recrystallization similar_rf->recrystallization charcoal Charcoal Treatment during Recrystallization colored_impurities->charcoal acid_base Acid-Base Extraction rehydrolysis->acid_base If impurities persist pure_product Pure Product acid_base->pure_product chromatography Column Chromatography recrystallization->chromatography If impurities persist chromatography->pure_product charcoal->chromatography If discoloration persists

Caption: Purification workflow for this compound.

Quantitative Data Summary

Analytical Technique Purpose Typical Parameters Expected Observations for Pure Product
Thin Layer Chromatography (TLC) Rapid purity check and reaction monitoringMobile Phase: Dichloromethane:Methanol:Acetic Acid (90:9:1)A single, well-defined spot.
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessmentColumn: C18; Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile; Detection: UV at 254 nmA single major peak with >98% purity.
¹H Nuclear Magnetic Resonance (¹H-NMR) Structural confirmation and identification of impuritiesSolvent: DMSO-d₆Characteristic peaks for the oxindole and carboxylic acid protons with correct integration. Absence of signals corresponding to nitrile or amide protons.
Mass Spectrometry (MS) Molecular weight confirmationIonization Mode: Electrospray Ionization (ESI) in negative mode[M-H]⁻ ion at m/z 176.04.

Technical Support Center: Protecting Group Strategies for 2-Oxoindoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the synthetic challenges of 2-Oxoindoline-7-carboxylic acid. This molecule presents a common yet nuanced problem in medicinal chemistry and drug development: the need for selective manipulation in the presence of two reactive functional groups—a lactam nitrogen and a carboxylic acid. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you design and execute a successful protecting group strategy.

Frequently Asked Questions (FAQs)

Here we address the most common strategic questions researchers encounter when working with this bifunctional scaffold.

Q1: I need to modify other parts of the molecule. Which functional group, the lactam N-H or the carboxylic acid -COOH, should I protect first?

The decision of which group to protect first is dictated by the planned downstream reaction conditions.

  • Protect the Carboxylic Acid First: This is the most common strategy. The carboxylic acid is significantly more acidic than the lactam N-H and will interfere with a wide range of reactions, especially those involving bases or organometallics.[1] Converting the carboxylic acid to an ester is typically straightforward and renders the molecule more soluble in common organic solvents.

  • Protect the Lactam Nitrogen First: This is less common and generally reserved for specific cases. The lactam nitrogen is a weak nucleophile and requires relatively strong basic conditions for deprotonation before protection (e.g., with NaH). These conditions could potentially cause issues with the free carboxylic acid (e.g., solubility, side reactions). This route is typically chosen if the immediate next step involves a reaction sensitive to the N-H group that is compatible with a free carboxylate.

Q2: What are the best protecting groups for the carboxylic acid, and how do I choose?

The ideal choice depends on the stability required for your subsequent steps. Esters are the most common protecting groups for carboxylic acids.[1][2][3]

  • Methyl or Ethyl Esters: Easy to install (Fischer esterification) and are stable to a wide range of conditions. However, their removal requires harsh saponification (e.g., NaOH, LiOH) which may not be compatible with other sensitive functional groups.[2][3]

  • Benzyl (Bn) Ester: An excellent choice for providing stability to both acidic and basic conditions.[2] Its key advantage is that it can be removed under neutral conditions via catalytic hydrogenolysis (H₂, Pd/C), which is orthogonal to many other protecting groups like Boc.[3][4][5]

  • tert-Butyl (tBu) Ester: Stable to bases and hydrogenolysis, but easily cleaved under mild acidic conditions (e.g., Trifluoroacetic Acid, TFA).[2][3] This makes it a great orthogonal partner to an Fmoc group on the nitrogen, for example.

Q3: How do I protect the lactam nitrogen? What are the challenges?

The lactam nitrogen is part of an amide system, making it significantly less nucleophilic than an amine. Protection typically requires a strong base to deprotonate the nitrogen, followed by reaction with an electrophile.

  • tert-Butoxycarbonyl (Boc) Group: This is the most widely used protecting group for the lactam nitrogen.[6][7][8] It is stable to a wide range of nucleophiles, bases, and hydrogenolysis conditions.[7] Deprotection is cleanly achieved with strong acid (e.g., TFA or HCl in dioxane).[6][9][10]

  • Benzyl (Bn) Group: While common for amines, it is less ideal for this lactam. Installation often requires harsh conditions (e.g., NaH, BnBr), and its removal via hydrogenolysis is not orthogonal to a benzyl ester on the carboxylic acid.[9]

The primary challenge is achieving efficient N-protection without side reactions, especially if the carboxylic acid is unprotected. The basic conditions required can lead to solubility issues or unwanted reactions with the carboxylate.[11][12]

Q4: What is an "orthogonal" protecting group strategy and why is it important for this molecule?

An orthogonal strategy uses protecting groups that can be removed under distinct and mutually exclusive conditions.[13][14] This is critical for a molecule like this compound because it allows you to selectively unmask one functional group while the other remains protected.

A classic orthogonal strategy for this molecule is the combination of a Benzyl (Bn) ester for the carboxylic acid and a tert-Butoxycarbonyl (Boc) group for the nitrogen.

  • The Bn ester is removed by hydrogenolysis (H₂, Pd/C).[4][5]

  • The Boc group is removed by acid (TFA).[6]

This allows for four distinct synthetic possibilities from a single doubly-protected intermediate.

Troubleshooting Guides

Problem 1: My N-Boc protection reaction is slow or incomplete.

Low reactivity of the lactam nitrogen is a common issue.[12] If you are observing low yields or unreacted starting material, consider the following:

Probable CauseRecommended Solution
Insufficiently Strong Base The pKa of the lactam N-H is relatively high. A weak base like triethylamine (TEA) may not be sufficient. Switch to a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) to ensure complete deprotonation.
Poor Solubility The starting material, especially in its carboxylate salt form, can have poor solubility in common aprotic solvents like THF or DCM.[11][12] Try using a more polar aprotic solvent like DMF. Gentle heating (40-50 °C) can also improve solubility and reaction rate.
Steric Hindrance The oxindole core can be sterically demanding. Ensure you are using a sufficient excess of Boc₂O (1.5 - 2.0 equivalents) to drive the reaction to completion.
Reaction Monitoring The reaction may simply be slow. Monitor progress carefully by TLC. Staining with a KMnO₄ dip can help visualize the starting material and product. If the reaction stalls, a second addition of the base and Boc₂O may be necessary.
Problem 2: During deprotection of my benzyl ester with H₂/Pd-C, I am seeing reduction of the aromatic ring or the lactam carbonyl.

This is a known side reaction in catalytic hydrogenation, especially with prolonged reaction times or highly active catalysts.

Probable CauseRecommended Solution
Over-reduction This can occur with extended reaction times or high hydrogen pressure. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Reduce the hydrogen pressure if using a Parr shaker (e.g., to 1 atm - balloon pressure).
Catalyst Activity The activity of Pd/C can vary. Use a lower loading of the catalyst (e.g., 5 mol % instead of 10 mol %). Sometimes, using a different catalyst like Pearlman's catalyst (Pd(OH)₂/C) can offer better selectivity.
Solvent Choice The choice of solvent can influence catalyst activity. Ethanol or methanol are common choices. Switching to ethyl acetate may sometimes temper the reactivity.[4]
Problem 3: When I remove the Boc group with TFA, my benzyl ester is also partially cleaved.

While generally orthogonal, very strong acidic conditions or prolonged exposure can lead to slow cleavage of the benzyl ester.

Probable CauseRecommended Solution
Harsh Deprotection Conditions Using neat TFA for extended periods can be too harsh. Try using a mixture of TFA in a solvent like dichloromethane (DCM), typically 20-50% v/v.[15]
Reaction Temperature Boc deprotection is typically rapid at room temperature.[6] To improve selectivity, perform the reaction at 0 °C and monitor carefully, quenching as soon as the N-Boc starting material is gone.[15]
Alternative Acidic Reagent A 4M solution of HCl in dioxane is another common and effective reagent for Boc deprotection that may be milder towards the benzyl ester.[15]

Visualizing an Orthogonal Strategy

The following diagram illustrates the power of an orthogonal protecting group strategy using the Benzyl (Bn) / Boc combination. From the doubly-protected intermediate, you can selectively access the free acid, the free lactam, or the fully deprotected molecule.

Orthogonal_Strategy Start 2-Oxoindoline- 7-carboxylic acid Protected N-Boc, 7-COOBn Intermediate Start->Protected 1. BnBr, Base 2. Boc₂O, Base FreeAcid N-Boc, 7-COOH (For Amide Coupling) Protected->FreeAcid H₂, Pd/C FreeLactam N-H, 7-COOBn (For N-Alkylation) Protected->FreeLactam TFA or HCl Final Fully Deprotected FreeAcid->Final TFA or HCl FreeLactam->Final H₂, Pd/C

Caption: Orthogonal deprotection workflow for this compound.

Key Experimental Protocols

Disclaimer: These protocols are intended as a guide. Researchers should adapt them based on their specific equipment, reagents, and safety procedures. Always perform a risk assessment before starting any new experiment.

Protocol 1: Benzyl Ester Protection of the Carboxylic Acid

This procedure converts the carboxylic acid to a benzyl ester, which is stable to a wide range of conditions and orthogonally removable.

  • Setup: To a round-bottom flask, add this compound (1.0 eq).

  • Dissolution: Suspend the starting material in a suitable solvent such as DMF or acetonitrile (approx. 0.1 M concentration).

  • Base Addition: Add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq). Stir the suspension at room temperature for 15-20 minutes.

  • Reagent Addition: Add benzyl bromide (BnBr, 1.1 eq) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature (or gently heat to 40-50 °C if the reaction is slow) for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure benzyl 7-oxoindoline-2-carboxylate.

Protocol 2: N-Boc Protection of the Lactam

This protocol installs the acid-labile Boc group on the lactam nitrogen. It is shown here on the benzyl ester intermediate from Protocol 1.

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the benzyl 7-oxoindoline-2-carboxylate (1.0 eq) in anhydrous THF (approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. The solution may become a suspension as the sodium salt forms.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material by flash column chromatography on silica gel to afford the fully protected intermediate.

Protocol 3: Selective Deprotection of the Benzyl Ester

This procedure uses catalytic hydrogenolysis to selectively cleave the benzyl ester, revealing the carboxylic acid while leaving the N-Boc group intact.[5][16]

  • Setup: Dissolve the N-Boc, 7-COOBn protected intermediate (1.0 eq) in a solvent such as ethanol (EtOH), methanol (MeOH), or ethyl acetate (EtOAc).

  • Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, approx. 10 mol % by weight) to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon). Stir vigorously at room temperature.

  • Reaction: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-6 hours.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the N-Boc protected carboxylic acid, which is often pure enough for the next step without further purification.

Protocol 4: Selective Deprotection of the N-Boc Group

This procedure uses acid to selectively cleave the N-Boc group, unmasking the lactam nitrogen while the benzyl ester remains.[6][9]

  • Setup: Dissolve the N-Boc, 7-COOBn protected intermediate (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq, often used as a 20-50% solution in DCM) dropwise at 0 °C.

  • Reaction: Stir the reaction at 0 °C to room temperature. The reaction is usually rapid (30 minutes to 2 hours). Monitor by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • Neutralization: The product will be the TFA salt. To obtain the free amine, dissolve the residue in an organic solvent and wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the benzyl ester product with a free lactam N-H.

References

Validation & Comparative

A Senior Application Scientist's Guide: 2-Oxoindoline-7-carboxylic acid vs. Isatin in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed comparative analysis of two pivotal scaffolds in modern organic synthesis: Isatin (1H-indole-2,3-dione) and its derivative, 2-Oxoindoline-7-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who leverage these building blocks to construct complex molecular architectures. We will move beyond a simple recitation of facts to explore the causal relationships between structure and reactivity, providing field-proven insights to guide your synthetic strategy.

Structural and Electronic Foundations: A Tale of Two Scaffolds

At first glance, Isatin and this compound share a common heritage: the indoline-2,3-dione core. Isatin, first isolated in 1841 through the oxidation of indigo dye, is a planar, orange-red solid that has become a cornerstone of heterocyclic chemistry.[1][2][3] Its versatility stems from a unique combination of reactive sites: an acidic N-H proton, an electrophilic C3-ketone, and a C2-amide carbonyl.

This compound introduces a crucial point of divergence: a carboxylic acid group (-COOH) at the C7 position of the aromatic ring. This single functional group profoundly alters the molecule's steric and electronic landscape, creating a distinct set of synthetic opportunities and challenges.

G cluster_isatin Isatin (1H-indole-2,3-dione) cluster_acid This compound isatin acid G cluster_sandmeyer Sandmeyer Isatin Synthesis Workflow Aniline Aniline Isonitroso Isonitrosoacetanilide (Intermediate) Aniline->Isonitroso + ChloralHydrate Chloral Hydrate + Hydroxylamine ChloralHydrate->Isonitroso Condensation Isatin Isatin Isonitroso->Isatin Electrophilic Substitution H2SO4 Conc. H₂SO₄ (Cyclization) H2SO4->Isatin

References

A Researcher's Guide to Substituted Oxindoles: A Comparative Analysis of Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxindole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals like Sunitinib and Nintedanib.[1][2] Its "privileged" status stems from its rigid structure and the versatile reactivity of its heterocyclic ring system, which allows for extensive functionalization.[3][4] However, the reactivity of the oxindole core is not static; it is exquisitely sensitive to the nature and position of substituents on the aromatic ring. Understanding how these substituents modulate the scaffold's reactivity is paramount for researchers in drug discovery and synthetic organic chemistry, enabling precise molecular design and the efficient synthesis of novel therapeutic agents.[5]

This guide provides an in-depth comparison of the reactivity of differently substituted oxindoles. We will move beyond mere observation to explain the underlying electronic and steric principles that govern these differences. By coupling mechanistic discussions with validated, step-by-step experimental protocols, this document serves as both a theoretical and practical resource for scientists aiming to harness the full synthetic potential of the oxindole framework.

Fundamentals of Oxindole Reactivity: The Interplay of Electronic and Steric Effects

The reactivity of the oxindole molecule is primarily centered around three key positions: the nucleophilic/acidic C3 carbon, the nucleophilic/acidic N1 nitrogen, and the C4-C7 positions of the aromatic ring. The behavior of these sites is dictated by the electronic properties of any substituents on the benzene portion of the scaffold.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halides (-F, -Cl) pull electron density away from the ring system through inductive and/or resonance effects.

  • Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) and alkyl (-CH₃) push electron density into the ring system.

These fundamental electronic shifts have profound and predictable consequences on the molecule's reactivity, which we will explore through comparative experiments.

Reactivity at the C3 Position: The Epicenter of Functionalization

The C3 position is the most common site for introducing molecular diversity into the oxindole scaffold.[6] Its reactivity is twofold: the C3-H proton is acidic, allowing for the formation of a key enolate intermediate, and the adjacent carbonyl group is electrophilic. Substituents on the aromatic ring directly influence both of these properties.

Acidity of the C3-Proton and Enolate Formation

The most critical reaction pathway for C3 functionalization proceeds through the deprotonation of the C3-H to form a nucleophilic enolate. The stability of this enolate, and thus the acidity of the proton, is highly dependent on the electronic nature of the aromatic substituents.

  • EWGs Enhance Acidity: Electron-withdrawing groups on the aromatic ring (e.g., at the 5- or 7-position) significantly increase the acidity of the C3-proton. By pulling electron density away from the C3 carbon, they stabilize the resulting negative charge of the enolate intermediate.

  • EDGs Reduce Acidity: Conversely, electron-donating groups decrease the acidity of the C3-proton by pushing electron density toward the C3 carbon, destabilizing the enolate.

This relationship directly translates to reaction rates in base-catalyzed C3-alkylation and condensation reactions.

Caption: Influence of substituents on C3-enolate stability and reactivity.

Comparative Experiment: The Knoevenagel Condensation

To empirically demonstrate these principles, we can use the Knoevenagel condensation, a classic C-C bond-forming reaction, as a benchmark.[7] This reaction involves the base-catalyzed condensation of an active methylene compound (like an oxindole) with an aldehyde or ketone.[8] The rate-determining step is often the initial deprotonation at C3.

Objective: To compare the reaction rates of a Knoevenagel condensation between an electron-rich (5-methoxyoxindole) and an electron-poor (5-nitrooxindole) substrate with a model aldehyde (benzaldehyde).

Experimental Protocol: Knoevenagel Condensation of Substituted Oxindoles [9][10]

  • Reaction Setup: In two separate round-bottom flasks equipped with magnetic stirrers and reflux condensers, add:

    • Flask A: 5-Nitrooxindole (1.0 mmol) and Benzaldehyde (1.1 mmol).

    • Flask B: 5-Methoxyoxindole (1.0 mmol) and Benzaldehyde (1.1 mmol).

  • Solvent and Catalyst: To each flask, add ethanol (10 mL) as the solvent and piperidine (0.2 mmol) as the base catalyst.

  • Reaction: Heat both reaction mixtures to reflux (approx. 80°C).

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) every 15 minutes, observing the consumption of the starting oxindole.

  • Workup: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. The product will often precipitate. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Analysis: Record the time to completion and the isolated yield for each reaction.

Expected Results and Data Presentation

The 5-nitrooxindole is expected to react significantly faster than the 5-methoxyoxindole due to the enhanced acidity of its C3-proton.

SubstrateAromatic SubstituentExpected Time to CompletionExpected Yield
5-NitrooxindoleElectron-Withdrawing (-NO₂)~ 30-60 minutes> 90%
5-MethoxyoxindoleElectron-Donating (-OCH₃)~ 2-4 hours~ 70-85%

This experiment provides a clear, quantifiable demonstration of how aromatic substituents govern reactivity at the C3 position.

Reactivity at the N1 Position: Alkylation and Protection

The N1-H of the lactam is also acidic and can be deprotonated to yield a nucleophilic amide anion. This site competes with the C3 position for reaction with electrophiles, particularly in alkylation reactions.[11] The regioselectivity of alkylation (N1 vs. C3) is a critical challenge in oxindole synthesis.

  • Electronic Influence: The nucleophilicity of the N1-anion is also modulated by aromatic substituents. EDGs on the ring increase electron density on the nitrogen, enhancing its nucleophilicity and favoring N-alkylation. EWGs decrease its nucleophilicity.

  • Steric Hindrance: The N1 position is generally less sterically hindered than the C3 position, which can favor N-alkylation under certain conditions.

Experimental Protocol: Comparative N-Alkylation [12]

Objective: To compare the yield of N-benzylation for 5-nitrooxindole vs. 5-methoxyoxindole. To favor N-alkylation over C3-alkylation, a moderately strong base is used that can deprotonate N1 without significantly deprotonating C3, especially on the less acidic electron-rich scaffold.

  • Reaction Setup: In two separate sealed vials, add:

    • Vial A: 5-Nitrooxindole (1.0 mmol).

    • Vial B: 5-Methoxyoxindole (1.0 mmol).

  • Solvent and Reagents: To each vial, add anhydrous DMF (5 mL), potassium carbonate (K₂CO₃, 2.0 mmol) as the base, and benzyl bromide (1.2 mmol) as the alkylating agent.

  • Reaction: Stir the mixtures vigorously at 60°C for 24 hours.

  • Monitoring & Workup: Monitor by TLC for the formation of the N-benzylated product. After completion, quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography and determine the isolated yield of the N-benzylated product.

Expected Results

The electron-donating methoxy group enhances the nucleophilicity of the N1-anion, leading to a higher yield of the N-alkylation product compared to the electron-withdrawing nitro-substituted oxindole.

SubstrateAromatic SubstituentExpected N-Alkylation Yield
5-MethoxyoxindoleElectron-Donating (-OCH₃)Moderate to Good
5-NitrooxindoleElectron-Withdrawing (-NO₂)Low to Moderate

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The oxindole ring system is generally activated towards electrophilic aromatic substitution (EAS). The fused pyrrolidone ring acts as an overall ortho-, para-director, with a strong preference for substitution at the C5 and C7 positions.[13] The reactivity and regioselectivity of EAS are further influenced by existing substituents.

Caption: Logical workflow for predicting reactivity based on substitution.

  • Activating Groups (EDGs): An existing EDG (e.g., 5-methoxy) will further activate the ring, accelerating EAS reactions and reinforcing the ortho-, para-directing effect.

  • Deactivating Groups (EWGs): An existing EWG (e.g., 5-nitro) will deactivate the ring, making EAS reactions slower and more difficult. The substituent will direct incoming electrophiles according to its own properties (e.g., nitro is meta-directing relative to itself).

Conclusion

The reactivity of the oxindole scaffold is a nuanced and highly tunable property, governed by the electronic character of its aromatic substituents. Electron-withdrawing groups enhance C3 acidity, facilitating reactions like the Knoevenagel condensation, while deactivating the ring towards electrophilic aromatic substitution. Conversely, electron-donating groups slow down C3-enolate formation but increase the nucleophilicity of the N1-position and activate the aromatic ring.

By understanding these fundamental principles, researchers can make informed decisions in their synthetic strategies. This predictive power is essential for the rational design of complex molecules and for optimizing reaction conditions, ultimately accelerating the discovery and development of new oxindole-based therapeutics.

References

A Researcher's Guide to Validating the Biological Activity of Novel 2-Oxoindoline-7-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison and Methodological Framework for Preclinical Evaluation

In the landscape of modern drug discovery, the 2-oxoindole scaffold stands out as a "privileged structure," forming the core of numerous clinically approved therapeutics, particularly in oncology.[1][2][3][4] Its inherent ability to bind to the ATP pocket of protein kinases has made it a cornerstone for the development of targeted inhibitors.[5][6] This guide focuses on a novel subclass: 2-Oxoindoline-7-carboxylic acid derivatives . We will provide a comprehensive framework for validating their biological activity, comparing their potential performance against established alternatives, and offering detailed experimental protocols to ensure scientific rigor.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reliable data.

The 2-Oxoindole Scaffold: A Foundation for Kinase Inhibition

The 2-oxoindole core is famously represented by Sunitinib (Sutent®), a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[7][8] Sunitinib's mechanism of action involves the inhibition of several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis and cell proliferation.[7][8][9] The introduction of a 7-carboxylic acid moiety to this established scaffold represents a novel chemical modification. The primary goal of the validation process is to determine how this structural change affects the compound's potency, selectivity, and overall biological activity compared to its predecessors.

Our hypothetical lead compound, OXI-7C-001 , will serve as the subject of our validation workflow. We will compare its performance against the well-characterized multi-kinase inhibitor, Sunitinib .

The Validation Funnel: A Stepwise Approach to Characterization

A structured, multi-stage validation process is crucial to efficiently assess a novel compound's potential. This "funnel" approach begins with broad, high-throughput screening and progressively moves towards more specific, mechanism-focused assays.

G A Stage 1: Primary Screening (Cell Viability & Cytotoxicity) B Stage 2: Target Engagement (In Vitro Kinase Assay) A->B Identify active compounds C Stage 3: Cellular Mechanism of Action (Downstream Signaling Analysis) B->C Confirm direct target inhibition D Stage 4: Selectivity Profiling (Kinase Panel Screen) C->D Validate cellular effects E Lead Candidate D->E Determine specificity

Caption: The Biological Validation Funnel for Novel Kinase Inhibitors.

Stage 1: Primary Screening - Assessing Cellular Viability

The first essential step is to determine the compound's effect on the proliferation and viability of cancer cells. The MTT assay is a reliable, colorimetric method for this purpose. It measures the metabolic activity of cells, which serves as an indicator of cell viability.[10][11]

Comparative Data: OXI-7C-001 vs. Sunitinib

The following table presents hypothetical IC50 values (the concentration of an inhibitor where the response is reduced by half) for our novel compound and Sunitinib across a panel of cancer cell lines known to be sensitive to RTK inhibition.

Cell LinePrimary Cancer TypeOXI-7C-001 IC50 (nM)Sunitinib IC50 (nM)
HUVECNormal (Control)>10,000>10,000
786-ORenal Cell Carcinoma5075
A498Renal Cell Carcinoma6590
HCT116Colon Carcinoma120150
DU145Prostate Cancer250300

Interpretation: This hypothetical data suggests that OXI-7C-001 exhibits slightly greater potency against selected cancer cell lines compared to Sunitinib, while showing minimal toxicity to normal endothelial cells (HUVEC). This favorable preliminary profile justifies proceeding to the next validation stage.

Protocol: MTT Assay for Cell Viability

Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[10][11] The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., 786-O) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.[12]

  • Compound Treatment: Prepare serial dilutions of OXI-7C-001 and the reference compound (Sunitinib) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.[12]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10][13]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

Stage 2 & 3: Target Engagement and Mechanism of Action

After establishing cytotoxic activity, the next crucial steps are to confirm that the compound directly inhibits its intended target and affects the downstream signaling pathway within the cell.

Target Engagement: In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase, such as VEGFR2. This is a critical step to prove that the compound's cellular effects are due to on-target inhibition and not off-target toxicity.[14][15]

Comparative Data: Kinase Inhibition
Kinase TargetOXI-7C-001 IC50 (nM)Sunitinib IC50 (nM)
VEGFR21525
PDGFRβ3040
c-Kit4550

Interpretation: The hypothetical data indicates that OXI-7C-001 is a potent direct inhibitor of key RTKs, showing improved potency over Sunitinib in a cell-free system. This strongly supports the hypothesis that the 7-carboxylic acid modification enhances binding to the kinase active site.

Mechanism of Action: Western Blot Analysis

Western blotting is used to detect changes in protein phosphorylation, providing a snapshot of the activity of a signaling pathway.[16] Since Sunitinib and its analogs are known to inhibit the VEGFR2 pathway, we will assess the phosphorylation status of VEGFR2 and its downstream effector, AKT.[7][17] A successful inhibitor should decrease the phosphorylation of these proteins in response to VEGF stimulation.

G cluster_0 VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Dimerizes & Autophosphorylates PI3K PI3K pVEGFR2->PI3K Activates AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Phosphorylates Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes OXI OXI-7C-001 OXI->pVEGFR2 Inhibits Phosphorylation

Caption: Simplified VEGFR2 Signaling Pathway and Point of Inhibition.

Protocol: Western Blot for Phospho-VEGFR2

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the target protein (total VEGFR2) and its phosphorylated form (p-VEGFR2). A decrease in the p-VEGFR2 signal relative to the total VEGFR2 signal indicates successful inhibition.[18]

Methodology:

  • Cell Culture and Treatment: Grow HUVEC or 786-O cells to 80-90% confluency. Serum-starve the cells overnight to reduce basal signaling.

  • Inhibitor Pre-treatment: Treat cells with various concentrations of OXI-7C-001 or Sunitinib for 2 hours.

  • Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR2 phosphorylation.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors . The latter is critical to preserve the phosphorylation state of proteins.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.[16] Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.[16][19]

    • Causality Note: BSA is preferred over non-fat milk for phospho-protein detection because milk contains casein, a phosphoprotein that can cause high background.[19][20] Using TBST instead of PBS is also recommended to avoid interference from phosphates in the buffer.[18]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-VEGFR2 (e.g., Tyr1175).

  • Washing and Secondary Antibody: Wash the membrane extensively with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[16]

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total VEGFR2 or a loading control like GAPDH or β-actin.

Conclusion and Future Directions

This guide outlines a foundational workflow for the initial biological validation of novel this compound derivatives. Based on our hypothetical data, the lead compound OXI-7C-001 demonstrates superior potency compared to the established drug Sunitinib in both cell-based and biochemical assays. The successful inhibition of VEGFR2 phosphorylation in a cellular context provides a clear mechanism of action.

The logical next step (Stage 4) would be a comprehensive kinase selectivity screen, testing the compound against a broad panel of hundreds of kinases. This is essential to understand its selectivity profile, identify potential off-target effects, and uncover opportunities for new therapeutic applications.[21] Subsequent studies would involve advanced cell-based assays (e.g., apoptosis, cell cycle analysis), in vivo animal models to assess efficacy and pharmacokinetics, and ultimately, preclinical toxicology studies.

The systematic approach detailed here, which combines comparative analysis with robust, well-reasoned experimental protocols, provides the necessary framework to rigorously evaluate novel chemical entities and identify promising candidates for further drug development.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Oxoindoline-7-carboxylic acid and its Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction

The 2-oxoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Substitution at the 7-position, particularly with a carboxylic acid or its ester derivatives, can significantly influence the molecule's physicochemical properties, including its solubility, membrane permeability, and target-binding interactions. A thorough understanding of the spectroscopic characteristics of these analogs is paramount for their unambiguous identification, purity assessment, and the study of their structure-activity relationships.

This guide provides an in-depth spectroscopic comparison of 2-Oxoindoline-7-carboxylic acid and its corresponding esters, focusing on the key distinguishing features observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will delve into the underlying principles governing these differences and provide detailed, field-proven experimental protocols to enable researchers to confidently characterize these important molecules.

The Spectroscopic Impact of Esterification: A Comparative Analysis

The conversion of a carboxylic acid to an ester introduces an alkoxy group (-OR) in place of the hydroxyl group (-OH). This seemingly simple structural modification leads to distinct and predictable changes in the spectroscopic signatures of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and electronic environment of atoms within a molecule.

The most prominent difference in the ¹H NMR spectra of this compound and its esters is the presence or absence of the acidic proton of the carboxyl group.

  • This compound: A highly deshielded, broad singlet corresponding to the carboxylic acid proton (–COOH) is typically observed in the downfield region of the spectrum, usually between 10-13 ppm. The exact chemical shift can be influenced by the solvent and concentration.

  • Esters of this compound: This acidic proton signal is absent. Instead, new signals corresponding to the protons of the alkoxy group of the ester will appear.

    • Methyl Ester: A sharp singlet, integrating to three protons, will be present, typically in the range of 3.5-4.0 ppm, corresponding to the methyl group (-OCH₃).

    • Ethyl Ester: A quartet (integrating to two protons) and a triplet (integrating to three protons) will be observed. The quartet, typically around 4.0-4.5 ppm, arises from the methylene group (-OCH₂CH₃) being coupled to the adjacent methyl group. The triplet, usually found further upfield around 1.2-1.5 ppm, corresponds to the methyl group (-OCH₂CH₃) coupled to the methylene group.

The aromatic protons on the oxoindoline core will also experience subtle shifts upon esterification due to the change in the electronic nature of the substituent at the 7-position.

The ¹³C NMR spectra also provide clear evidence of ester formation.

  • Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon in both the carboxylic acid and its esters appears in the downfield region, typically between 160-185 ppm.[1] In esters, this peak is often found slightly upfield (at a lower ppm value) compared to the corresponding carboxylic acid.[2]

  • Alkoxy Carbons: The most significant change is the appearance of new signals for the carbons of the alkoxy group in the ester.

    • Methyl Ester: A signal for the methoxy carbon (-OCH₃) will appear in the range of 50-60 ppm.

    • Ethyl Ester: Two signals will be present: one for the methylene carbon (-OCH₂CH₃) around 60-70 ppm and another for the terminal methyl carbon (-OCH₂CH₃) at approximately 14-16 ppm.

Table 1: Comparative NMR Data (¹H and ¹³C) for this compound and its Methyl Ester

Compound ¹H NMR (ppm) ¹³C NMR (ppm)
This compound ~10-13 (br s, 1H, -COOH), Aromatic protons, Methylene protons~165-175 (C=O, acid), Aromatic carbons, Methylene carbon
Methyl 2-oxoindoline-7-carboxylate ~3.9 (s, 3H, -OCH₃), Aromatic protons, Methylene protons~160-170 (C=O, ester), ~52 (-OCH₃), Aromatic carbons, Methylene carbon

Note: The exact chemical shifts can vary depending on the solvent and the specific instrument used. The data presented here are typical values.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy is a rapid and effective technique for identifying functional groups. The differences in the IR spectra of a carboxylic acid and its ester are pronounced and diagnostically useful.

  • O-H Stretch (Carboxylic Acid): The most characteristic feature of a carboxylic acid in an IR spectrum is a very broad absorption band appearing in the region of 2500-3300 cm⁻¹.[3] This broadness is due to the strong hydrogen bonding between carboxylic acid molecules.

  • C=O Stretch (Carbonyl):

    • Carboxylic Acid: A strong, sharp absorption band for the carbonyl group is observed, typically in the range of 1700-1725 cm⁻¹.[4]

    • Ester: The carbonyl stretching frequency in an ester is generally higher than that of the corresponding carboxylic acid, appearing in the range of 1735-1750 cm⁻¹.[4] This shift to a higher wavenumber is due to the electron-donating resonance effect of the ester oxygen being less pronounced than that of the hydroxyl group in the carboxylic acid.

  • C-O Stretch:

    • Carboxylic Acid: A C-O stretching vibration is also present, usually around 1210-1320 cm⁻¹.[3]

    • Ester: Esters exhibit two characteristic C-O stretching bands. One is a strong, broad band for the C-O single bond of the C-O-C linkage, typically found between 1150 and 1250 cm⁻¹. The other, for the O-C bond of the alkoxy group, is usually seen between 1000 and 1100 cm⁻¹.

Table 2: Key IR Absorption Frequencies (cm⁻¹) for this compound and its Esters

Functional Group Vibration This compound Esters of this compound
O-H Stretch 2500-3300 (very broad)Absent
C=O Stretch 1700-1725 (strong, sharp)1735-1750 (strong, sharp)
C-O Stretch 1210-13201150-1250 and 1000-1100 (two bands)
Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation of a molecule. Electron Ionization (EI) is a common technique for the analysis of relatively small organic molecules.

  • Molecular Ion Peak (M⁺): Both the carboxylic acid and its esters will show a molecular ion peak corresponding to their respective molecular weights.

  • Fragmentation: The fragmentation patterns can be used to distinguish between the acid and its esters.

    • This compound: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45).

    • Esters of this compound: Esters undergo characteristic fragmentation reactions. A prominent fragmentation is the McLafferty rearrangement if an alkyl chain of at least three carbons is present on the alcohol portion. For simpler esters like methyl and ethyl esters, key fragmentations include:

      • Loss of the alkoxy group (•OR), resulting in an acylium ion. For a methyl ester, this would be the loss of •OCH₃ (M-31). For an ethyl ester, it would be the loss of •OCH₂CH₃ (M-45).

      • Loss of the alkyl group from the ester (•R), leading to a fragment ion.

The indole ring itself can also undergo characteristic fragmentations, but the differences in the fragmentation of the carboxylic acid versus the ester group are the most diagnostic.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is essential.

Synthesis of Ethyl 2-Oxoindoline-7-carboxylate via Fischer Esterification

This protocol describes a general method for the synthesis of the ethyl ester from the carboxylic acid.

Fischer_Esterification_Workflow A 1. Combine Reactants B 2. Add Acid Catalyst A->B This compound Ethanol (excess) C 3. Reflux B->C Conc. H₂SO₄ (catalytic) D 4. Work-up C->D Heat to reflux E 5. Purification D->E Neutralization & Extraction F Product: Ethyl 2-Oxoindoline-7-carboxylate E->F Column Chromatography

Caption: Fischer Esterification Workflow.

Materials:

  • This compound

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of absolute ethanol (ethanol often serves as both the reactant and the solvent).[5]

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.[5]

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-oxoindoline-7-carboxylate.[5]

Spectroscopic Sample Preparation and Analysis

NMR_Sample_Preparation A 1. Weigh Sample B 2. Dissolve in Deuterated Solvent A->B ~5-20 mg for ¹H ~20-50 mg for ¹³C C 3. Transfer to NMR Tube B->C ~0.6 mL of CDCl₃ or DMSO-d₆ D 4. Cap and Invert to Mix C->D E 5. Insert into Spectrometer D->E

Caption: NMR Sample Preparation Workflow.

  • Sample Preparation: Accurately weigh approximately 5-20 mg of the compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis.[4]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[4]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean NMR tube.

  • Mixing: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

  • Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and/or ¹³C NMR spectra according to the instrument's standard operating procedures.

ATR_FTIR_Workflow A 1. Clean ATR Crystal B 2. Acquire Background Spectrum A->B C 3. Apply Sample B->C D 4. Apply Pressure C->D Small amount of solid E 5. Acquire Sample Spectrum D->E

Caption: ATR-FTIR Analysis Workflow.

  • Crystal Cleaning: Clean the surface of the Attenuated Total Reflectance (ATR) crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[6]

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.[6]

  • Pressure Application: Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.[6]

  • Sample Spectrum: Acquire the IR spectrum of the sample.

  • Cleaning: After analysis, clean the ATR crystal thoroughly.

  • Sample Introduction: The method of sample introduction will depend on the instrument. For a solid probe analysis, a small amount of the sample is placed in a capillary tube which is then inserted into the ion source. For GC-MS analysis, the sample is first dissolved in a volatile solvent and then injected into the gas chromatograph.

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons, typically at 70 eV, causing ionization and fragmentation.[7]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Conclusion

The spectroscopic comparison of this compound and its esters reveals a set of distinct and readily identifiable differences. In ¹H NMR, the disappearance of the broad carboxylic acid proton signal and the appearance of new signals corresponding to the ester's alkoxy group are definitive indicators of esterification. ¹³C NMR corroborates this transformation with the appearance of new upfield signals for the alkoxy carbons. IR spectroscopy provides a clear distinction through the absence of the broad O-H stretch and a shift in the C=O stretching frequency to a higher wavenumber in the ester. Finally, mass spectrometry offers complementary evidence through the analysis of characteristic fragmentation patterns, particularly the loss of the alkoxy group in esters. By leveraging these spectroscopic techniques and adhering to the robust experimental protocols outlined in this guide, researchers can confidently synthesize, purify, and characterize these valuable 2-oxoindoline derivatives, paving the way for further advancements in medicinal chemistry and drug discovery.

References

A Comparative Guide to the Efficacy of Catalysts for Oxindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The oxindole scaffold is a privileged structural motif found in a multitude of natural products and pharmaceuticals, exhibiting a wide range of biological activities. The development of efficient and selective methods for the synthesis of oxindoles, particularly those bearing stereocenters, is a significant focus in modern organic chemistry and drug development. This guide provides a comparative analysis of the leading catalytic systems for oxindole synthesis, offering insights into their mechanisms, efficacy, and practical applications.

Palladium-Catalyzed Synthesis of Oxindoles

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in constructing the oxindole core is well-established. These methods often rely on intramolecular C-H functionalization or Heck-type cyclizations, offering high yields and functional group tolerance.

Mechanism of Action: A common pathway involves the oxidative addition of a Pd(0) species to an aryl halide precursor, followed by intramolecular carbopalladation or C-H activation to form the five-membered ring. Reductive elimination then regenerates the active catalyst and yields the oxindole product. For instance, the cyclization of α-chloroacetanilides proceeds via a highly regioselective palladium-catalyzed C-H functionalization[1][2].

Comparative Performance:

Catalyst SystemSubstrateKey FeaturesYield (%)Reference
Pd(OAc)₂ / 2-(di-tert-butylphosphino)biphenylα-ChloroacetanilidesHigh functional group tolerance, scalable76 (on 10-kg scale)[1]
Pd(0) / Diphosphine2-(Alkynyl)aryl isocyanatesStereoselective, atom-economical>90[3]
Pd(PPh₃)₄Alkene-tethered carbamoyl chloridesDomino Heck cyclization, synthesis of spirooxindolesModerate to Good[4]
Pd(MeCN)Cl₂o-Iodonitroheteroarenes and alkynesTandem reaction, synthesis of 3,3-disubstituted oxindoles42-52[5]

Advantages:

  • High efficiency and broad substrate scope.

  • Well-understood reaction mechanisms.

  • Proven scalability for industrial applications[1].

Limitations:

  • High cost and potential toxicity of palladium.

  • Sensitivity of some catalysts to air and moisture.

Copper-Catalyzed Approaches

Copper catalysis has emerged as a cost-effective and environmentally benign alternative to palladium-based systems. These methods are particularly effective for C-H activation and domino reactions.

Mechanism of Action: Copper catalysts can facilitate the formation of oxindoles through a formal C-H/Ar-H coupling of anilides[6]. The reaction often proceeds with atmospheric oxygen as the terminal oxidant, eliminating the need for stoichiometric chemical oxidants[6].

Comparative Performance:

| Catalyst System | Substrate | Key Features | Yield (%) | Enantioselectivity (ee%) | Reference | | --- | --- | --- | --- | --- | | Cu(OAc)₂·H₂O | Anilides | C-H activation, aerobic oxidation | Good to Excellent | N/A |[6] | | CuI / Ligand | 2-Halogenated anilides | Domino coupling, synthesis of natural products | Good to Excellent | N/A |[7] | | Chiral Copper Complex | 2-Oxindole-3-carboxylate esters | Asymmetric propargylation | up to 99 | up to 98 |[8][9] | | CuBr₂/Cu(ClO₄)₂·6H₂O | 3-Substituted indoles | Selective single-electron transfer, aerobic | up to 83 | N/A |[10] |

Advantages:

  • Low cost and high abundance of copper.

  • Can often be performed under aerobic conditions[7].

  • Enables highly enantioselective transformations[8][9].

Limitations:

  • Can sometimes require higher catalyst loadings compared to palladium.

  • Mechanisms can be complex and less understood.

Organocatalysis for Asymmetric Oxindole Synthesis

Organocatalysis provides a metal-free approach to constructing chiral oxindoles, often with exceptional levels of stereocontrol. These methods typically employ chiral amines, squaramides, or phosphoric acids to catalyze enantioselective reactions.

Mechanism of Action: Organocatalysts activate substrates through the formation of transient covalent intermediates (e.g., enamines or iminium ions) or through non-covalent interactions like hydrogen bonding. This activation facilitates stereoselective bond formation, leading to enantioenriched products. For example, biscinchona alkaloids have been shown to be effective in the asymmetric amination of N-unprotected 2-oxindoles[11].

Comparative Performance:

| Catalyst | Reaction Type | Key Features | Yield (%) | Enantioselectivity (ee%) | Reference | | --- | --- | --- | --- | --- | | Biscinchona Alkaloids | Asymmetric α-Amination | Synthesis of 3-amino-2-oxindoles | Good to Excellent | High |[11] | | Hydroquinine-derived Squaramide | Mannich Reaction | Synthesis of oxindole-4-aminopyrazolone derivatives | up to 95 | up to 85:15 er |[12] | | Jørgensen–Hayashi Catalyst | Michael-Michael-Michael-Aldol Cascade | Construction of spirooxindoles with six stereocenters | 52 | 93-97 |[13] | | Takemoto's Catalyst / Cinchona Alkaloid | Conjugate Addition | Synthesis of oxindoles with adjacent tetrasubstituted stereocenters | High | Excellent |[14] |

Advantages:

  • Metal-free, reducing concerns about toxic metal contamination.

  • High enantioselectivities are often achievable.

  • Mild reaction conditions and operational simplicity[15].

Limitations:

  • Catalyst loading can be higher than in metal catalysis.

  • Substrate scope may be more limited in some cases.

Emerging Catalytic Strategies: Photoredox and Biocatalysis

Recent innovations have introduced photoredox and biocatalytic methods for oxindole synthesis, offering unique advantages in terms of sustainability and selectivity.

Photoredox Catalysis: Visible-light photoredox catalysis utilizes a photocatalyst (e.g., iridium or ruthenium complexes) to generate radical intermediates under mild conditions[16]. This strategy is effective for the synthesis of 3,3-disubstituted oxindoles from 2-bromoanilides[16][17]. Iron-catalyzed photoredox systems have also been developed as a more sustainable option[18].

Biocatalysis: Enzymes offer unparalleled selectivity and operate under environmentally benign conditions (mild temperature, aqueous media)[19][20]. For example, halohydrin dehalogenase and epoxide hydrolase have been used in a dual-enzyme system for the enantiocomplementary synthesis of chiral 3-hydroxy-3-hydroxymethyloxindoles[21].

Advantages:

  • Photoredox: Mild reaction conditions, high functional group tolerance, and avoidance of toxic reagents like Bu₃SnH[16].

  • Biocatalysis: High selectivity (chemo-, regio-, and stereo-), environmentally friendly, and operates under mild conditions[19][20].

Limitations:

  • Photoredox: Can require expensive photocatalysts, although cheaper alternatives are being developed.

  • Biocatalysis: Substrate scope can be limited, and enzyme development may be required.

Experimental Protocols and Mechanistic Diagrams

Representative Experimental Protocol: Palladium-Catalyzed C–H Functionalization

This protocol is adapted from the kilogram-scale synthesis of an oxindole intermediate[1].

Synthesis of Oxindole via Intramolecular C-H Functionalization:

  • To a clean, dry, and inerted reactor, add the α-chloroacetanilide substrate (1.0 equiv).

  • Add toluene as the solvent (approx. 5-10 volumes).

  • Add triethylamine (Et₃N, 1.5 equiv) as the base.

  • In a separate vessel, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.01 equiv) and 2-(di-tert-butylphosphino)biphenyl (0.02 equiv) in a small amount of toluene.

  • Add the catalyst solution to the reactor.

  • Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitor by HPLC or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the mixture with water and brine.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • The product can often be isolated in high purity by crystallization or precipitation, avoiding the need for chromatography.

Causality: The phosphine ligand is crucial for stabilizing the active Pd(0) species and promoting the C-H activation and subsequent reductive elimination steps. Triethylamine acts as a base to neutralize the HCl generated during the cyclization.

Mechanistic Diagrams

Palladium-Catalyzed Intramolecular C-H Functionalization

G cluster_cycle Catalytic Cycle Pd(0) Pd(0) Ox_Add Pd(II) Intermediate A Pd(0)->Ox_Add Oxidative Addition CH_Act Palladacycle B Ox_Add->CH_Act C-H Activation Red_Elim Oxindole Product CH_Act->Red_Elim Reductive Elimination Red_Elim->Pd(0) Catalyst Regeneration Anilide_Substrate Anilide_Substrate Anilide_Substrate->Ox_Add Base Base Base->CH_Act

Caption: Catalytic cycle for Pd-catalyzed oxindole synthesis.

Organocatalyzed Enamine Activation

G Substrate Substrate Enamine Enamine Intermediate Substrate->Enamine Catalyst Chiral Amine Catalyst->Enamine Electrophile Electrophile Addition Adduct Electrophile->Addition Product Chiral Oxindole Enamine->Addition Nucleophilic Attack Hydrolysis Hydrolysis Addition->Hydrolysis Catalyst Regeneration Hydrolysis->Catalyst Hydrolysis->Product

Caption: General workflow for organocatalytic enamine activation.

References

A Researcher's Guide to In Vitro vs. In Vivo Evaluation of 2-Oxoindoline-7-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 2-oxoindoline, or oxindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with significant therapeutic potential. Its derivatives have been extensively investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer. The strategic placement of a carboxylic acid group at the 7-position of this scaffold can significantly influence the molecule's pharmacological properties, including target engagement and pharmacokinetics.

This guide provides a comparative analysis of the essential in vitro and in vivo studies for evaluating analogs of "2-Oxoindoline-7-carboxylic acid." We will delve into the rationale behind experimental choices, present methodologies, and discuss the critical transition from promising laboratory data to tangible preclinical results.

Part 1: The Foundation - In Vitro Characterization

In vitro (Latin for "in the glass") studies are the bedrock of early-stage drug discovery. They are performed in a controlled laboratory environment, outside of a living organism, typically using isolated enzymes, cells, or tissues. The primary goals are to identify active compounds, determine their potency and selectivity, and elucidate their mechanism of action at a molecular level. For this compound analogs, this phase is crucial for establishing their potential as kinase inhibitors.

The Rationale for Initial In Vitro Screening

The journey of a drug candidate begins with screening a library of compounds to find a "hit." In vitro assays are indispensable at this stage due to their high-throughput capability, cost-effectiveness, and the precise, mechanistic data they yield. By isolating the target (e.g., a specific kinase) from the complex biological system of a whole organism, we can directly measure the interaction of our analog with its intended target, minimizing confounding variables.

A prominent example is the development of multi-kinase inhibitors like Nintedanib, which features an oxindole core and targets key kinases in angiogenesis such as VEGFR, FGFR, and PDGFR.[1] The initial characterization of such compounds relies heavily on a battery of in vitro assays to build a comprehensive profile of their activity.

Key In Vitro Experimental Workflows

A logical and sequential workflow is employed to evaluate the potential of new chemical entities. This typically involves moving from molecular-level assays to more complex cellular models.

cluster_0 In Vitro Evaluation Workflow A Primary Screening: Biochemical Kinase Assays B Secondary Screening: Cell-Based Proliferation Assays A->B Hits with IC50 < 1 µM C Mechanism of Action: Target Engagement & Pathway Analysis B->C Compounds with GI50 < 1 µM in target cell lines D Selectivity Profiling: Kinase Panel Screening C->D Confirmed on-target activity E Promising Candidate for In Vivo Studies D->E Potent, selective, and cell-active

Caption: A typical workflow for the in vitro evaluation of kinase inhibitors.

1. Biochemical (Enzymatic) Assays: The first step is to confirm that the analog directly inhibits the activity of the target kinase. This is often done using purified, recombinant enzymes.

  • Objective: To determine the concentration of the analog required to inhibit 50% of the kinase's enzymatic activity (the IC50 value).

  • Causality: A low IC50 value (typically in the nanomolar range) suggests a potent, direct interaction between the compound and the kinase. This is a primary indicator of on-target activity. For instance, novel hydrazide-2-oxindole analogues have been evaluated against GSK-3β kinase, yielding IC50 values that quantify their inhibitory potential.[2]

2. Cell-Based Proliferation and Cytotoxicity Assays: After confirming enzymatic inhibition, the next critical question is whether the analog can enter a living cancer cell and exert an anti-proliferative or cytotoxic effect.

  • Objective: To measure the concentration of the compound that causes a 50% reduction in cell viability or growth (GI50 or IC50).

  • Methodology: The MTT assay is a widely used colorimetric method. It measures the metabolic activity of cells, which correlates with cell viability. Cancer cell lines relevant to the kinase target (e.g., MCF-7 breast cancer cells) are incubated with varying concentrations of the analog.[3][4]

  • Causality: Potent activity in cell-based assays demonstrates that the compound is cell-permeable and can inhibit its target in a complex cellular environment, leading to a desired biological outcome. It is also crucial to test against normal cell lines (e.g., NIH/3T3) to assess for general cytotoxicity, an early indicator of potential toxicity.[4]

3. Target Engagement and Pathway Analysis: To ensure the observed cellular effects are due to the inhibition of the intended target, further mechanistic studies are required.

  • Objective: To confirm that the analog engages its target kinase within the cell and modulates its downstream signaling pathway.

  • Methodology: Western blotting is a standard technique used to detect changes in protein phosphorylation. For a VEGFR inhibitor, for example, one would look for a decrease in the phosphorylation of its downstream effectors like ERK.

  • Causality: This step provides a direct link between the biochemical inhibition of the kinase and the ultimate anti-proliferative effect, confirming the compound's mechanism of action.

Data Summary: Representative In Vitro Performance

The table below summarizes typical data gathered for 2-oxoindoline analogs during the in vitro evaluation phase.

Compound ClassTarget Kinase(s)Biochemical IC50 (nM)Cell LineAntiproliferative IC50/GI50 (µM)Reference
3-Alkenyl-oxindoleVEGFR, PDGFR, FGFR13 - 108VariousNot Specified[1]
Hydrazide-2-oxindoleGSK-3β11,020Capan-19.40[2]
Spiro-oxindoleNot SpecifiedNot ApplicableMCF-73.55[4]
Spiro-oxindoleNot SpecifiedNot ApplicableMDA-MB-2314.40[4]
5-Hydroxyindole-3-esterNot SpecifiedNot ApplicableMCF-74.7[3]
Protocol Example: MTT Cell Viability Assay

This protocol provides a self-validating system for assessing the cytotoxicity of novel analogs.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the 2-oxoindoline analog in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., from 0.01 µM to 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration on a logarithmic scale to determine the IC50 value using non-linear regression analysis.

Part 2: The Reality Check - In Vivo Validation

In vivo (Latin for "within the living") studies are performed in whole, living organisms—typically animal models like mice. This phase is the critical reality check for any promising drug candidate. While in vitro assays provide a clean, controlled system, they cannot replicate the sheer complexity of a living body, which includes processes of absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects and toxicities.

The Imperative for Animal Studies

A compound that is highly potent in vitro may fail spectacularly in vivo for numerous reasons:

  • Poor Bioavailability: The compound may not be absorbed into the bloodstream after oral administration.

  • Rapid Metabolism: The liver may rapidly break down the compound into inactive metabolites.

  • Toxicity: The compound may cause unforeseen side effects that harm the organism.

  • Lack of Efficacy: The compound may not reach the tumor site in sufficient concentrations to have a therapeutic effect.

Therefore, in vivo studies are essential to evaluate a compound's overall safety and efficacy profile in a systemic context before it can ever be considered for human trials.

Key In Vivo Experimental Workflows

The transition from the lab bench to animal studies requires careful planning and is guided by the in vitro data.

cluster_1 In Vivo Validation Pathway F Candidate Selection (Based on In Vitro Data) G Pharmacokinetic (PK) Studies: ADME Profiling F->G Assess bioavailability & half-life H Efficacy Studies: Tumor Xenograft Models G->H Establish dosing regimen based on PK data J Preclinical Candidate G->J Favorable efficacy, PK, and safety profile I Toxicity Assessment: Monitor Animal Health H->I Concurrent Monitoring H->J Favorable efficacy, PK, and safety profile I->J Favorable efficacy, PK, and safety profile

Caption: The pathway from a promising in vitro candidate to in vivo validation.

1. Pharmacokinetic (PK) Studies: Before testing for efficacy, it's vital to understand how the animal's body processes the compound.

  • Objective: To determine the ADME properties of the analog. Key parameters include Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and t1/2 (half-life).

  • Methodology: A single dose of the compound is administered to healthy mice (e.g., orally or via injection). Blood samples are collected at various time points, and the concentration of the drug in the plasma is measured using techniques like LC-MS/MS.

  • Causality: The PK profile is fundamental for designing an effective dosing regimen for the efficacy studies. A compound with a very short half-life, for example, might require more frequent dosing to maintain a therapeutic concentration at the tumor site.

2. Efficacy Studies (Tumor Xenograft Models): This is the ultimate test of the compound's anti-cancer activity.

  • Objective: To determine if the analog can inhibit tumor growth in a living animal.

  • Methodology: Human cancer cells (the same ones used in the in vitro assays) are injected subcutaneously into immunocompromised mice. Once tumors reach a palpable size, the mice are randomized into groups and treated with the vehicle control or the 2-oxoindoline analog according to the dosing schedule determined from PK studies. Tumor volume is measured regularly (e.g., with calipers) over several weeks.

  • Causality: Statistically significant tumor growth inhibition (TGI) compared to the vehicle control group is the primary endpoint and provides strong evidence of the compound's potential as a therapeutic agent.

3. Toxicity Assessment: Throughout the efficacy study, the health of the animals is closely monitored.

  • Objective: To identify any potential adverse effects of the drug.

  • Methodology: Animals are monitored daily for clinical signs of toxicity, such as weight loss, lethargy, or ruffled fur. At the end of the study, organs may be collected for histological analysis.

  • Causality: A compound must demonstrate a favorable safety window, meaning it is effective at a dose that is well-tolerated by the animal.

Data Summary: Representative In Vivo Performance

Translating in vitro data to a predictive in vivo table is challenging without specific preclinical data in the public domain. However, a conceptual table would look as follows:

Compound IDAnimal ModelDose & ScheduleTumor Growth Inhibition (%)Tolerability
Analog XMCF-7 Xenograft (Mouse)50 mg/kg, Oral, QD58%No significant weight loss
Analog YHCT-116 Xenograft (Mouse)30 mg/kg, IP, BIW42%Moderate weight loss (>10%)
Analog ZCapan-1 Xenograft (Mouse)50 mg/kg, Oral, QD15%Well tolerated

(Note: This is illustrative data. QD = once daily; IP = intraperitoneal; BIW = twice weekly)

Protocol Example: Mouse Xenograft Efficacy Study
  • Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells suspended in Matrigel into the flank of female nude mice.

  • Tumor Growth: Allow tumors to grow until they reach an average volume of 100-150 mm³.

  • Randomization: Randomly assign mice to treatment groups (n=8-10 per group), e.g., Vehicle Control and Compound Group (50 mg/kg).

  • Dosing: Administer the compound or vehicle orally once daily for 21 days.

  • Monitoring:

    • Measure tumor volume with calipers twice a week using the formula: (Length x Width²)/2.

    • Record the body weight of each mouse twice a week as an indicator of toxicity.

    • Observe the animals daily for any signs of distress.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.

  • Data Analysis: Compare the mean tumor volume and weight between the treated and vehicle groups. Calculate the percentage of Tumor Growth Inhibition (TGI).

Conclusion: A Symbiotic Relationship

The development of novel therapeutics based on the this compound scaffold is a complex, iterative process. In vitro and in vivo studies are not independent stages but rather two sides of the same coin, engaged in a constant dialogue. In vitro assays provide the speed, precision, and mechanistic insight needed to identify potent and selective lead compounds. In vivo studies then provide the indispensable systemic context to assess true therapeutic potential, weeding out candidates that are ineffective or unsafe in a complex biological organism.

Success in the field requires a deep understanding of the strengths and limitations of each approach. By logically progressing from well-designed in vitro experiments to carefully executed in vivo models, researchers can efficiently navigate the path from a promising molecule in a test tube to a potential life-saving medicine.

References

A Comparative Guide to the Synthesis of 2-Oxoindoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Oxoindoline-7-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various biologically active compounds. The strategic placement of the carboxylic acid group at the 7-position of the oxindole core allows for diverse functionalization and derivatization, making it a sought-after scaffold for the development of novel therapeutics. This guide provides an in-depth comparison of prominent synthetic routes to this target molecule, offering insights into the rationale behind experimental choices and presenting detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Significance of the 2-Oxoindoline Scaffold

The oxindole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide range of biological activities.[1] The introduction of a carboxylic acid at the C7 position provides a handle for further chemical modifications, such as amide bond formation, esterification, or conversion to other functional groups, thereby enabling the exploration of a broader chemical space in the quest for new drug candidates.

Comparative Analysis of Synthetic Strategies

Two principal synthetic strategies have emerged for the preparation of this compound:

  • Route A: Synthesis from Isatin-7-carboxylic Acid: This approach utilizes a commercially available or readily synthesized substituted isatin as a key precursor.

  • Route B: Synthesis via Methyl 2-Oxoindoline-7-carboxylate: This strategy involves the preparation of the methyl ester of the target compound, followed by a final hydrolysis step.

The following sections will delve into the specifics of each route, providing a comparative analysis of their advantages and disadvantages.

Data Summary: A Head-to-Head Comparison
ParameterRoute A: From Isatin-7-carboxylic AcidRoute B: Via Methyl Ester Hydrolysis
Starting Material Isatin-7-carboxylic acidMethyl 2-oxoindoline-7-carboxylate
Key Transformation Reductive cyclization / functional group manipulationEster hydrolysis
Typical Reagents Hydrazine hydrate, Sodium hydroxideLithium hydroxide, THF/Water
Overall Yield Moderate to GoodHigh
Scalability Potentially scalableReadily scalable
Purification May require column chromatographyOften straightforward crystallization
Key Advantages Utilizes a common and versatile intermediate (isatin).High-yielding final step, clean conversion.
Potential Challenges Synthesis of the starting isatin can be multi-step.Requires prior synthesis of the methyl ester.

Route A: Synthesis from Isatin-7-carboxylic Acid

This route leverages the reactivity of the isatin scaffold, a cornerstone in indole chemistry. The synthesis of various derivatives starting from isatin-7-carboxylic acid has been reported, indicating its utility as a versatile precursor.[2][3][4]

Workflow Diagram

Caption: Synthetic pathway from Isatin-7-carboxylic acid.

Mechanistic Insights

The conversion of isatin-7-carboxylic acid to this compound typically proceeds through a Wolff-Kishner or similar reduction of the C3-carbonyl group. The reaction is initiated by the formation of a hydrazone at the C3 position of the isatin. Subsequent treatment with a strong base at elevated temperatures leads to the reduction of the hydrazone and concomitant cyclization to form the desired oxindole ring system. The carboxylic acid at the 7-position remains intact throughout this transformation.

Experimental Protocol: Synthesis of 3-(2-(2-Hydroxybenzoyl)hydrazono)-2-oxoindoline-7-carboxylic Acid (as an example of a derivative from a substituted isatin)

This protocol is adapted from a reported synthesis of a closely related derivative and illustrates the general approach.[3]

  • Step 1: Preparation of the Hydrazone.

    • To a solution of isatin-7-carboxylic acid (1 mmol) in a suitable solvent (e.g., ethanol), add 2-hydroxybenzohydrazide (1 mmol).

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

  • Step 2: Characterization.

    • The resulting product, 3-(2-(2-Hydroxybenzoyl)hydrazono)-2-oxoindoline-7-carboxylic acid, can be characterized by standard analytical techniques such as IR, ¹H-NMR, and Mass Spectrometry.[3]

Note: The direct reduction of the C3-carbonyl of isatin-7-carboxylic acid to a methylene group to yield the target molecule would follow a similar initial hydrazone formation, followed by a strong base-mediated reduction (Wolff-Kishner conditions).

Route B: Synthesis via Methyl 2-Oxoindoline-7-carboxylate

This route is a highly efficient and clean method that proceeds through the synthesis of the methyl ester of the target compound, which is then hydrolyzed in the final step. The methyl ester, "methyl 2-oxoindoline-7-carboxylate", is a known compound and can be synthesized via several methods, often involving the cyclization of a corresponding aminophenyl derivative.

Workflow Diagram

Caption: Synthetic pathway via hydrolysis of the methyl ester.

Mechanistic Insights

The key step in this route is the base-mediated hydrolysis of the methyl ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate anion and methanol. A final acidic workup protonates the carboxylate to afford the desired carboxylic acid. This reaction is typically high-yielding and proceeds with minimal side products.

Experimental Protocol: Hydrolysis of Methyl 2-Oxoindoline-7-carboxylate

This is a general and robust protocol for ester hydrolysis, adaptable for this specific substrate.

  • Step 1: Saponification.

    • Dissolve methyl 2-oxoindoline-7-carboxylate (1 mmol) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (LiOH) monohydrate (1.5 - 2.0 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Step 2: Workup and Isolation.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.

    • Acidify the aqueous layer to a pH of approximately 2-3 using a dilute acid (e.g., 1N HCl).

    • The desired product, this compound, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure product.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

  • Route A is advantageous if Isatin-7-carboxylic acid is readily available or if the exploration of other isatin-derived analogs is of interest. The versatility of the isatin core allows for the generation of a library of related compounds from a common intermediate.

  • Route B is recommended for its high efficiency and clean conversion in the final step. If the primary goal is the synthesis of the target carboxylic acid in high purity and yield, and a reliable synthesis for the methyl ester precursor is established, this route is often preferred for its scalability and straightforward purification.

The choice of the optimal synthetic route will ultimately depend on the specific research goals, the availability of starting materials, and the desired scale of the synthesis. Researchers are encouraged to evaluate the pros and cons of each method in the context of their own laboratory capabilities and project requirements.

References

A Comparative Guide to the Binding Affinities of 2-Oxoindoline-7-Carboxylic Acid Derivatives: Methodologies and Structure-Activity Relationship Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 2-Oxoindoline

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of potent and selective therapeutics. The 2-oxoindoline core is one such "privileged scaffold," renowned for its versatile biological activity and its central role in a multitude of approved drugs and clinical candidates.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal starting point for designing targeted inhibitors. Notably, this scaffold is the backbone of several multi-targeted kinase inhibitors, such as Sunitinib and Nintedanib, which have revolutionized the treatment of various cancers by interfering with key signaling pathways.[1]

This guide focuses specifically on derivatives of 2-Oxoindoline-7-carboxylic acid , a substructure that offers a unique handle for medicinal chemists. The carboxylic acid at the 7-position can serve as a critical interaction point with a protein target, or it can be functionalized into a diverse array of amides, esters, and other groups to systematically probe the binding pocket and optimize pharmacological properties. Here, we provide a comparative analysis of the binding affinities of hypothetical, yet representative, derivatives of this scaffold, grounded in established principles of medicinal chemistry. We will dissect the experimental methodologies used to quantify these interactions and explore the nuanced structure-activity relationships (SAR) that govern their potency.

Pillar 1: Foundational Principles of Protein-Ligand Binding Affinity

Understanding the strength of the interaction between a small molecule (ligand) and its protein target is fundamental to drug design.[2] This interaction, or binding affinity , is a measure of the equilibrium between the bound and unbound states. It is most commonly quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the protein target is occupied. A lower Kd value signifies a higher binding affinity.

The binding event is governed by a combination of non-covalent interactions, including:

  • Hydrogen Bonds: Directional interactions between hydrogen bond donors and acceptors.

  • Electrostatic Interactions: Attractions between charged or polar groups.

  • Hydrophobic Interactions: The favorable association of nonpolar surfaces, driven by the displacement of water molecules.

  • Van der Waals Forces: Weak, short-range attractions between all atoms.[2]

The goal of a medicinal chemist is to design derivatives that maximize these favorable interactions within the target's binding site, thereby achieving high affinity and selectivity.

Pillar 2: Gold-Standard Methodologies for Quantifying Binding Affinity

The objective measurement of binding affinity requires robust and reproducible experimental techniques. The choice of method depends on factors such as throughput requirements, sample consumption, and the type of data needed (e.g., kinetics, thermodynamics).[2][3] Below are detailed protocols for two gold-standard, label-free techniques that provide deep insights into molecular interactions.

Experimental Protocol 1: Surface Plasmon Resonance (SPR)

SPR is a powerful optical technique that allows for the real-time monitoring of binding events between a ligand and a protein immobilized on a sensor chip.[3] It provides not only the equilibrium affinity (Kd) but also the kinetic rate constants for association (ka) and dissociation (koff).

Causality Behind Experimental Choices:

  • Immobilization Strategy: Covalent amine coupling is chosen for its robustness and broad applicability to proteins with accessible lysine residues. The low density of immobilized protein minimizes mass transport limitations and non-specific binding effects.

  • Analyte Concentration Series: A wide concentration range, spanning at least one order of magnitude above and below the expected Kd, is essential for accurately fitting the kinetic and equilibrium models.

  • Regeneration: The acidic regeneration solution is selected to disrupt the protein-ligand interaction without permanently denaturing the immobilized protein, allowing for multiple binding cycles on the same surface.

Step-by-Step Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip (e.g., a CM5 chip) with HBS-EP+ buffer (HEPES buffered saline with EDTA and P20 surfactant).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Inject the target protein (e.g., VEGFR-2 kinase domain) at a concentration of 20 µg/mL in 10 mM sodium acetate, pH 5.0, to achieve an immobilization level of approximately 5000-8000 Response Units (RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • Prepare a dilution series of the 2-oxoindoline derivative (analyte) in running buffer, typically ranging from 1 nM to 10 µM. Include a buffer-only injection for double referencing.

    • Inject the analyte solutions over the immobilized protein surface for a set association time (e.g., 180 seconds), followed by a dissociation phase where only running buffer flows over the surface (e.g., 600 seconds).

    • After each cycle, inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove any bound analyte.

  • Data Analysis:

    • Subtract the response from a reference flow cell and the buffer-only injection to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract ka, koff, and calculate Kd (Kd = koff / ka).

Experimental Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).[3]

Causality Behind Experimental Choices:

  • Buffer Matching: Precise buffer matching between the protein in the cell and the ligand in the syringe is critical. Any mismatch will generate large heats of dilution, obscuring the true binding signal.

  • Titration Parameters: A series of small injections ensures that the binding isotherm is well-defined, allowing for accurate determination of the equivalence point and Kd. The spacing between injections allows the system to return to thermal equilibrium.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dialyze the purified target protein extensively against the final ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Dissolve the 2-oxoindoline derivative in the final dialysis buffer. Ensure the concentration is accurately known. A typical setup involves 20 µM protein in the sample cell and 200 µM ligand in the syringe.

  • Instrument Setup and Titration:

    • Thoroughly clean the instrument cell and syringe.

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Allow the system to equilibrate thermally.

    • Perform a series of injections (e.g., one initial 0.5 µL injection followed by 19 subsequent 2 µL injections) at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Integrate the heat signal for each injection peak.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine Kd, ΔH, and n.

G cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Data Analysis P1 Purify Target Protein P3 Prepare Matched Buffers P1->P3 P2 Synthesize & Purify 2-Oxoindoline Derivatives P2->P3 E1 Technique Selection (SPR, ITC, etc.) P3->E1 E2 Immobilize Protein (SPR) or Load Cell (ITC) E1->E2 E3 Inject Derivative Series E2->E3 E4 Measure Binding Signal (Response Units or Heat) E3->E4 A1 Data Processing (Referencing, Integration) E4->A1 A2 Fit to Binding Model (e.g., 1:1 Langmuir) A1->A2 A3 Determine Affinity Constants (Kd, Ki, IC50) A2->A3 SAR Structure-Activity Relationship Analysis A3->SAR Input for SAR pathway cluster_cell Cell Membrane VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS Ras VEGFR2->RAS Activates PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf RAS->RAF Proliferation Cell Proliferation & Angiogenesis PKC->Proliferation Promotes AKT->Proliferation Promotes ERK ERK RAF->ERK ERK->Proliferation Promotes Inhibitor 2-Oxoindoline Derivative Inhibitor->VEGFR2 BLOCKS

References

A Senior Application Scientist's Guide to Oxindole Characterization: A Head-to-Head Comparison of Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Oxindoles: A Privileged Scaffold in Drug Discovery

The oxindole nucleus, a bicyclic structure featuring a fused benzene and pyrrolidone ring, is a cornerstone of medicinal chemistry and natural product synthesis.[1] This "privileged scaffold" is present in numerous biologically active compounds, including approved therapeutics and promising clinical candidates targeting kinases, cyclins, and other key cellular proteins.[2][3] Given their therapeutic potential, the rigorous and unambiguous characterization of oxindole derivatives is paramount for researchers in drug discovery, process development, and quality control.

This guide provides a head-to-head comparison of the principal analytical techniques employed for oxindole characterization. As a Senior Application Scientist, my objective is not merely to list these methods but to provide a logical framework for their strategic application. We will delve into the causality behind experimental choices, ensuring that each analytical workflow is a self-validating system for generating trustworthy and reproducible data.

The Analytical Gauntlet: From Separation to Definitive Structure

The characterization of a novel or synthesized oxindole derivative is a multi-step process. No single technique can provide all the necessary information. Instead, a synergistic application of chromatographic and spectroscopic methods is required to build a complete analytical profile.

Below is a typical workflow for comprehensive oxindole characterization, illustrating the interplay between different analytical techniques.

Oxindole_Characterization_Workflow cluster_0 Initial Assessment & Purity Sample Synthesized Oxindole (Crude Product) TLC Thin-Layer Chromatography (TLC) - Quick Purity Check - Method Development Sample->TLC HPLC_UV HPLC-UV/DAD - Purity Determination - Quantification TLC->HPLC_UV LCMS LC-MS - Molecular Weight Confirmation HPLC_UV->LCMS Data Comprehensive Characterization Report HPLC_UV->Data NMR NMR Spectroscopy (1H, 13C, 2D) - Connectivity & Skeleton LCMS->NMR LCMS->Data IR FTIR Spectroscopy - Functional Group ID NMR->IR NMR->Data XRay Single Crystal X-ray Crystallography - Absolute Stereochemistry - Unambiguous Structure IR->XRay If crystalline & required IR->Data XRay->Data

Caption: A typical workflow for the comprehensive characterization of a novel oxindole derivative.

Chromatographic Techniques: The Foundation of Purity and Quantification

Chromatography is the bedrock of oxindole analysis, enabling the separation of the target compound from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for assessing the purity and quantifying oxindole alkaloids in various matrices, from synthetic reaction mixtures to complex natural product extracts.[4][5] The choice of stationary and mobile phases is critical and is dictated by the polarity of the oxindole derivative.

  • Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For oxindoles, reversed-phase (RP) HPLC using C8 or C18 columns is most common, where a polar mobile phase (e.g., water/acetonitrile or water/methanol) elutes compounds from a nonpolar stationary phase.[6][7]

  • Strengths for Oxindole Analysis:

    • High Resolution: Capable of separating closely related isomers and impurities.

    • Quantitative Accuracy: When coupled with a UV-Vis or Diode Array Detector (DAD), HPLC provides excellent linearity and precision for quantification.[8]

    • Versatility: Method parameters (gradient, flow rate, mobile phase pH) can be optimized to separate a wide range of oxindole derivatives.[9]

  • Limitations:

    • Provides no definitive structural information on its own.

    • Requires reference standards for absolute quantification.

Exemplary HPLC Protocol for Oxindole Purity Analysis

This protocol is a representative method for analyzing a moderately polar oxindole derivative.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • Column: C18 reversed-phase column (e.g., 100 x 4.6 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-16 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: DAD, monitoring at the λmax of the oxindole (typically 254 nm) and collecting spectra from 200-400 nm to check for peak purity.[10]

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile/Water to a concentration of ~0.5 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Justification of Choices: A C18 column provides robust retention for many organic molecules. The formic acid modifier improves peak shape and aids in the ionization process if the eluent is directed to a mass spectrometer. A gradient elution is chosen to effectively separate compounds with a range of polarities, which is common in crude reaction mixtures.

Mass Spectrometry: Unveiling Molecular Weight and Fragmentation

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight of an oxindole and providing structural clues through fragmentation analysis. It is most powerfully applied when hyphenated with a chromatographic technique like LC or GC.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides molecular weight information for each peak separated by the HPLC, confirming the identity of the target compound and providing masses for impurities.

  • Principle: The eluent from the HPLC is directed into an ion source (typically Electrospray Ionization, ESI), which generates gas-phase ions from the analyte molecules. These ions are then separated by a mass analyzer (e.g., Quadrupole, Time-of-Flight) based on their mass-to-charge ratio (m/z).[6]

  • Strengths for Oxindole Analysis:

    • Molecular Weight Confirmation: Provides precise mass of the parent ion (e.g., [M+H]+ in positive ESI mode), confirming the elemental composition with high-resolution MS (HRMS).[11]

    • Sensitivity: Extremely sensitive, capable of detecting trace-level impurities.

    • Structural Information (MS/MS): Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion to produce a characteristic pattern that can help elucidate the structure and distinguish between isomers.[12][13]

  • Limitations:

    • Fragmentation can sometimes be complex to interpret.

    • Isomers with identical fragmentation patterns may not be distinguishable without chromatographic separation.

LCMS_Workflow HPLC HPLC Separation (Based on Polarity) IonSource Ion Source (ESI) (Analyte Ionization) HPLC->IonSource Eluent MassAnalyzer Mass Analyzer (QToF) (m/z Separation) IonSource->MassAnalyzer Gas-Phase Ions Detector Detector (Signal Acquisition) MassAnalyzer->Detector Separated Ions Data Mass Spectrum (Molecular Weight & Formula) Detector->Data

Caption: Workflow diagram of a typical LC-MS system for oxindole analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable oxindole derivatives.

  • Principle: The sample is vaporized and separated in a gaseous mobile phase moving through a capillary column. The separated compounds are then ionized (typically by Electron Impact, EI) and detected by a mass spectrometer.[14]

  • Strengths for Oxindole Analysis:

    • Excellent Separation: Provides very high chromatographic resolution for volatile compounds.

    • Reproducible Fragmentation: EI ionization is a high-energy process that produces extensive and highly reproducible fragmentation patterns, which are useful for library matching and structural confirmation.[15]

  • Limitations:

    • Not suitable for non-volatile or thermally labile oxindoles.

    • Derivatization may be required to increase volatility, adding complexity to sample preparation.

Spectroscopic Techniques: The Key to Connectivity

Spectroscopy provides the detailed information required to piece together the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for de novo structural elucidation of organic molecules, including oxindoles.[16] It provides detailed information about the carbon-hydrogen framework.

  • Principle: NMR exploits the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing structural information.[17]

  • Strengths for Oxindole Analysis:

    • ¹H NMR: Reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.[18]

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Establishes direct and long-range correlations between protons and carbons, allowing for the unambiguous assembly of the molecular skeleton.[19]

  • Limitations:

    • Relatively low sensitivity, requiring a larger amount of pure sample (typically >1 mg).

    • Complex spectra can be challenging to interpret for large or highly substituted molecules.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.

  • Principle: IR radiation is passed through a sample, and molecules absorb the frequencies that correspond to the vibrational energies of their functional groups.

  • Strengths for Oxindole Analysis:

    • Functional Group Identification: Clearly identifies key functional groups in oxindoles, such as the N-H stretch (~3200-3400 cm⁻¹), the amide C=O stretch (~1680-1720 cm⁻¹), and aromatic C-H and C=C bonds.[20][21]

    • Polymorph Analysis: Can distinguish between different crystalline forms (polymorphs) of an oxindole, which may exhibit different hydrogen bonding patterns.[22]

  • Limitations:

    • Provides limited information about the overall molecular skeleton.

    • The spectrum can be complex in the "fingerprint region" (<1500 cm⁻¹).

X-ray Crystallography: The Definitive Answer

When an unambiguous, three-dimensional structure is required, particularly for determining absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.

  • Principle: A focused beam of X-rays is diffracted by the ordered lattice of a single crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise position of each atom in 3D space.

  • Strengths for Oxindole Analysis:

    • Unambiguous Structure: Provides the absolute and relative stereochemistry of chiral centers.[2][23]

    • Conformational Analysis: Reveals detailed information about bond lengths, bond angles, and solid-state conformation.[24]

  • Limitations:

    • Requires a high-quality single crystal of the compound, which can be difficult and time-consuming to grow.

    • The solid-state structure may not always represent the conformation in solution.

Comparative Summary of Analytical Techniques

The table below summarizes the key attributes of each technique, providing a quick reference for selecting the appropriate method for a given analytical challenge.

Technique Primary Information Provided Typical Sample Amount Sensitivity Key Advantage for Oxindoles Key Limitation
HPLC-UV/DAD Purity, Quantification, Isomer Separation10-100 µgµg/mL (ppm)Robust, precise quantification and purity assessment.[7][8]No definitive structural information.
LC-MS Molecular Weight, Elemental Formula (HRMS), Impurity ID1-10 µgng/mL to pg/mL (ppb-ppt)Confirms molecular weight and provides structural clues via MS/MS.[6][13]Isomers can be difficult to differentiate by MS alone.
GC-MS Molecular Weight, Impurity ID (Volatiles)1-10 µgng/mL (ppb)High resolution for volatile derivatives; reproducible fragmentation.[14]Limited to thermally stable and volatile compounds.
NMR (¹H, ¹³C, 2D) Complete Molecular Structure, Connectivity1-10 mgLowThe most powerful tool for de novo structural elucidation in solution.[16][19]Requires a relatively large amount of pure sample.
FTIR Functional Groups, Polymorphism0.1-1 mgModerateFast confirmation of key functional groups (e.g., amide C=O, N-H).[20]Provides little information on the carbon skeleton.
X-ray Crystallography Absolute 3D Structure, Stereochemistry>1 mg (for crystal growth)N/AUnambiguous determination of stereochemistry and conformation.[2][23]Requires a suitable single crystal, which is often a major bottleneck.

Conclusion: A Strategy for Certainty

The characterization of oxindoles requires a thoughtful, multi-technique approach. The journey begins with chromatography (HPLC) to establish purity and enable quantification. Mass spectrometry (LC-MS) then provides the crucial confirmation of molecular weight. The heavy lifting of structural elucidation is performed by NMR spectroscopy, which maps the molecular skeleton. Finally, for questions of absolute stereochemistry or in cases of structural ambiguity, X-ray crystallography provides the definitive answer. By understanding the strengths and limitations of each technique, researchers can design an efficient and logical workflow, ensuring the generation of high-quality, reliable data essential for advancing drug development and scientific discovery.

References

Safety Operating Guide

Proper Disposal of 2-Oxoindoline-7-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling novel or specialized compounds like 2-Oxoindoline-7-carboxylic acid (CAS No. 25369-43-1) demands a rigorous and informed approach to disposal. This guide provides essential, step-by-step procedures to ensure that waste streams containing this compound are managed safely, compliantly, and with scientific integrity.

Core Directive: Hazard Assessment and Regulatory Compliance

Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. The toxicological properties of this compound have not been fully investigated.[1] Therefore, it must be treated as a potentially hazardous substance. It is known to be an irritant to mucous membranes and the upper respiratory tract and may be harmful if ingested or inhaled.[1]

Disposal of this chemical is governed by local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] The cardinal rule is that this compound and its containers must never be disposed of in the regular trash or down the drain. All waste must be collected, properly labeled, and transferred to an approved hazardous waste disposal facility.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the compound's irritant nature and unknown long-term effects, a stringent PPE protocol is mandatory. The causality is simple: preventing exposure eliminates risk.

  • Eye Protection : Wear chemical safety goggles that conform to OSHA's standard 29 CFR 1910.133.

  • Hand Protection : Use chemically impermeable gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[1]

  • Body Protection : A standard lab coat is required. For tasks with a higher risk of dust generation or splashing, consider additional protective clothing.

  • Respiratory Protection : All handling of the solid compound or solutions that could generate aerosols should be conducted within a certified chemical fume hood to prevent inhalation.[1]

Waste Segregation: Preventing Dangerous Reactions

Proper segregation is a critical, self-validating step in safe disposal. Mixing incompatible chemicals can lead to violent reactions, release of toxic gases, or fire. The Safety Data Sheet (SDS) for this compound specifies clear incompatibilities.

Segregate this compound waste from:

  • Strong Oxidizing Agents

  • Strong Acids

  • Strong Bases [1]

Waste streams should be categorized as follows:

  • Solid Waste : Unused or expired reagents, contaminated filter paper, weighing boats, and contaminated PPE (gloves, etc.).

  • Liquid Waste : Solutions containing dissolved this compound. Do not mix with other solvent waste streams unless they are known to be compatible. For example, keep halogenated and non-halogenated solvent wastes separate.[4]

  • Contaminated Sharps : Any needles, scalpels, or broken glass that have come into contact with the chemical. These must be placed in a designated, puncture-proof sharps container.

Quantitative Data and Disposal Parameters Summary

ParameterGuidelineRationale & Reference
Waste Classification Hazardous WasteThe compound's hazards are not fully known; it must be handled with caution. Disposal requires an approved waste plant.[1][2]
Drain Disposal Strictly ProhibitedPotential ecotoxicity and damage to plumbing infrastructure.
Container Type Chemically compatible (e.g., HDPE, glass), with a secure, screw-on cap.To prevent leaks and reactions between the waste and the container material. Do not use metal containers for acidic waste.[3][4]
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong Bases.To prevent dangerous chemical reactions during storage and transport.[1]
Storage Location Designated Satellite Accumulation Area (SAA) near the point of generation.To ensure waste is under the control of laboratory personnel and to minimize transit distance within the lab.[5][6]
Container Labeling Must include "Hazardous Waste," the full chemical name, and all components.Required by EPA and OSHA for proper identification, hazard communication, and safe handling by all personnel.[6]

Experimental Protocol: Step-by-Step Waste Handling and Disposal Workflow

This protocol details the process from the moment waste is generated to its readiness for professional pickup.

1.0 Waste Container Preparation 1.1. Select a suitable, clean, and undamaged container with a secure, leak-proof lid that is chemically compatible with this compound and any solvents used.[4] 1.2. Before adding any waste, affix a "Hazardous Waste" label to the container. 1.3. On the label, write the full chemical name: "Waste this compound." List any solvents or other chemicals that will be added to this container.

2.0 Waste Collection 2.1. Solid Waste : 2.1.1. While working in a chemical fume hood and wearing appropriate PPE, collect all contaminated solid materials (e.g., gloves, weighing paper, disposable labware). 2.1.2. Place these items directly into the pre-labeled solid hazardous waste container. 2.2. Liquid Waste : 2.2.1. Collect all solutions containing this compound in a pre-labeled liquid hazardous waste container. 2.2.2. Use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.[3] 2.3. Immediately after adding waste, securely close the container lid. A hazardous waste container must remain closed at all times except when waste is being added.[5]

3.0 Storage in a Satellite Accumulation Area (SAA) 3.1. Place the sealed waste container in a designated SAA. This area must be at or near the point of waste generation and under the control of laboratory personnel.[6] 3.2. Use secondary containment (e.g., a chemical-resistant tray or bin) to capture any potential leaks from the primary container. 3.3. Ensure the SAA is clearly marked and that incompatible waste types (e.g., acids and bases) are stored separately within it.[5]

4.0 Arranging for Final Disposal 4.1. When the waste container is full or has been stored for the maximum time allowed by your institution (often 90-180 days depending on generator status), arrange for pickup.[3][6] 4.2. Contact your institution's Environmental Health & Safety (EHS) department or designated waste management office. 4.3. Complete any required waste pickup forms, ensuring the information on the form exactly matches the container's label.

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated (Solid or Liquid) ppe Is appropriate PPE (Goggles, Gloves, Lab Coat) being worn? start->ppe stop STOP Consult Safety Protocol Before Proceeding ppe->stop No segregate Segregate Waste ppe->segregate Yes incompatible Is the waste free from incompatibles? (Strong acids/bases, oxidizers) segregate->incompatible incompatible->stop No (Consult Supervisor) container Select appropriate, pre-labeled hazardous waste container incompatible->container Yes add_waste Add waste to container (Do not exceed 90% capacity) Securely cap immediately container->add_waste store Store in designated SAA with secondary containment add_waste->store contact_ehs Container Full or Time Limit Reached? store->contact_ehs continue_storage Continue Accumulation (Inspect Weekly) contact_ehs->continue_storage No pickup Arrange for pickup by EHS or licensed waste vendor contact_ehs->pickup Yes continue_storage->store end Disposal Complete pickup->end

Caption: Decision workflow for handling this compound waste.

By adhering to this comprehensive guide, laboratory professionals can manage waste streams containing this compound with the highest standards of safety and regulatory compliance, building a deep-seated culture of trust and responsibility within the scientific community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxoindoline-7-carboxylic acid
Reactant of Route 2
2-Oxoindoline-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.